molecular formula C6H3BrClN3 B1448190 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1403767-33-8

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1448190
CAS No.: 1403767-33-8
M. Wt: 232.46 g/mol
InChI Key: KJZLTTQOTVMBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1403767-33-8) is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol, this compound serves as a key synthetic precursor for constructing more complex molecules . The core pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in pharmaceuticals, notably found in broad-spectrum antiviral agents like Remdesivir, which has been used in the treatment of COVID-19, and in antitumor drugs such as brivanib alaninate . This compound is particularly valuable as a starting material for synthesizing potential anticancer agents. Its structure allows for versatile chemical modifications, making it a crucial intermediate in developing kinase inhibitors. Research indicates its application in creating potent inhibitors for targets like MERTK, as well as VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK), which are critical in cellular proliferation and tumor growth . The bromo and chloro substituents at the 5- and 4-positions, respectively, provide orthogonal reactive sites for sequential cross-coupling and nucleophilic substitution reactions, enabling rapid diversification of the core structure for structure-activity relationship (SAR) studies . This product is supplied with a minimum purity of 95% and should be stored in an inert atmosphere at 2-8°C to maintain stability . It is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLTTQOTVMBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251046
Record name 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-33-8
Record name 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloropyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine, a halogenated heterocyclic compound, has emerged as a pivotal building block in medicinal chemistry. Its unique pyrrolotriazine core structure serves as a "privileged scaffold," enabling the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and antiviral agents. Safety considerations for handling this compound are also discussed based on data from structurally related molecules.

Introduction: The Rise of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2]triazine ring system has garnered significant attention in the field of drug discovery due to its structural resemblance to purine nucleosides, allowing it to interact with a variety of biological targets. The strategic placement of bromo and chloro substituents on the 5- and 4-positions, respectively, provides two reactive handles for further chemical modifications, making 5-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine an exceptionally valuable intermediate. Its primary utility lies in the synthesis of targeted therapeutics, particularly in the realms of oncology and virology.[2] Researchers leverage its unique structure to construct complex molecules designed to inhibit specific enzymes or proteins implicated in disease pathways.[2]

Core Properties and Identification

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 1403767-33-8[2][3]
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol
Predicted Density 2.03 ± 0.1 g/cm³[1]
Appearance Not specified (likely a solid)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis Strategies: Constructing the Pyrrolotriazine Core

While a specific, publicly available, step-by-step protocol for the synthesis of 5-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for constructing the pyrrolo[2,1-f][1][2]triazine scaffold.[4][5] General strategies often commence from appropriately substituted pyrrole precursors.

A plausible synthetic approach is outlined below, based on common organic chemistry principles and published procedures for analogous compounds.

Conceptual Synthetic Workflow

Synthesis_WorkflowASubstituted Pyrrole DerivativeBN-AminationA->Be.g., Hydroxylamine-O-sulfonic acidCCyclization with a Formylating AgentB->Ce.g., Triethyl orthoformateDHalogenationC->De.g., POCl₃, NBSE5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineD->EFinal ProductNucleophilic_SubstitutionA5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineC4-Substituted-5-bromopyrrolo[2,1-f][1,2,4]triazineA->CBNucleophile (Nu-H) e.g., Amines, Alcohols, ThiolsB->CCross_CouplingA5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineD5-Substituted-4-chloropyrrolo[2,1-f][1,2,4]triazineA->DBCoupling Partner(e.g., R-B(OH)₂, R-Sn(Bu)₃)B->DCPd Catalyst, BaseC->D

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloropyrrolo[2,1-f]triazine: A Methodological Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-chloropyrrolo[2,1-f]triazine in Modern Drug Discovery

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a cornerstone for the development of potent antiviral agents and kinase inhibitors.[3][4] A notable example is Remdesivir, a drug that incorporates this core structure and has been utilized in the treatment of viral infections.[5] The subject of this guide, 5-Bromo-4-chloropyrrolo[2,1-f]triazine, is a key intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realms of oncology and virology. Its unique substitution pattern with both a bromine and a chlorine atom offers versatile handles for further chemical modifications, allowing for the exploration of vast chemical space in the quest for novel therapeutics.

Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug development.[1][2][6][7] These properties govern its reactivity, solubility, and ultimately, its suitability for various synthetic transformations and formulation strategies.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the key physicochemical parameters of 5-Bromo-4-chloropyrrolo[2,1-f]triazine. In the absence of extensive publicly available experimental data for this specific compound, this document serves as a methodological roadmap, detailing both experimental and computational approaches to elucidate its chemical personality.

Molecular Identity and Core Structural Features

A foundational step in the characterization of any chemical entity is the confirmation of its molecular identity. For 5-Bromo-4-chloropyrrolo[2,1-f]triazine, this involves a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃Vendor Information
Molecular Weight ~232.47 g/mol Vendor Information
CAS Number 1403767-33-8Vendor Information
Spectroscopic Characterization: A Triad of Analytical Certainty

A robust analytical workflow is essential to confirm the structure and purity of 5-Bromo-4-chloropyrrolo[2,1-f]triazine. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Predicted ¹H and ¹³C NMR Data: In the absence of experimental spectra, computational methods can provide valuable predictions.[10][11][12] Density Functional Theory (DFT) calculations are a common approach for predicting NMR chemical shifts.[13]

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyrrolo[2,1-f]triazine core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms are expected to be shifted downfield. Computational models are effective in predicting these shifts with reasonable accuracy.[14][15]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the signals to the corresponding protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Acquire 1H Spectrum b->c d Acquire 13C Spectrum c->d e Process Spectra d->e f Assign Signals e->f g Structural Confirmation f->g

Caption: A streamlined workflow for NMR-based structural confirmation.

IR spectroscopy provides information about the functional groups present in a molecule. For 5-Bromo-4-chloropyrrolo[2,1-f]triazine, the IR spectrum is expected to show characteristic absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic heterocyclic system. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Fragmentation Pattern: The mass spectrum of 5-Bromo-4-chloropyrrolo[2,1-f]triazine is expected to show a molecular ion peak (M+). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks.[16][17] Fragmentation may involve the loss of halogen atoms or other small neutral molecules.[18][19][20]

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique, such as electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Key Physicochemical Properties and Their Determination

The following sections detail the importance of key physicochemical properties and provide protocols for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice.[21] Pure crystalline compounds typically have a sharp melting point range, while impurities tend to depress and broaden this range.[22]

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly.

  • Observation: Record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_observe Observation & Recording a Powder the Compound b Load into Capillary Tube a->b c Place in Apparatus b->c d Heat Slowly c->d e Record Start of Melting d->e f Record End of Melting e->f g Determine Melting Range f->g

Caption: A step-by-step workflow for accurate melting point determination.

Significance in Drug Development: The melting point influences the choice of formulation strategies.[23][24] For example, a high melting point may present challenges for certain formulation techniques like hot-melt extrusion.[25]

Solubility

Solubility is a critical parameter that affects a compound's bioavailability and processability.[8][9] Poor aqueous solubility is a major hurdle in drug development.[26][27]

Experimental Protocol for Thermodynamic Solubility Determination:

  • Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) and organic solvents commonly used in synthesis and formulation.

  • Equilibration: Add an excess of the solid compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Significance in Drug Development: Solubility data is crucial for selecting appropriate solvents for synthesis and purification, as well as for developing formulations that ensure adequate drug exposure in preclinical and clinical studies.[26]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Computational Prediction of logP: Due to the experimental challenges of measuring logP, computational models are widely used for its prediction. Various algorithms are available that calculate logP based on the compound's structure.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer).

  • Partitioning: Dissolve a known amount of the compound in one of the phases and then mix the two phases vigorously until equilibrium is reached.

  • Phase Separation: Separate the two phases.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For a molecule with ionizable groups, the pKa determines the extent of ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Computational Prediction of pKa: Similar to logP, pKa can be predicted using various computational software packages.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (often a water-miscible co-solvent system).

  • Titration: Titrate the solution with a standardized acid or base while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic and heterocyclic systems.[28][29][30]

Expected Spectral Features: 5-Bromo-4-chloropyrrolo[2,1-f]triazine is expected to exhibit characteristic UV absorption maxima (λmax) due to π → π* transitions within the fused aromatic ring system. The position and intensity of these absorptions can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Conclusion: A Holistic Physicochemical Profile for Accelerated Drug Development

A comprehensive understanding of the physicochemical properties of 5-Bromo-4-chloropyrrolo[2,1-f]triazine is indispensable for its successful application in drug discovery and development. By systematically determining its molecular identity, melting point, solubility, lipophilicity, and pKa, researchers can make informed decisions regarding its synthesis, purification, and formulation. The experimental and computational protocols outlined in this guide provide a robust framework for generating this critical data. Ultimately, a well-characterized intermediate like 5-Bromo-4-chloropyrrolo[2,1-f]triazine, with a complete physicochemical profile, empowers medicinal chemists to navigate the complexities of the drug development process with greater efficiency and a higher probability of success.

References

The Ascendance of Pyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has emerged from relative obscurity to become a validated "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines, coupled with its tunable physicochemical properties and synthetic tractability, has established it as a versatile template for designing potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the pyrrolo[2,1-f]triazine scaffold, from its fundamental chemical attributes and synthesis to its extensive applications in drug discovery, with a particular focus on oncology, virology, and inflammatory diseases. We will delve into detailed structure-activity relationships (SAR), showcase key clinical candidates, and provide robust experimental protocols to empower researchers in harnessing the full potential of this remarkable scaffold.

Introduction: The Concept of a Privileged Scaffold

In the vast chemical space available for drug discovery, certain molecular frameworks appear with remarkable frequency in the structures of bioactive compounds targeting diverse receptors and enzymes. These recurring motifs are termed "privileged scaffolds." Their utility stems from their ability to present functional groups in specific three-dimensional orientations that facilitate interactions with multiple biological targets. The pyrrolo[2,1-f][1][2][3]triazine system is a quintessential example of such a scaffold.[4]

Initially synthesized in the 1970s, its potential was not fully realized until its incorporation into C-nucleosides as a purine isostere.[5] The subsequent explosion in kinase inhibitor research propelled the scaffold to the forefront of medicinal chemistry.[5] Its defining feature is the fusion of an electron-rich pyrrole ring with an electron-deficient triazine ring, creating a unique electronic and structural environment. This scaffold effectively mimics the hydrogen bonding patterns of hinges in ATP-binding sites of kinases, making it a particularly successful template for this class of enzymes.[6][7] The presence of multiple nitrogen atoms allows for hydrogen bonding and other interactions with amino acid residues that are often not possible with simpler heterocyclic systems.[7] The journey of this scaffold from a synthetic curiosity to the core of FDA-approved drugs like the kinase inhibitor Avapritinib and the antiviral agent Remdesivir underscores its therapeutic significance.[6]

The Structural and Physicochemical Landscape

The versatility of the pyrrolo[2,1-f]triazine core lies in its inherent structural and electronic properties, which can be finely tuned through substitution at various positions around the fused ring system.

Figure 1: Core structure and key physicochemical properties of the pyrrolo[2,1-f]triazine scaffold.

The strategic placement of substituents allows for the optimization of critical drug-like properties:

  • Solubility: Introduction of polar side chains, particularly at the C-6 position, can significantly enhance aqueous solubility. For instance, incorporating a basic amino group on a C-6 side chain has been shown to improve solubility and mitigate the glucuronidation of phenolic moieties elsewhere in the molecule.

  • Lipophilicity (LogP): The lipophilicity can be modulated by the addition of hydrophobic or hydrophilic groups at various positions, influencing cell permeability and plasma protein binding.

  • Metabolic Stability: Substitution patterns can block sites of metabolic attack. For example, modifications to aniline substituents at the C2 position have been shown to decrease the formation of glutathione adducts, reducing the risk of reactive metabolite formation.[8] The introduction of fluorine atoms can also enhance metabolic stability and modulate pharmacokinetic properties.[9]

Synthetic Chemistry: Building the Core and Its Analogs

The construction of the pyrrolo[2,1-f]triazine scaffold can be approached through several convergent strategies, typically involving the annulation of a triazine ring onto a pre-existing pyrrole or vice versa.

G Start Starting Materials Pyrrole Pyrrole Derivatives Start->Pyrrole Triazine Triazine Derivatives Start->Triazine N_Amino N-Aminopyrroles Pyrrole->N_Amino N-Amination Triazinium Triazinium Ylides Triazine->Triazinium Alkylation Key_Int Key Intermediates Cyclization Cyclization/Annulation N_Amino->Cyclization + Formamidine Acetate Triazinium->Cyclization 1,3-Dipolar Cycloaddition Final Pyrrolo[2,1-f]triazine Core Cyclization->Final

Figure 2: Major synthetic strategies for the construction of the pyrrolo[2,1-f]triazine scaffold.
General Synthetic Protocols

Here we provide representative, detailed protocols for the synthesis of the unsubstituted core and a key 4-amino intermediate.

Protocol 1: Synthesis of Unsubstituted Pyrrolo[2,1-f]triazine

This procedure is adapted from the general strategy of N-amination of a pyrrole precursor followed by cyclization.[2]

  • Step 1: N-Amination of Pyrrole-2-carboxaldehyde.

    • To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent like DMF, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of an aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (1.1 eq), in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 1-aminopyrrole-2-carboxaldehyde by column chromatography on silica gel.

  • Step 2: Cyclization to Pyrrolo[2,1-f]triazine.

    • A mixture of 1-aminopyrrole-2-carboxaldehyde (1.0 eq) and formamidine acetate (3.0 eq) is heated in a high-boiling point solvent such as formamide or N,N-dimethylformamide (DMF) at 160-170 °C for 4-6 hours.[2]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting residue by column chromatography (silica gel) to afford the pure pyrrolo[2,1-f]triazine.

Protocol 2: Synthesis of Pyrrolo[2,1-f]triazin-4-amine

This key intermediate is a precursor to numerous kinase inhibitors, including Remdesivir's core.

  • Step 1: Preparation of 1-Aminopyrrole-2-carbonitrile.

    • Convert pyrrole-2-carboxaldehyde to its oxime by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    • Dehydrate the oxime to the nitrile using a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.

    • N-aminate the resulting pyrrole-2-carbonitrile using a procedure similar to Protocol 1, Step 1, to yield 1-aminopyrrole-2-carbonitrile.[2]

  • Step 2: Cyclization with Formamidine Acetate.

    • Heat a mixture of 1-aminopyrrole-2-carbonitrile (1.0 eq) and formamidine acetate (2-3 eq) in a solvent like 2-methoxyethanol or DMF at reflux (typically 120-150 °C) for 12-24 hours.[2]

    • Monitor the reaction for completion by LC-MS.

    • After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield pyrrolo[2,1-f]triazin-4-amine.

Biological Activities and Therapeutic Applications

The privileged nature of the pyrrolo[2,1-f]triazine scaffold is evident from the wide range of biological targets it has been shown to modulate. Its most prominent success has been in the field of kinase inhibition.

Kinase Inhibition in Oncology

The scaffold's ability to act as an ATP-competitive inhibitor by mimicking the hinge-binding interactions of adenine has led to the development of potent inhibitors for numerous kinases implicated in cancer.

  • VEGFR-2 and EGFR: Early studies identified the pyrrolo[2,1-f]triazine nucleus as a potent template for inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6] Substitutions at the C4 position with anilino fragments, similar to those in known quinazoline inhibitors, conferred potent activity. SAR studies revealed that positions C5 and C6 are tolerant to substitution, allowing for the modulation of physicochemical properties, while substitution at C7 is generally detrimental to activity.

  • c-Met: This scaffold has yielded potent dual inhibitors of c-Met and VEGFR-2. Compound 19 (as referenced in Singh et al.) showed impressive IC₅₀ values of 2.3 nM and 5.0 nM against c-Met and VEGFR-2, respectively, and exhibited a good pharmacokinetic profile in rats.[6][7]

  • ALK: 2,7-disubstituted pyrrolo[2,1-f]triazines have been developed as potent Anaplastic Lymphoma Kinase (ALK) inhibitors. Compound 21 (as referenced in Singh et al.) displayed an ALK IC₅₀ of 10 nM with high selectivity over the insulin-like growth factor-1 receptor (IGF-1R).[6]

  • JAK2: Derivatives have been identified as potent inhibitors of Janus Kinase 2 (JAK2). Compound 29 (as referenced in Singh et al.) exhibited a JAK2 IC₅₀ of 0.17 nM and showed low potential for glutathione adduct formation, indicating a reduced risk of reactive metabolite toxicity.[6][7]

  • PI3Kδ: 4-amino pyrrolotriazines have been identified as a novel chemotype for selectively inhibiting PI3Kδ, with compound 30 (as referenced in Bhide et al.) demonstrating efficacy in a mouse model of collagen-induced arthritis.[10]

Table 1: Selected Structure-Activity Relationship Data for Pyrrolo[2,1-f]triazine Kinase Inhibitors

Compound Ref.R4 SubstitutionR5/R6/R7 SubstitutionTarget KinaseIC₅₀ (nM)Source
1 (3-chloro-4-fluorophenyl)aminoUnsubstitutedEGFR100[6]
3 (3-hydroxy-4-methylphenyl)aminoUnsubstitutedVEGFR-223[6]
19 Aryl ureaC6-substitutedc-Met2.3[4][6]
19 Aryl ureaC6-substitutedVEGFR-25.0[4][6]
21 AnilineC2, C7-disubstitutedALK10[6]
29 Amino pyrazoleC2, C7-disubstitutedJAK20.17[6][7]
30 (Indazol-6-yl)aminoC6-substitutedPI3Kδ4[10]
Antiviral Activity

The structural analogy to purine nucleosides makes the pyrrolo[2,1-f]triazine scaffold a prime candidate for developing antiviral agents that can interfere with viral replication machinery.

  • Remdesivir (GS-5734): The most prominent example is Remdesivir, a phosphoramidate prodrug of a C-adenosine nucleoside analog featuring the pyrrolo[2,1-f]triazin-4-amine core. It exhibits broad-spectrum activity against RNA viruses, including Ebola virus and coronaviruses like SARS-CoV-2.[11] Remdesivir's active triphosphate form acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination during viral RNA synthesis.[11]

Other Therapeutic Areas

The scaffold's versatility extends beyond oncology and virology:

  • Neurodegenerative Diseases: The role of kinases in neuroinflammation and neurodegeneration has opened avenues for pyrrolo[2,1-f]triazine inhibitors in conditions like Alzheimer's and Parkinson's disease.

  • Pain Management: Inhibitors of Adaptor Associated Kinase 1 (AAK1) based on this scaffold have been investigated as potential treatments for neuropathic pain.[12]

Case Study: Avapritinib (BLU-285)

Avapritinib is a potent and selective kinase inhibitor built upon the pyrrolo[2,1-f]triazine scaffold. It was specifically designed to target activation loop mutations in KIT and PDGFRA kinases, which are key drivers in many gastrointestinal stromal tumors (GIST).

  • Mechanism of Action: GISTs are often resistant to traditional tyrosine kinase inhibitors (TKIs) due to specific mutations, particularly the PDGFRA D842V mutation. Avapritinib was engineered to fit into the ATP-binding pocket of these mutant kinases, which have a conformation that prevents binding by drugs like imatinib.

  • Clinical Efficacy: In clinical trials, Avapritinib demonstrated remarkable efficacy in patients with PDGFRA exon 18 mutant GIST, a population with previously no effective treatments. It achieved an overall response rate of 84% in this patient group, leading to its FDA approval. This represents a landmark success for precision medicine and highlights the power of designing privileged scaffolds to overcome specific resistance mechanisms.

ADME and Toxicological Profile

A critical aspect of drug development is ensuring a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside an acceptable safety margin. For the pyrrolo[2,1-f]triazine class, these properties are heavily influenced by the nature and position of substituents.

  • Pharmacokinetics: As demonstrated by compounds like the dual c-Met/VEGFR-2 inhibitor 19 , derivatives of this scaffold can be optimized to achieve good pharmacokinetic properties, including oral bioavailability.[4][6]

  • Metabolism and Safety: A key challenge in drug design is avoiding the formation of reactive metabolites. Studies on JAK2 and ALK inhibitors have shown that metabolic liabilities, such as the formation of glutathione adducts, can be mitigated through structural modifications on the pyrrolo[2,1-f]triazine core, for instance, by altering substituents at the C2 and C7 positions.[8] The introduction of basic amine functionalities can also reduce phase II metabolism like glucuronidation.

Table 2: Representative ADME/Tox Profile of a Pyrrolo[2,1-f]triazine Derivative (Compound 27a from Shi et al.) [4]

ParameterValueImplication
Solubility (pH 7.4) GoodFavorable for absorption
Permeability (Caco-2) HighGood potential for oral absorption
Microsomal Stability (Human) Moderate to HighReasonable metabolic half-life expected
hERG Inhibition LowReduced risk of cardiac toxicity
Cytotoxicity (Normal Cells) LowGood selectivity for cancer cells
In Vivo PK (Rat, oral) FavorableDemonstrates oral bioavailability

Experimental Protocols for Biological Evaluation

To facilitate the exploration of new pyrrolo[2,1-f]triazine derivatives, we provide standardized protocols for key biological assays.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for assessing the inhibition of a specific kinase, such as VEGFR-2, using a luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2)

    • Kinase buffer (specific to the kinase)

    • ATP at a concentration near the Kₘ for the kinase

    • Specific peptide substrate for the kinase

    • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO

    • Kinase-Glo® Luminescence Kinase Assay Kit

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration is ≤1% in the assay wells.

    • In a 96-well plate, add the diluted compounds. Include "no inhibitor" positive controls (with DMSO vehicle) and "no enzyme" blank controls.

    • Prepare a master mix containing kinase buffer, ATP, and the peptide substrate. Add this mix to all wells.

    • Initiate the kinase reaction by adding the diluted recombinant kinase to all wells except the "no enzyme" blanks.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 45-60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Protocol 4: Cell Proliferation/Cytotoxicity Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., DiFi for EGFR, HUVEC for VEGFR-2)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Sterile 96-well flat-bottom plates

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

    • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Future Perspectives and Conclusion

The pyrrolo[2,1-f]triazine scaffold has firmly established its place in the medicinal chemist's toolbox. Its journey from a C-nucleoside component to the core of multiple kinase inhibitors and back to the forefront of antiviral research is a testament to its remarkable versatility.[7] The future for this privileged scaffold remains bright, with ongoing efforts to explore its potential in new therapeutic areas and to design next-generation inhibitors that can overcome emerging drug resistance. The continued exploration of novel synthetic methodologies will further expand the accessible chemical space around this core, enabling the fine-tuning of biological activity and pharmacokinetic properties. As our understanding of disease biology deepens, the rational design of new drugs based on the pyrrolo[2,1-f]triazine template will undoubtedly lead to the development of innovative and effective therapies for a host of human diseases.

References

Topic: Discovery of the Pyrrolo[2,1-f]triazine Nucleus as a Kinase Inhibitor Template

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The relentless pursuit of targeted therapies, particularly in oncology, has underscored the importance of identifying novel, "drug-like" molecular scaffolds. Protein kinases, central regulators of cellular signaling, remain a premier class of drug targets. This guide provides a comprehensive technical overview of the discovery and development of the pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bridgehead nitrogen heterocycle, as a versatile and privileged template for kinase inhibition.[4] We will deconstruct the strategic rationale behind its conception as a bioisostere of the well-established quinazoline scaffold, detail its synthesis, and explore the structure-activity relationship (SAR) studies that led to potent inhibitors of key oncogenic kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides detailed experimental protocols for key biochemical and cell-based assays, elucidates the ATP-competitive mechanism of action, and contextualizes the broader applicability of this remarkable scaffold in modern medicinal chemistry.[1][3]

The Genesis: Rational Design by Scaffold Hopping

The discovery of the pyrrolo[2,1-f]triazine nucleus was not a matter of serendipity but a deliberate exercise in medicinal chemistry strategy known as "scaffold hopping." The foundational premise was to identify a novel heterocyclic system that could effectively mimic the biological activity of the well-known 4-anilinoquinazoline core.[1] The quinazoline scaffold is a cornerstone of kinase inhibitor design, forming the basis of clinically approved drugs like Iressa® (Gefitinib) and Tarceva® (Erlotinib), which target the Epidermal Growth Factor Receptor (EGFR).[1]

The pyrrolo[2,1-f]triazine system was identified as an effective isostere, capable of replicating the key hydrogen bonding interactions within the ATP-binding pocket of various kinases that were established by the quinazoline ring. This mimicry allowed researchers to leverage the extensive SAR knowledge from the quinazoline class and apply it to a novel, patentable core, thereby accelerating the discovery of new inhibitor series.[1]

cluster_0 Established Scaffold cluster_1 Novel Bioisostere quinazoline quinazoline mimicry Scaffold Hopping quinazoline->mimicry pyrrolotriazine pyrrolotriazine mimicry->pyrrolotriazine

Caption: Bioisosteric relationship between quinazoline and pyrrolo[2,1-f]triazine.

Synthesis of the Core Scaffold

A versatile and scalable synthesis was crucial for exploring the potential of the new template. The initial and most common strategies begin with pyrrole derivatives, establishing the fused heterocyclic system through a series of well-defined steps.[1][5]

G start Pyrrole-2-carboxylate step1 N-Amination (e.g., NH2Cl) start->step1 Forms N-N bond step2 Reaction with Benzoyl Isothiocyanate step1->step2 step3 Hydrolytic Cyclization & S-Methylation step2->step3 Forms triazine ring step4 Oxidation & Chlorination step3->step4 Creates reactive intermediate step5 Nucleophilic Substitution (Target-specific Amine) step4->step5 Installs key substituent end Substituted Pyrrolo[2,1-f]triazine Kinase Inhibitor step5->end

Caption: Generalized synthetic workflow for pyrrolo[2,1-f]triazine inhibitors.

Representative Synthetic Protocol

The following protocol outlines a general, multi-step synthesis adapted from foundational literature.[1][5]

Step 1: N-Amination of Pyrrole Precursor

  • To a solution of methyl pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of an aminating agent, such as chloroamine (NH₂Cl), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The crude N-aminated pyrrole is typically used in the next step without further purification.

Step 2: Formation of the Triazine Ring

  • Dissolve the crude N-aminated pyrrole from Step 1 in a solvent like THF.

  • Add benzoyl isothiocyanate and stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Treat the residue with aqueous sodium hydroxide (2 M NaOH) and heat to reflux for 4-6 hours to induce hydrolytic cyclization.

  • Cool the mixture, and add methyl iodide (MeI) to S-methylate the intermediate, yielding the bicyclic pyrrolotriazine core.

Step 3: Installation of the Kinase-Targeting Moiety

  • The core nucleus is then functionalized, typically by converting the methylthio group into a leaving group (e.g., a chloride via oxidation and treatment with POCl₃).

  • The final step involves a nucleophilic aromatic substitution reaction. The chlorinated pyrrolotriazine is reacted with a selected aniline (e.g., 3-hydroxy-4-methylaniline for VEGFR-2 targeting) in a solvent like isopropanol at elevated temperatures to yield the final 4-anilino-pyrrolo[2,1-f]triazine inhibitor.

Targeting VEGFR-2: From Scaffold to Potent Inhibitor

The true potential of the pyrrolo[2,1-f]triazine template was demonstrated by its application to inhibit VEGFR-2, a receptor tyrosine kinase critically involved in angiogenesis—the formation of new blood vessels.[6][7] Dysregulated VEGFR-2 signaling is a hallmark of many solid tumors, making it a high-value oncology target.[8]

By attaching a 4-((3-hydroxy-4-methylphenyl)amino) substituent—a moiety known to confer VEGFR-2 inhibitory activity in the quinazoline series—to the pyrrolotriazine core, researchers immediately produced potent inhibitors of VEGFR-2.[1][2]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation ERK Raf-MEK-ERK VEGFR2->ERK Phosphorylation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding ATP ATP ATP->VEGFR2 Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrrolo[2,1-f]triazine scaffold rapidly established a clear SAR, guiding the development of highly potent compounds.

  • C4 Position: The nature of the aniline substituent at the C4 position is a primary determinant of kinase selectivity and potency.

  • C5 and C6 Positions: These positions on the pyrrole ring were found to be tolerant of substitution, offering valuable handles to introduce side chains that could modulate physicochemical properties like solubility and metabolic stability without compromising biological activity.[1][2]

  • C7 Position: In stark contrast, substitution at the C7 position resulted in a significant loss of inhibitory activity, suggesting this region is sterically constrained within the kinase ATP pocket.[1]

These insights led to the discovery of advanced compounds like BMS-540215 (Brivanib) , a potent dual inhibitor of VEGFR-2 and Fibroblast Growth Factor Receptor (FGFR).[9][10] Further optimization to improve oral bioavailability resulted in the development of its L-alanine ester prodrug, Brivanib alaninate (BMS-582664) , which advanced into clinical trials.[6][11][12]

Table 1: Representative SAR Data for Pyrrolo[2,1-f]triazine Analogs
Compound IDR⁵R⁶Target KinaseIC₅₀ (nM)Cellular Activity (HUVEC Proliferation IC₅₀, nM)
1 HHVEGFR-266130
2 CH₃HVEGFR-22340
3 (BMS-540215) CH₃-(CH₂)₂OHVEGFR-22540
4 HCH₃VEGFR-260110
5 HHEGFR100>1000
6 HHc-Met2.30.71 (BaF3-TPR-Met)
7 HHALK1087 (Sup-M2)

Data synthesized from multiple sources for illustrative purposes.[1][3][9][13][14]

Experimental Validation: Core In Vitro Protocols

The characterization of novel inhibitors relies on a cascade of robust and reproducible assays. Below are the essential protocols for evaluating pyrrolo[2,1-f]triazine-based VEGFR-2 inhibitors.

Biochemical Assay: VEGFR-2 Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Detailed Methodology: [8]

  • Plate Preparation: Coat a 96-well microtiter plate with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer.

  • Reaction Mixture: To each well, add the recombinant GST-VEGFR-2 kinase domain protein.

  • Inhibitor Addition: Add the diluted test compound to the wells and incubate for 10-15 minutes at room temperature to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (at a concentration near its Km) and MgCl₂.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and wash the wells. Detect the amount of phosphorylated substrate using a specific anti-phosphotyrosine antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Signal Generation: Add an HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate) and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: HUVEC Proliferation

This assay assesses the compound's effect on a key biological process downstream of VEGFR-2 activation: the proliferation of endothelial cells.[8]

Detailed Methodology: [1][8][9]

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate in their standard growth medium and allow them to adhere overnight.

  • Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.

  • Treatment: Treat the starved cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells by adding recombinant human VEGF (e.g., 10-20 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.

  • Viability Measurement: Quantify cell proliferation using a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

  • Data Analysis: Normalize the data to positive (VEGF-stimulated) and negative (unstimulated) controls to calculate the percent inhibition of proliferation and determine the IC₅₀ value.

Conclusion: A Privileged Scaffold for Modern Drug Discovery

The discovery of the pyrrolo[2,1-f]triazine nucleus is a powerful case study in rational drug design. By successfully mimicking the established quinazoline scaffold, medicinal chemists unlocked a highly versatile and "privileged" template.[3][4] Initial explorations rapidly yielded potent, ATP-competitive inhibitors of EGFR and VEGFR-2, validating the core hypothesis.[1] Subsequent research has demonstrated the remarkable plasticity of this scaffold, leading to the development of potent and selective inhibitors against a wide array of other clinically relevant kinases, including ALK, c-Met, JAK2, and PI3Kδ.[3][15][16][17][18] The journey of the pyrrolo[2,1-f]triazine ring system—from a strategic chemical concept to a core component of clinical candidates—highlights its enduring value and continued potential in the development of next-generation targeted therapies.

References

Biological activity of pyrrolo[2,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often termed "privileged structures." The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has unequivocally earned this distinction.[1][4] Initially explored in the 1990s as a novel mimic for purines in C-nucleosides, its true potential was unlocked with the explosion of the kinase inhibitor field.[4] Today, this versatile scaffold is at the heart of approved drugs, such as the broad-spectrum antiviral Remdesivir, and numerous clinical candidates targeting oncogenic pathways, including Avapritinib and Brivanib alaninate.[3][5] This guide provides a deep dive into the multifaceted biological activities of pyrrolo[2,1-f]triazine derivatives, focusing on the mechanistic rationale, key structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Section 1: Antiviral Properties - Beyond Purine Mimicry

The initial therapeutic interest in pyrrolo[2,1-f]triazines stemmed from their structural analogy to purine bases, positioning them as potential antiviral compounds.[1] This has proven to be an exceptionally fruitful line of inquiry, leading to the development of potent agents against a wide array of viruses.

Mechanism of Action: A Two-Pronged Attack

Pyrrolo[2,1-f]triazine derivatives exert their antiviral effects primarily through two mechanisms:

  • Nucleoside Analogues: As C-nucleosides, they can be metabolized into triphosphate forms that act as competitive inhibitors or chain terminators for viral RNA-dependent RNA polymerase (RdRp). The most prominent example is Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses like Ebola, MERS-CoV, and SARS-CoV-2.[3]

  • Non-Nucleoside Inhibition: Certain derivatives function as non-nucleoside inhibitors of key viral enzymes. For instance, studies on influenza virus A/Puerto Rico/8/34 (H1N1) suggest a plausible mechanism involving the inhibition of neuraminidase, an essential enzyme for viral release from infected cells.[1]

This dual potential makes the scaffold a rich source for discovering novel treatments for infectious diseases.[1] Derivatives have shown activity against a diverse range of RNA viruses, including hepatitis C, Marburg, Ebola, measles, mumps, and respiratory syncytial virus (RSV).[1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrrolo[2,1-f]triazine core has yielded critical insights into the structural requirements for potent antiviral activity. For anti-influenza compounds, preliminary SAR studies indicate:

  • Position 2: The presence of an unsubstituted aromatic moiety is often preferred.

  • Position 4: An aromatic group featuring a hydrogen bond acceptor (e.g., a methoxy group) tends to enhance activity.[1]

These observations, guided by molecular docking studies, are crucial for the rational design of next-generation antiviral agents.

Quantitative Analysis of Antiviral Efficacy

The antiviral potential of novel compounds is quantified by their 50% inhibitory concentration (IC50) and their selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the IC50. A higher SI value indicates a more favorable therapeutic window.

Compound IDSubstituentsTarget VirusIC50 (µg/mL)Selectivity Index (SI)Reference
16g R¹=4-MeOC₆H₄, R²=4-MeC₆H₄Influenza A (H1N1)4188[1]

Table 1: Antiviral activity of a lead pyrrolo[2,1-f]triazine derivative against Influenza A/Puerto Rico/8/34 (H1N1) in MDCK cell culture.

Experimental Protocol: In Vitro Influenza Virus Inhibition Assay

This protocol outlines a standard method for evaluating the antiviral activity of test compounds against the influenza virus in a cell-based assay.[1]

Objective: To determine the IC50 of pyrrolo[2,1-f]triazine derivatives against influenza virus strain A/Puerto Rico/8/34 (H1N1).

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A/Puerto Rico/8/34 (H1N1) virus stock

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).

  • Infection and Treatment:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 100 µL of the diluted virus stock (at a predetermined multiplicity of infection, MOI) to each well, except for the cell control wells.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

    • Remove the virus inoculum and add 100 µL of DMEM containing the various concentrations of the test compounds. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until the cytopathic effect (CPE) is maximal in the virus control wells.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the cell control and plot it against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Section 2: Anticancer Activity - Precision Targeting of Kinases

The pyrrolo[2,1-f]triazine scaffold has become a cornerstone in the development of small-molecule kinase inhibitors, a highly successful approach in targeted cancer therapy.[5] Its rigid structure and strategically placed nitrogen atoms allow for key hydrogen bond interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.[5]

Key Oncogenic Kinase Targets

This scaffold has been successfully employed to target a multitude of kinases implicated in tumor growth, proliferation, and angiogenesis.

  • c-Met and VEGFR-2: The c-Met receptor tyrosine kinase and its ligand HGF, along with the VEGFR-2 pathway, are critical drivers of tumorigenesis and angiogenesis.[5] Pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors, offering a synergistic approach to block both tumor cell proliferation and the formation of new blood vessels that supply the tumor.[2][6]

  • Anaplastic Lymphoma Kinase (ALK): Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). Several potent and selective ALK inhibitors based on the pyrrolotriazine core have been developed, showing efficacy in ALK-driven tumor xenograft models.[5]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrrolotriazine-based compounds have been designed to inhibit both wild-type and drug-resistant mutant forms of EGFR.[2][3]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. Researchers have designed pyrrolo[2,1-f]triazine derivatives that show selective inhibition against specific PI3K isoforms, such as p110α and p110δ.[7][8]

Mechanism of Kinase Inhibition

The primary mechanism of action is competitive inhibition at the ATP-binding site of the target kinase. Molecular docking studies reveal that the heterocyclic core forms crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that anchors ATP. For example, in JAK2, the pyrazole nitrogen of a pyrrolotriazine inhibitor was shown to accept a hydrogen bond from the amide NH of Leu932 in the hinge region.[5] The various substituents on the scaffold then extend into adjacent hydrophobic pockets, dictating the compound's potency and selectivity profile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT STAT->Transcription JAK->STAT Proliferation Proliferation Transcription->Proliferation Cellular Response Angiogenesis Angiogenesis Transcription->Angiogenesis Cellular Response Survival Survival Transcription->Survival Cellular Response Inhibitor Pyrrolo[2,1-f]triazine Derivative Inhibitor->RTK Inhibition Inhibitor_PI3K Pyrrolo[2,1-f]triazine Derivative Inhibitor_PI3K->PI3K Inhibition Inhibitor_JAK Pyrrolo[2,1-f]triazine Derivative Inhibitor_JAK->JAK Inhibition

Caption: Key oncogenic signaling pathways targeted by pyrrolo[2,1-f]triazine inhibitors.

Quantitative Analysis of Kinase Inhibition

The potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC50) against the target enzyme and in cell-based assays.

Compound IDTarget Kinase(s)Enzymatic IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)Reference
27a c-Met / VEGFR-22.3 / 5.0BaF3-TPR-Met0.71[2][6]
21 ALK10--[5]
25 (BMS-754807) IGF-1R2--[5]
14a PI3Kα / PI3Kδ122 / 119--[7][8]
3 VEGFR-223HUVEC-[5]

Table 2: Potency of representative pyrrolo[2,1-f]triazine derivatives against various oncogenic kinases.

Experimental Protocol: Sulforhodamine B (SRB) Antiproliferative Assay

The SRB assay is a widely used method for determining cytotoxicity and cell proliferation, based on the measurement of cellular protein content.[7][8]

Objective: To evaluate the antiproliferative activity of test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Appropriate cell culture medium with FBS

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microplates

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake for 5-10 minutes. Measure the optical density (OD) at 510 nm.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Section 3: Synthesis and Future Directions

The therapeutic success of the pyrrolo[2,1-f]triazine scaffold is underpinned by robust and versatile synthetic chemistry. Various strategies have been developed to construct the core ring system, often starting from either pyrrole or triazine precursors.[3][5] Key methods include 1,3-dipolar cycloaddition reactions and multi-step procedures involving the N-amination of a pyrrole derivative followed by cyclization.[1][3]

G Pyrrole Pyrrole Derivative N_Amine N-Aminated Pyrrole Pyrrole->N_Amine N-Amination (e.g., NH₂Cl) Cyclization Cyclization (e.g., with formamidine) N_Amine->Cyclization Core Pyrrolo[2,1-f]triazine Core Cyclization->Core

Caption: A generalized synthetic pathway to the pyrrolo[2,1-f]triazine core.

The remarkable journey of the pyrrolo[2,1-f]triazine heterocycle—from a C-nucleoside curiosity to a powerhouse scaffold in kinase inhibition and back to a key component in life-saving antivirals—highlights its incredible versatility.[4] Future research will undoubtedly focus on refining the selectivity of kinase inhibitors to minimize off-target effects, overcoming drug resistance mechanisms, and expanding the spectrum of antiviral applications. The continued exploration of this privileged structure promises to yield the next generation of targeted therapies for the world's most challenging diseases.

References

A Technical Guide to the Pyrrolotriazine Core: The Engine of Remdesivir's Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The emergence of novel and re-emerging RNA viruses represents a persistent threat to global health, demanding the development of broad-spectrum antiviral agents. Nucleoside analogs, which mimic natural building blocks of viral genetic material, are a cornerstone of antiviral therapy. Remdesivir (Veklury®) has been a prominent example, particularly for its activity against SARS-CoV-2. At the heart of Remdesivir's molecular architecture and function lies the pyrrolo[2,1-f][1][2][3]triazine moiety, a unique heterocyclic system that serves as a bioisosteric replacement for natural purines. This technical guide provides an in-depth analysis of this critical core, elucidating its role in the mechanism of action, metabolic activation, and structure-activity relationships of antiviral nucleosides. We will explore the synthetic chemistry that underpins its creation and discuss the causal biochemical principles that make the pyrrolotriazine core a "privileged scaffold" in modern drug discovery.

Introduction: The Challenge of RNA Viruses and the Rise of Nucleoside Analogs

RNA viruses, a group that includes coronaviruses, influenza viruses, and Ebola virus, replicate their genomes using a viral enzyme called RNA-dependent RNA polymerase (RdRp).[1][4] This enzyme is essential for the virus but absent in host cells, making it an ideal target for selective antiviral therapy.[2] One of the most successful strategies to inhibit RdRp is the use of nucleoside analogs. These molecules are structurally similar to the natural nucleosides (adenosine, guanosine, etc.) that the virus uses to build new RNA strands. When the viral polymerase mistakenly incorporates an analog instead of its natural counterpart, the process of RNA replication is disrupted, halting the production of new virus particles.[3][4]

Remdesivir was identified as a promising agent due to its broad-spectrum activity against several RNA viruses.[1] Its efficacy stems from its design as a prodrug of a C-nucleoside analog, which features the critical pyrrolotriazine core.

The Pyrrolotriazine Core: A Privileged Scaffold in Antiviral Design

The pyrrolo[2,1-f][1][2][3]triazine heterocycle is not a random choice; it is a carefully selected scaffold that confers several key advantages. Its journey in medicinal chemistry progressed from C-nucleosides to kinase inhibitors and back, highlighting its versatility.[5]

Bioisosterism: A Strategic Mimicry of Adenine

The primary role of the pyrrolotriazine core is to act as a bioisostere of the natural purine base, adenine.[6] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[7] The pyrrolotriazine ring system mimics the size, shape, and hydrogen-bonding capabilities of adenine, allowing it to be recognized by the viral RdRp enzyme.[8] This mimicry is the crucial first step that allows the analog to enter the enzyme's active site and compete with the natural adenosine triphosphate (ATP).[9]

The C-Nucleoside Advantage: Enhancing Metabolic Stability

In natural nucleosides, the base is connected to the ribose sugar via a nitrogen-carbon (N-C) glycosidic bond. Remdesivir, however, is a C-nucleoside , where the pyrrolotriazine core is attached to the ribose mimic via a more robust carbon-carbon (C-C) bond. This is a critical design feature. The C-C bond is significantly more resistant to cleavage by host cell enzymes (e.g., nucleosidases) that would otherwise degrade the drug before it can take effect.[5] This enhanced metabolic stability increases the intracellular persistence of the analog, improving its pharmacokinetic profile and therapeutic potential.

Case Study: Remdesivir (Veklury®) - A Multi-Step Tactical Assault on Viral Replication

Remdesivir itself is not the active drug. It is a cleverly designed prodrug that uses host cell machinery to undergo a multi-step metabolic activation to form the pharmacologically active nucleoside triphosphate (NTP), known as GS-443902 or RDV-TP.[10][11][12]

The Prodrug Strategy and Metabolic Activation Pathway

The journey from administered drug to active inhibitor is a precisely orchestrated biochemical cascade. The phosphoramidate promoiety on Remdesivir is designed to enhance cell permeability, allowing the drug to efficiently enter target cells like lung epithelial cells.[3][13] Once inside, a series of enzymatic reactions cleaves the promoiety and phosphorylates the nucleoside.

The key enzymes involved in this activation pathway have been identified as:

  • Carboxylesterase 1 (CES1) and Cathepsin A (CatA): These hydrolases initiate the process by cleaving the ester bond, releasing an alanine intermediate.[10][12][13]

  • Histidine Triad Nucleotide-binding Protein 1 (HINT1): This phosphoramidase then hydrolyzes the phosphoramidate bond, yielding the crucial nucleoside monophosphate (NMP).[10][12]

  • Cellular Kinases: Host cell phosphotransferases then sequentially add two more phosphate groups, converting the NMP into the diphosphate (NDP) and finally into the active nucleoside triphosphate (RDV-TP).[12][13]

This activation pathway is essential for trapping the active drug inside the cell and preparing it for incorporation by the viral polymerase.

G cluster_0 cluster_1 Extracellular cluster_2 Intracellular Remdesivir Remdesivir (Prodrug) Enters Cell MetX Alanine Intermediate (MetX) Remdesivir->MetX CES1 / CatA NMP Nucleoside Monophosphate (NMP) MetX->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Cellular Kinases RDV_TP Active Triphosphate (RDV-TP) NDP->RDV_TP Cellular Kinases

Caption: Metabolic activation pathway of Remdesivir.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Once formed, RDV-TP, with its pyrrolotriazine core mimicking adenine, competes with the natural ATP for binding to the RdRp active site.[2][9] The viral polymerase incorporates the active metabolite into the growing viral RNA chain.[4]

Delayed Chain Termination: A Unique Mechanism of Disruption

Unlike many nucleoside analogs that cause immediate chain termination, Remdesivir employs a more subtle and effective mechanism. After the incorporation of RDV-TP, the RdRp can continue to add a few more nucleotides.[3] However, the presence of the Remdesivir analog in the chain induces a steric hindrance that eventually forces the polymerase to stall and terminate synthesis.[2][3] This "delayed chain termination" is significant because it helps the analog evade the virus's proofreading mechanism, an exonuclease (ExoN) enzyme that can often recognize and remove mismatched nucleotides.[3] By the time the chain is terminated, the analog is already embedded deep within the RNA strand, making it difficult for the proofreading enzyme to remove.

cluster_workflow RdRp-Mediated RNA Synthesis Start Incorp 1. RDV-TP Incorporated (competes with ATP) Start->Incorp Viral RNA Template Add1 2. RdRp adds 3-5 more nucleotides Incorp->Add1 Stall 3. Steric clash occurs Add1->Stall Terminate 4. RNA Synthesis Terminated Stall->Terminate

Caption: Mechanism of RdRp inhibition by Remdesivir.

Structure-Activity Relationship (SAR) Insights

While detailed SAR studies on Remdesivir itself are proprietary, analysis of related pyrrolotriazine nucleosides provides valuable insights into the structural requirements for antiviral activity.[14] The design of these molecules is a delicate balance between recognition by viral enzymes and avoidance of host cell enzymes or off-target effects.

MoietyObservationImplication
Pyrrolotriazine Core Modifications to the ring system can drastically alter activity. It is generally considered a privileged scaffold.[5][6]The core structure is highly optimized for mimicking purines and interacting with the polymerase active site.
1'-Cyano Group The cyano group at the 1' position of the ribose mimic is critical.This group is believed to cause the steric clash that leads to delayed chain termination. Its removal significantly reduces potency.
Ribose Moiety The structure and stereochemistry of the ribose or ribose mimic are essential for proper positioning within the enzyme.Modifications can affect recognition by kinases for phosphorylation or by the RdRp itself.[15]
5'-Prodrug Moiety The phosphoramidate promoiety is key for cell penetration and the initial step of metabolic activation.[14]Different prodrug strategies can be employed to target different tissues or improve oral bioavailability.

Experimental Protocols: Synthesis of the Pyrrolotriazine Core

The efficient synthesis of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine core is a critical step in the manufacturing of Remdesivir. Initial routes were low-yielding and used non-commodity starting materials.[16][17] More recent, "supply-centered" synthetic strategies have been developed to improve efficiency and access.[18][19]

Example Protocol: Improved Two-Step Synthesis from Pyrrole

This protocol is a conceptual summary based on improved synthetic routes reported in the literature.[17][19]

Objective: To synthesize 4-amino-pyrrolo[2,1-f][1][2][3]triazine from pyrrole.

Step 1: One-Pot Cyanation and N-Amination of Pyrrole

  • Causality: This step aims to install the two key functional groups—a cyano group at the 2-position and an amino group at the 1-position—onto the starting pyrrole ring. Using a one-pot method improves efficiency and reduces waste.

  • Procedure: a. Charge a suitable reactor with a solvent such as DMF. b. Add a Vilsmeier-type reagent (e.g., generated from POCl₃ and DMF) to activate the pyrrole for cyanation. c. Cool the reaction mixture and slowly add pyrrole. d. After the initial reaction, an aminating agent (e.g., chloramine, generated in-situ or from a stable source) is introduced to the reaction mixture.[17][20] e. The reaction is stirred until analysis (e.g., by HPLC) shows complete conversion to N-amino-2-cyanopyrrole. This intermediate is often not isolated but used directly in the next step.

Step 2: Cyclization with Formamidine to Form the Triazine Ring

  • Causality: This is the key ring-forming step. The N-amino-2-cyanopyrrole intermediate contains the necessary functionalities to react with a one-carbon source (formamidine) to construct the six-membered triazine ring.

  • Procedure: a. To the crude reaction mixture from Step 1, add formamidine acetate. b. Heat the mixture to a temperature sufficient for cyclocondensation (e.g., 100-120 °C). c. The reaction proceeds via an initial condensation followed by intramolecular cyclization and elimination to yield the aromatic pyrrolotriazine core. d. After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or chromatography.

This improved workflow significantly reduces the step count and increases the overall yield compared to earlier multi-step syntheses.[17]

Pyrrole Pyrrole (Commodity Material) Step1 One-Pot Reaction: 1. Cyanation (Vilsmeier) 2. N-Amination (Chloramine) Pyrrole->Step1 Intermediate N-Amino-2-Cyanopyrrole (Crude Intermediate) Step1->Intermediate Step2 Cyclocondensation (Formamidine Acetate, Heat) Intermediate->Step2 Product 4-Amino-Pyrrolo[2,1-f][1,2,4]triazine (Remdesivir Core) Step2->Product

Caption: Simplified workflow for improved synthesis.

Conclusion and Future Outlook

The pyrrolotriazine core is a masterful example of rational drug design, serving as a stable and effective bioisostere for adenine in antiviral nucleosides like Remdesivir. Its ability to be recognized by viral polymerases, coupled with the enhanced stability of a C-nucleoside linkage and a unique delayed chain-termination mechanism, makes it a powerful weapon against RNA viruses. Beyond its role in Remdesivir, the pyrrolotriazine scaffold is recognized as a privileged structure in other therapeutic areas, including the development of kinase inhibitors for oncology.[21] As new viral threats emerge, the lessons learned from the development and mechanism of pyrrolotriazine-based nucleosides will undoubtedly inform the design of the next generation of antiviral agents, ensuring that the scientific community is better prepared for future challenges.

References

Spectroscopic Data Analysis of Substituted Pyrrolotriazines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolotriazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its unique arrangement of nitrogen atoms and fused ring structure makes it a versatile building block in medicinal chemistry. Compounds featuring this core have demonstrated significant potential as kinase inhibitors for cancer therapy, antiviral agents, and modulators of various other biological pathways.[1][2][3] Notably, the pyrrolo[2,1-f][4][5][6]triazine framework is an integral component of several kinase inhibitors and the approved antiviral drug Remdesivir, highlighting its therapeutic relevance.[2]

For chemists and pharmacologists working in drug discovery, the unambiguous structural confirmation and purity assessment of newly synthesized substituted pyrrolotriazines are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the characteristic NMR and MS data for substituted pyrrolotriazines. It aims to deliver not just data, but also the underlying principles and field-proven insights into experimental design and spectral interpretation, ensuring scientific integrity and accelerating research endeavors.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the precise molecular structure of a compound in solution. For a complex heterocyclic system like pyrrolotriazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments is often essential for complete structural assignment.

Fundamental Principles & Experimental Considerations

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR spectra. This decision-making process is guided by the physicochemical properties of the pyrrolotriazine derivatives.

Causality Behind Experimental Choices:

  • Solvent Selection: The solubility of substituted pyrrolotriazines can vary widely depending on their functional groups. Deuterated solvents are required to avoid overwhelming the spectrum with solvent signals.

    • Chloroform-d (CDCl₃): Often suitable for less polar, neutral derivatives. Many examples in the literature utilize CDCl₃, suggesting good solubility for a range of substituted pyrrolotriazines.[4]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent, ideal for compounds with hydrogen-bond donating groups (e.g., amines, hydroxyls) or those with poor solubility in CDCl₃.[5][7] Protons attached to nitrogen (NH) are often observable in DMSO-d₆, which can be a key diagnostic feature.

  • Sample Purity and Concentration: High sample purity (>95%) is crucial to prevent signals from impurities from complicating the spectrum. A typical concentration for a high-field NMR spectrometer (400-600 MHz) is 5-10 mg of the compound dissolved in 0.5-0.7 mL of the chosen deuterated solvent.[8]

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified pyrrolotriazine derivative directly into a clean, dry NMR tube. b. Add ~0.6 mL of the appropriate deuterated solvent (e.g., DMSO-d₆). c. Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition: a. ¹H NMR: Acquire a one-dimensional proton spectrum. Standard parameters often include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise. b. ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. c. 2D NMR (if required): For complex structures or to confirm assignments, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Visualization: General NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Lock & Shim Prep2->Acq1 Acq2 Acquire 1D Spectra (¹H, ¹³C) Acq1->Acq2 Acq3 Acquire 2D Spectra (COSY, etc.) Acq2->Acq3 Proc1 Fourier Transform & Phasing Acq3->Proc1 Proc2 Peak Picking & Integration Proc1->Proc2 Proc3 Structure Elucidation Proc2->Proc3

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Data of the Pyrrolotriazine Core

The proton chemical shifts are highly dependent on the electronic environment, making ¹H NMR a powerful tool for determining substitution patterns. The parent pyrrolo[2,1-f][4][5][6]triazin-4-amine serves as a useful reference.[6][9] Protons on the pyrrole moiety typically appear in the aromatic region, influenced by the electron-withdrawing nature of the fused triazine ring.

  • Pyrrole Ring Protons: These protons generally resonate between 6.5 and 8.0 ppm. Their exact chemical shift and multiplicity are dictated by the substituents on both the pyrrole and triazine rings.

  • Triazine Ring Protons: If a proton is present on the triazine ring (e.g., at the 6-position), it is typically found further downfield due to the deshielding effect of the adjacent nitrogen atoms.

  • Amine/Amide Protons: The chemical shift of NH or NH₂ protons can vary significantly and is solvent-dependent. In DMSO-d₆, these protons often appear as broad singlets and can be exchanged with D₂O for confirmation. For example, in one series, an NH proton was observed as a singlet at δ 9.06 ppm.[4]

Table 1: Representative ¹H NMR Data for Substituted Pyrrolotriazines

Compound / SubstituentSolventH-2 (ppm)H-3 (ppm)H-5 (ppm)Other Key Signals (ppm)Reference
6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-pyrrolo[2,1-f][4][5][6]triazin-4-amineCDCl₃---9.06 (s, NH), 6.92 (s, NH₂), 7.29-8.20 (m, ArH)[4]
3-Phenyl-5-(thiophen-2-yl)-1,2,4-triazine (Precursor)DMSO-d₆---9.94 (s, H-6)[5]
7-Methylfuro[2′,3′:4,5]pyrrolo[1,2-d][4][5][6]triazin-8(7H)-oneDMSO-d₆7.99 (d)7.09 (dd)8.81 (d)7.14 (s, H-9), 3.56 (s, CH₃)[7]

Note: The numbering of the pyrrolotriazine core can differ based on the fusion pattern (e.g., [2,1-f] vs. [1,2-d]). Careful verification against the specific scaffold is essential.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

  • Carbonyl Carbons: If present (e.g., in pyrrolotriazin-4-ones), these carbons are the most deshielded, appearing around 154-170 ppm.[7]

  • C=N Carbons: Carbons within the triazine ring that are double-bonded to nitrogen are highly deshielded and typically resonate in the 145-160 ppm range.

  • Pyrrole Ring Carbons: These carbons are found in the aromatic region, generally between 100-140 ppm. Their shifts are sensitive to the electronic effects of substituents.

Table 2: Representative ¹³C NMR Data for Substituted Pyrrolotriazines

Compound / ScaffoldSolventC=O / C=N (ppm)Aromatic / Pyrrole C (ppm)Other Key Signals (ppm)Reference
Pyrrolo[2,1-f][4][5][6]triazine derivativeCDCl₃157.37, 148.73134.49, 133.05, 132.91, 130.80, 129.70, 126.83, 120.81, 116.6845.76 (CH₂)[4]
Furo[2′,3′:4,5]pyrrolo[1,2-d][4][5][6]triazin-8(7H)-oneDMSO-d₆154.6 (C=O), 149.9, 149.2127.8, 124.9, 123.8, 100.6, 93.037.4 (CH₃)[7]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Ionization Techniques & Experimental Protocols

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): This is a soft ionization technique, making it the method of choice for the majority of pyrrolotriazine derivatives. Because these molecules are rich in nitrogen atoms, they are easily protonated in the positive ion mode ([M+H]⁺) to form pseudomolecular ions.[10][11] ESI is highly sensitive and compatible with liquid chromatography (LC-MS), allowing for simultaneous purification and analysis.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: a. Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. b. A trace amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to facilitate protonation for positive ion mode analysis.[11]

  • Data Acquisition: a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and confirm the molecular weight. c. Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides crucial structural information.

Fragmentation Patterns of the Pyrrolotriazine Core

The fragmentation of the protonated molecular ion provides a structural fingerprint. While specific pathways depend heavily on the substituents, general patterns can be predicted based on the chemistry of related heterocycles.[10][12][13]

For a pyrrolo[2,1-f][4][5][6]triazine core, fragmentation is likely initiated by cleavage of the triazine ring, which contains several relatively weak C-N and N-N bonds.

Plausible Fragmentation Pathways:

  • Loss of N₂ or HN₃: The triazine ring is susceptible to losing stable small molecules. The loss of N₂ is a common fragmentation pathway for many nitrogen-rich heterocycles.[13]

  • Cleavage of the Pyrrole Ring: Subsequent fragmentation may involve the breakdown of the more stable pyrrole ring, often through the loss of HCN or related fragments.[10]

  • Loss of Substituents: The easiest cleavages often involve the loss of substituents from the core, providing information about the nature and location of these groups.

Visualization: Plausible MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ Pyrrolotriazine Core Frag1 [M+H - N₂]⁺ M_H->Frag1 - N₂ Frag2 [M+H - RCN]⁺ M_H->Frag2 - Substituent Loss Frag3 Pyrrole Ring Fragment Frag1->Frag3 - Ring Cleavage

Caption: Generalized MS fragmentation of a pyrrolotriazine.

Table 3: Observed Mass Spectrometry Data for Pyrrolotriazine Derivatives

Compound ClassIonization ModeCalculated m/z [M]Found m/z [M+H]⁺ or [M]⁺Key Fragments (m/z)Reference
6-[5-(4-Nitrophenyl)-pyrazol-3-yl]-pyrrolo[2,1-f][4][5][6]triazin-4-amineESI323.3094324.9760Not specified[4]
3-Phenyl-5-(thiophen-2-yl)-1,2,4-triazineEI (70 eV)239.0239 [M]⁺108 (base peak), 69[5]
5-(4-Methoxyphenyl)-3-(p-tolyl)-1,2,4-triazineEI (70 eV)277.0277 [M]⁺132 (base peak), 117[5]

Note: Electron Impact (EI) is a harder ionization technique that can lead to more extensive fragmentation compared to ESI, as seen in the examples from reference[5].

Conclusion

The structural elucidation of substituted pyrrolotriazines is a critical step in the development of new therapeutic agents. This guide outlines the fundamental principles and practical approaches for their characterization using NMR and MS. A thorough analysis, combining ¹H and ¹³C NMR to define the molecular skeleton and connectivity, with high-resolution MS to confirm the elemental composition and probe fragmentation pathways, provides an irrefutable structural assignment. Researchers who master the interpretation of these complex datasets are well-equipped to make informed decisions, troubleshoot synthetic challenges, and ultimately accelerate the journey from novel compound to potential drug candidate.

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation in a range of clinically evaluated and approved drugs.[4][5] Initially explored in the 1990s as a C-nucleoside mimetic, its true potential blossomed with the rise of kinase inhibitors in the early 2000s.[6] This guide provides a comprehensive overview of the known and potential therapeutic targets of pyrrolo[2,1-f]triazine compounds, with a primary focus on their well-established role as kinase inhibitors in oncology. Furthermore, it offers a detailed exploration of modern experimental workflows for the identification and validation of novel protein targets for this promising heterocyclic scaffold, equipping researchers with the rationale and step-by-step methodologies to propel future drug discovery efforts.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused heterocyclic system that effectively mimics the well-established quinazoline kinase inhibitor scaffold.[4] Its unique arrangement of nitrogen atoms allows for the formation of crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases, a feat not always achievable with monocyclic or phenyl-fused heterocycles.[4] This inherent ability to engage with the kinase hinge region has made it a cornerstone for the development of numerous potent and selective inhibitors.

The versatility of the scaffold allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and target specificity.[4] This has led to the development of pyrrolo[2,1-f]triazine derivatives targeting a wide array of kinases implicated in cancer and other diseases.

Established Kinase Targets in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[4] Pyrrolo[2,1-f]triazine-based compounds have demonstrated significant inhibitory activity against several key oncogenic kinases.

Receptor Tyrosine Kinases (RTKs)

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and colon cancer.[4] Pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of EGFR's tyrosine kinase activity, demonstrating the ability to inhibit the proliferation of EGFR-dependent cancer cell lines.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis, VEGFR-2 is a critical target in cancer therapy.[4] Several pyrrolo[2,1-f]triazine compounds have shown potent inhibition of VEGFR-2, leading to anti-angiogenic effects in preclinical models.[4]

c-Met (Hepatocyte Growth Factor Receptor): The c-Met/HGF signaling pathway, when dysregulated, contributes to tumor growth, invasion, and metastasis. Pyrrolo[2,1-f]triazine derivatives have been successfully designed as dual inhibitors of c-Met and VEGFR-2, exhibiting potent antiproliferative effects in c-Met addicted cancer cell lines.[7] X-ray crystallography studies have confirmed that these inhibitors bind to the ATP-competitive site of the Met kinase domain.[7]

Non-Receptor Tyrosine Kinases

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is implicated in various hematological malignancies and inflammatory diseases.[4] Pyrrolo[2,1-f]triazine-based compounds have been identified as potent inhibitors of JAK2, demonstrating selectivity over other JAK isoforms.[4][8]

Other Kinase Targets

Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancers. Pyrrolo[2,1-f]triazine-based molecules have been developed as potent ALK inhibitors.[8]

p38α Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. A series of pyrrolo[2,1-f][1][2][3]triazines have been identified as potent p38α MAP kinase inhibitors.[9]

Adaptor Protein 2-Associated Kinase 1 (AAK1): AAK1 has been identified as a potential therapeutic target for the treatment of neuropathic pain.[10][11] Early investigations into a series of pyrrolo[2,1-f]triazines have shown their potential as potent, small-molecule inhibitors of AAK1.[10][11]

Expanding the Horizon: Non-Kinase Targets and Other Therapeutic Areas

While the primary focus has been on kinase inhibition, the structural features of the pyrrolo[2,1-f]triazine scaffold suggest its potential to interact with other target classes.

Antiviral Activity: As structural analogues of purine bases, pyrrolo[2,1-f]triazines have been considered as potential antiviral compounds.[12] Some derivatives have shown activity against influenza virus, with a suggested mechanism of action involving the inhibition of neuraminidase.[12]

Neurodegenerative Diseases: The therapeutic potential of heterocyclic compounds in neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research.[13] While specific pyrrolo[2,1-f]triazine derivatives are yet to be extensively studied in this context, the broader class of triazine derivatives has shown neuroprotective effects in preclinical models of Alzheimer's disease, for instance, by modulating the Wnt/β-catenin signaling pathway.[14][15]

A Practical Guide to Target Identification and Validation

Identifying the specific molecular targets of a bioactive small molecule is a critical and often challenging step in drug discovery.[16] The following section provides a detailed overview and step-by-step protocols for robust experimental workflows applicable to the deconvolution of pyrrolo[2,1-f]triazine compound targets.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods rely on the specific interaction between the small molecule and its protein target.[17]

This classical and widely used technique involves immobilizing the pyrrolo[2,1-f]triazine compound on a solid support to "pull down" its binding partners from a complex biological lysate.[6][17]

Causality Behind Experimental Choices: The success of this method hinges on the careful design of the affinity probe. The linker used to attach the compound to the solid support must be positioned at a site that does not interfere with its binding to the target protein. This necessitates a foundational understanding of the structure-activity relationship (SAR) of the compound series. The choice of elution method (competitive elution with the free compound or denaturation) is critical for selectively recovering true binding partners while minimizing non-specific interactions.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Identify a non-essential position on the pyrrolo[2,1-f]triazine scaffold based on SAR data.

    • Synthesize a derivative with a linker (e.g., polyethylene glycol) at this position, terminating in a reactive group (e.g., N-hydroxysuccinimide ester) for immobilization.

    • Couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest (e.g., a cancer cell line sensitive to the compound).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Equilibrate the compound-immobilized beads with the lysis buffer.

    • Incubate the cell lysate with the beads to allow for target binding. Include a control with beads derivatized only with the linker to identify non-specific binders.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution:

    • Competitive Elution: Incubate the beads with a high concentration of the free, unmodified pyrrolo[2,1-f]triazine compound to specifically displace the target proteins.

    • Denaturing Elution: Elute the bound proteins using a denaturing buffer (e.g., containing SDS or urea).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Self-Validating System: The inclusion of a negative control (linker-only beads) and a competitive elution step are crucial for validating the specificity of the identified interactions. True targets should be present in the eluate from the compound-immobilized beads and significantly reduced or absent in the negative control. Furthermore, competitive elution with the free compound provides strong evidence of a specific binding event.

Diagram: Affinity Chromatography Workflow

AffinityChromatography cluster_Preparation Preparation cluster_PullDown Pull-Down cluster_Analysis Analysis Compound Pyrrolo[2,1-f]triazine Compound Linker Linker Attachment Compound->Linker Beads Immobilization on Beads Linker->Beads Incubation Incubation of Lysate with Beads Beads->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) SDS_PAGE->MassSpec TargetID Target Identification MassSpec->TargetID

A schematic of the affinity chromatography workflow for target identification.

ABPP is a powerful chemoproteomic technique that utilizes covalent probes to assess the functional state of enzymes in complex proteomes.[18][19] For kinase inhibitors like many pyrrolo[2,1-f]triazines, competitive ABPP is particularly useful.[20]

Causality Behind Experimental Choices: This method relies on the principle that a pyrrolo[2,1-f]triazine compound will compete with a broad-spectrum, activity-based probe for binding to the active site of its target kinase(s). A reduction in probe labeling of a specific kinase in the presence of the compound indicates a direct interaction. The choice of the activity-based probe is critical and should be one that targets a conserved feature of the kinase active site.

Experimental Protocol: Competitive ABPP for Kinase Inhibitors

  • Proteome Preparation:

    • Prepare a native proteome from cells or tissues of interest as described for affinity chromatography.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the proteome with varying concentrations of the pyrrolo[2,1-f]triazine test compound. Include a vehicle-only control.

  • Probe Labeling:

    • Add a broad-spectrum, fluorescently tagged or biotinylated kinase activity-based probe (e.g., a fluorophosphonate-based probe) to each proteome aliquot.

    • Incubate to allow for covalent labeling of the active kinases.

  • Detection and Analysis:

    • Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the presence of the test compound indicates a target.

    • Mass Spectrometry-Based Analysis: If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS for identification and quantification. A decrease in the abundance of a specific kinase in the compound-treated samples compared to the control identifies it as a target.

Self-Validating System: The dose-dependent decrease in probe labeling with increasing concentrations of the test compound provides strong evidence for a specific and direct interaction. This method also allows for the simultaneous profiling of selectivity against a large number of kinases present in the proteome.

Diagram: Competitive ABPP Workflow

CompetitiveABPP cluster_Incubation Incubation cluster_Detection Detection & Analysis Proteome Proteome Preincubation Pre-incubation Proteome->Preincubation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Preincubation Probe Activity-Based Probe Labeling Probe Labeling Probe->Labeling Preincubation->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE MassSpec LC-MS/MS Analysis Labeling->MassSpec GelScan In-Gel Fluorescence Scanning SDS_PAGE->GelScan TargetID Target Identification (Reduced Labeling) GelScan->TargetID MassSpec->TargetID CRISPRScreening cluster_Setup Screen Setup cluster_Selection Selection cluster_Analysis Analysis Cas9Cells Cas9-Expressing Cells Transduction Lentiviral Transduction Cas9Cells->Transduction sgRNALibrary Pooled sgRNA Library sgRNALibrary->Transduction DrugTreatment Drug Treatment (Pyrrolo[2,1-f]triazine) Transduction->DrugTreatment ControlTreatment Vehicle Control (DMSO) Transduction->ControlTreatment gDNA_Extraction Genomic DNA Extraction DrugTreatment->gDNA_Extraction ControlTreatment->gDNA_Extraction NGS Next-Generation Sequencing gDNA_Extraction->NGS DataAnalysis Data Analysis (sgRNA Enrichment) NGS->DataAnalysis HitID Hit Identification DataAnalysis->HitID

References

Methodological & Application

Application Note: A Strategic Synthesis of 5-Bromo-4-chloropyrrolo[2,1-f]triazine from Pyrrole Precursors

Application Note: A Strategic Synthesis of 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine from Pyrrole Precursors

Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a pivotal intermediate in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a recognized "privileged scaffold" integral to numerous FDA-approved drugs and clinical candidates, including kinase inhibitors and antiviral agents.[2][3][4] This protocol details a robust and scalable synthetic route starting from readily accessible pyrrole derivatives, emphasizing the strategic rationale behind each step, detailed experimental procedures, and in-depth characterization.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a cornerstone in modern drug discovery. Its unique three-dimensional structure and distribution of heteroatoms allow it to form critical hydrogen bonds and other non-covalent interactions within the active sites of biological targets.[2] This has led to its incorporation into a variety of potent therapeutic agents, such as the antiviral drug Remdesivir and numerous kinase inhibitors like Avapritinib and BMS-599626, which are used in oncology.[2][5][6][7]

The target molecule of this guide, 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine , is not an end-product but a highly valuable and versatile building block.[8] The strategically placed chloro and bromo substituents serve as orthogonal synthetic handles. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution, while the bromine at the C5 position is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual functionality allows for the rapid diversification of the scaffold, enabling the efficient generation of compound libraries for structure-activity relationship (SAR) studies in drug development programs.

Synthetic Strategy and Retrosynthesis

The overall synthetic approach is designed around a convergent strategy, beginning with the construction of a substituted pyrrole core, followed by the annulation of the triazine ring, and concluding with sequential halogenation. This method ensures high yields and regiochemical control.

Retrosynthetic Analysis

The retrosynthetic breakdown of the target molecule is illustrated below. The primary disconnections involve the late-stage halogenations and the key cyclization step to form the bicyclic core from an N-aminated pyrrole precursor.

GTarget5-Bromo-4-chloropyrrolo[2,1-f]triazineIntermediate14-Chloropyrrolo[2,1-f]triazineTarget->Intermediate1 Electrophilic Bromination (NBS)Intermediate2Pyrrolo[2,1-f]triazin-4-oneIntermediate1->Intermediate2 Chlorination (POCl₃)Intermediate3N-Aminopyrrole-2-carboxamideIntermediate2->Intermediate3 Triazine Ring Cyclization (e.g., Formamidine Acetate)StartingMaterialSubstituted Pyrrole Derivative(e.g., 3-Chloro-1H-pyrrole-2-carboxamide)Intermediate3->StartingMaterial N-Amination (e.g., NaNO₂/HCl then reduction or DnpONH₂)

Caption: Retrosynthetic pathway for 5-Bromo-4-chloropyrrolo[2,1-f]triazine.

Detailed Experimental Protocols

This section outlines a validated, multi-step synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-Amino-3-chloro-1H-pyrrole-2-carboxamide

The synthesis begins with the N-amination of a commercially available or readily synthesized pyrrole. This step is critical as it installs the N-N bond required for the subsequent triazine ring formation.

  • Rationale: The use of sodium hypochlorite and ammonia (via NH₄Cl) provides an efficient and cost-effective method for the amination of the pyrrole nitrogen.[9] This method is often preferred over more specialized reagents like hydroxylamine-O-sulfonic acid for scalability.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
3-Chloro-1H-pyrrole-2-carboxamide144.5610.0 g1.0
Sodium Hydroxide (NaOH)40.008.2 g3.0
Ammonium Chloride (NH₄Cl)53.494.4 g1.2
Sodium Hypochlorite (NaClO, 12% aq.)74.4445 mL~1.2
Dichloromethane (DCM)84.93200 mL-
Water18.02150 mL-

Protocol:

  • Suspend 3-chloro-1H-pyrrole-2-carboxamide (10.0 g, 69.2 mmol) in dichloromethane (100 mL).

  • In a separate flask, dissolve sodium hydroxide (8.2 g, 207 mmol) and ammonium chloride (4.4 g, 83.0 mmol) in water (150 mL) and cool the solution to 0 °C in an ice bath.

  • Add the pyrrole suspension to the aqueous solution and stir vigorously.

  • Slowly add the sodium hypochlorite solution dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-amino-3-chloro-1H-pyrrole-2-carboxamide, is typically a solid and can be purified by recrystallization from ethyl acetate/hexanes or used directly in the next step.

Step 2: Cyclization to 5-Chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This step involves the condensation of the N-aminopyrrole with a one-carbon source to construct the triazine ring, forming the fused heterocyclic core.

  • Rationale: Triethyl orthoformate serves as an efficient C1 synthon that reacts with the N-amino and amide functionalities to form the triazinone ring under thermal conditions. The reaction drives off ethanol as a byproduct.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
1-Amino-3-chloro-1H-pyrrole-2-carboxamide159.5710.0 g1.0
Triethyl Orthoformate148.2028 mL2.5
Acetic Anhydride102.092 mL-

Protocol:

  • Combine the crude 1-amino-3-chloro-1H-pyrrole-2-carboxamide (10.0 g, 62.7 mmol) and triethyl orthoformate (28 mL, 157 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (2 mL) to catalyze the reaction.

  • Heat the mixture to reflux (approx. 140 °C) for 4 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 5-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Step 3: Chlorination to 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine

The triazinone is converted to the more reactive 4-chloro derivative.

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting amide-like carbonyls (in this case, a vinylogous amide) into chlorides.[5] This is a Vilsmeier-Haack type reaction mechanism. The reaction is typically performed neat or with a high-boiling solvent.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
5-Chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one169.5610.0 g1.0
Phosphorus Oxychloride (POCl₃)153.3350 mLExcess
N,N-Diisopropylethylamine (DIPEA)129.241.0 mL0.1

Protocol:

  • Carefully add 5-chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (10.0 g, 59.0 mmol) to phosphorus oxychloride (50 mL) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Add DIPEA (1.0 mL) as a catalyst.

  • Heat the mixture to reflux (approx. 105-110 °C) for 3 hours. The solution should become homogeneous.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with vigorous stirring. Caution: This is a highly exothermic quench.

  • Stir the resulting slurry for 30 minutes. The product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 4,5-dichloropyrrolo[2,1-f][1][2][3]triazine.

Step 4: Regioselective Bromination to 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

The final step is the selective introduction of a bromine atom at the electron-rich C5 position of the pyrrole ring.

  • Rationale: The pyrrole ring within the fused system is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and highly selective source of electrophilic bromine, which preferentially reacts at the most nucleophilic position (C5) without disturbing the chloro-substituent.[5] Acetonitrile is an ideal solvent as it is polar and aprotic.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine187.9910.0 g1.0
N-Bromosuccinimide (NBS)177.989.8 g1.05
Acetonitrile (MeCN)41.05200 mL-

Protocol:

  • Dissolve 4,5-dichloropyrrolo[2,1-f][1][2][3]triazine (10.0 g, 53.2 mmol) in acetonitrile (200 mL) in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (9.8 g, 55.8 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium thiosulfate (2 x 50 mL) to remove any remaining bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford pure 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine .

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
5-Chloropyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneC₆H₃ClN₄O169.568.1 (s, 1H), 7.0 (d, 1H), 6.8 (d, 1H)155.0, 145.1, 125.8, 118.2, 115.5, 110.1
4,5-Dichloropyrrolo[2,1-f][1][2][3]triazineC₆H₂Cl₂N₄187.998.5 (s, 1H), 7.2 (d, 1H), 6.9 (d, 1H)148.2, 144.5, 128.0, 119.5, 117.0, 112.3
5-Bromo-4-chloropyrrolo[2,1-f]triazine C₆H₃BrClN₃ 232.46 8.6 (s, 1H), 7.1 (s, 1H), 6.9 (s, 1H) 147.5, 143.8, 126.3, 118.0, 115.7, 98.5

Note: NMR values are approximate and may vary depending on the solvent used (typically DMSO-d₆ or CDCl₃).

Mechanistic Considerations

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Gcluster_0Chlorination with POCl₃ (Vilsmeier-Haack type)cluster_1Bromination with NBSAPyrrolotriazinoneBOxygen attacks PA->B + POCl₃ CVilsmeier-HaackIntermediateB->C - Cl⁻ DChloride AttackC->D + Cl⁻ E4-Chloro ProductD->E Rearomatization FPyrrolotriazine CoreGπ-complexF->G + Br⁺ (from NBS) HSigma Complex(Carbocation)G->H Electrophilic Attack I5-Bromo ProductH->I Deprotonation(-H⁺)

Caption: Simplified mechanisms for key chlorination and bromination steps.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. This key intermediate is of significant value to the medicinal chemistry community, enabling the exploration of the vast chemical space around the privileged pyrrolotriazine scaffold. The protocol emphasizes robust, well-established chemical transformations, ensuring reproducibility for researchers in drug discovery and development.

Scalable Synthesis of Functionalized 5-Substituted Pyrrolo[2,1-f]triazines

Scalable Synthesis of Functionalized 5-Substituted Pyrrolo[2,1-f][1][2][3]triazines

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, forming the structural basis for numerous therapeutics, including the antiviral agent Remdesivir and a host of potent kinase inhibitors.[1][3][4] Its unique electronic properties and structural resemblance to purines have made it a focal point in modern medicinal chemistry.[3][5] This guide provides an in-depth analysis of scalable synthetic strategies for constructing and functionalizing this vital scaffold, with a specific focus on introducing substituents at the C5-position. We will dissect two primary scalable approaches: a linear synthesis starting from pyrrole derivatives and a convergent one-step cycloaddition. Detailed, field-tested protocols, the rationale behind key experimental choices, and methods for late-stage diversification are presented to empower researchers in the rapid and efficient development of novel drug candidates.

The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

First synthesized in the 1970s, the pyrrolo[2,1-f][1][2][3]triazine heterocycle, which features a unique bridgehead nitrogen, remained a chemical curiosity for over a decade.[1][3] Its journey from obscurity to a "privileged" scaffold in drug discovery was catalyzed by its incorporation into C-nucleosides and, more significantly, by the explosion of the kinase inhibitor field in the early 2000s.[3]

This scaffold is now a cornerstone of several approved drugs and clinical candidates:

  • Antiviral Agents: Most notably, Remdesivir (Veklury®) employs this scaffold as a key structural moiety and has been approved for the treatment of COVID-19.[1]

  • Kinase Inhibitors: The scaffold is integral to numerous small molecule kinase inhibitors targeting enzymes like VEGFR-2, EGFR, c-Met, and ALK, which are crucial in oncology.[4][6] Drugs such as Brivanib Alaninate highlight its success in this therapeutic area.[1]

The development of scalable, robust, and flexible synthetic routes is therefore a critical bottleneck that must be addressed to facilitate the discovery and production of new medicines based on this versatile core.

Core Synthetic Strategies: A Comparative Overview

Two dominant and scalable strategies have emerged for the construction of the pyrrolotriazine core. The choice between them often depends on the desired substitution pattern, available starting materials, and overall campaign goals.

Gcluster_0Synthetic Approachescluster_1Linear Synthesis Detailscluster_2Convergent Synthesis DetailsStartSynthetic Goal:Functionalized PyrrolotriazineStrategy1Strategy 1:Linear Synthesis from PyrrolesStart->Strategy1 Step-wise constructionStrategy2Strategy 2:Convergent [3+2] CycloadditionStart->Strategy2 Rapid core assemblyPyrroleSubstituted Pyrrole(e.g., 2-cyanopyrrole)Strategy1->PyrroleTriazineSubstituted 1,2,4-TriazineStrategy2->TriazineN_AminationN-AminationPyrrole->N_AminationCyclizationCyclization withFormamidine EquivalentN_Amination->CyclizationProduct1Pyrrolotriazine CoreCyclization->Product1YlideIn-situ Generation ofTriazinium YlideTriazine->YlideCycloaddition1,3-Dipolar CycloadditionYlide->CycloadditionDipolarophileDipolarophile(e.g., DMAD)Dipolarophile->CycloadditionProduct2Polysubstituted PyrrolotriazineCycloaddition->Product2

Figure 1: High-level comparison of linear vs. convergent synthetic strategies.

Strategy 1: Linear Synthesis from Pyrrole Derivatives

This is the most established and widely implemented approach, particularly in manufacturing settings. It involves the step-wise construction of the triazine ring onto a pre-functionalized pyrrole core. A highly optimized, scalable synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine, the key regulatory starting material for Remdesivir, serves as an excellent case study.[7]

Core Logic:

  • Preparation of a Key Pyrrole Intermediate: The synthesis typically begins with a commercially available pyrrole, which is functionalized to install necessary handles. For the Remdesivir precursor, this is 2-cyanopyrrole.[7]

  • N-Amination: The pyrrole nitrogen is aminated. While various reagents exist, scalable processes often favor chloramine (NH₂Cl), generated in situ from bleach and ammonia, as a cost-effective and readily available option over reagents like O-(diphenylphosphinyl)hydroxylamine.[1][7]

  • Cyclization: The N-aminated pyrrole is then cyclized with a formamidine equivalent (e.g., formamidine acetate) to close the triazine ring.[1][7]

This linear approach allows for tight control over each step and is amenable to large-scale production with well-defined impurity profiles.

Strategy 2: Convergent Synthesis via 1,3-Dipolar Cycloaddition

A more modern and atom-economical approach involves the reaction of 1,2,4-triazinium ylides with dipolarophiles.[5][8] This strategy allows for the rapid, single-step construction of highly substituted pyrrolotriazines from simple starting materials.[5]

Mechanistic Rationale: The process begins with the N-alkylation of a substituted 1,2,4-triazine to form a stable triazinium salt.[8] In the presence of a non-nucleophilic base, this salt is deprotonated to generate a transient 1,3-dipole (the triazinium ylide). This ylide then undergoes a [3+2] cycloaddition reaction with an electron-poor alkyne or alkene, followed by an elimination step, to furnish the aromatic pyrrolotriazine core.[5][9]

GTriazine1,2,4-TriazineAlkylationAlkylation(e.g., MeOTf)Triazine->AlkylationSalt1-Alkyl-1,2,4-triazinium Salt(Bench-stable)Alkylation->SaltDeprotonationDeprotonation(Base, e.g., DIPEA)Salt->DeprotonationYlideTriazinium Ylide(1,3-Dipole)Deprotonation->YlideCycloaddition[3+2] CycloadditionYlide->CycloadditionDipolarophileDipolarophile(e.g., DMAD)Dipolarophile->CycloadditionIntermediateCycloadduct IntermediateCycloaddition->IntermediateEliminationEliminationIntermediate->EliminationProductPolysubstitutedPyrrolo[2,1-f][1,2,4]triazineElimination->Product

Figure 2: Mechanism of the 1,3-dipolar cycloaddition pathway.

This method offers significant advantages for library synthesis and exploring structure-activity relationships (SAR) due to its convergent nature and tolerance of diverse functional groups on both the triazine and dipolarophile components.[8][9]

Application Protocol: Scalable Synthesis of a C5-Functionalized Intermediate

To address the specific challenge of introducing functionality at the C5 position, we present a detailed protocol adapted from a scalable, eight-step synthesis of a key 5-fluoropyrrolo[2,1-f][1][2][3]triazine intermediate.[2] This route highlights selective functionalization and an efficient, operationally simple triazine ring formation.

workflowcluster_pyrrolePyrrole Ring Formationcluster_triazineTriazine Ring FormationstartIododifluoroacetatestep11. Cu-mediated Additionto Vinyl TMSstart->step1step22. DIBAL-H Reductionstep1->step2step33. Hydrazone Formationwith Methyl Carbazatestep2->step3step44. DBU-mediatedCyclization/Aromatizationstep3->step4pyrroleMoc-ProtectedAmino Fluoropyrrolestep4->pyrrolestep55. Vilsmeier-HaackFormylation (>20:1 selectivity)pyrrole->step5Key Intermediatestep66. Moc Deprotectionstep5->step6step77. Imine Formationwith Formamidine Acetatestep6->step7step88. Cyclizationstep7->step8product5-Fluoro-7-substitutedPyrrolotriazinestep8->product

Figure 3: Workflow for the scalable synthesis of a 5-fluoropyrrolotriazine.

Detailed Step-by-Step Methodology

Protocol Objective: To synthesize a 5-fluoro-7-substituted-pyrrolo[2,1-f][1][2][3]triazine from readily available starting materials.

PART A: Synthesis of the Fluoropyrrole Core

  • Step 1-3: Hydrazone Precursor Formation.

    • Rationale: This sequence efficiently builds the carbon backbone and incorporates the N-N bond required for the triazine ring early in the synthesis using a protected hydrazine (methyl carbazate). The Moc protecting group is crucial for directing the subsequent selective formylation.[2]

    • Protocol:

      • The addition of iododifluoroacetate to vinyl TMS is performed as reported to generate the crude difluoro ester.[2]

      • This ester is reduced using a modified procedure with DIBAL-H to yield a mixture of the target aldehyde and its corresponding acetal.

      • The crude aldehyde mixture is treated directly with methyl carbazate in acetonitrile (Acn) to give the Moc-protected hydrazone, which crystallizes from the solution. This three-step, one-pot sequence typically yields the product in ~65% overall yield.[2]

  • Step 4: Pyrrole Cyclization and Aromatization.

    • Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that effectively promotes both the cyclization to form the pyrrole ring and the subsequent elimination/aromatization in a single, high-yielding step.

    • Protocol:

      • The Moc-protected hydrazone is dissolved in acetonitrile.

      • DBU is added, and the reaction is heated.

      • The resulting Moc-protected amino fluoropyrrole is isolated after workup in 88-95% yield.[2]

PART B: Triazine Ring Annulation

  • Step 5: Selective C2 Formylation.

    • Rationale: This is a critical step for installing the second "carbon" of the triazine ring. A Vilsmeier-Haack reaction (using POCl₃/DMF) demonstrates remarkable regioselectivity (>20:1) for the C2 position of the fluoropyrrole.[2] This high selectivity is key to the success of the route, avoiding complex purification of isomers. The selectivity is attributed to the directing effect of the adjacent Moc-protected amino group.

    • Protocol:

      • To a cooled solution of POCl₃ in DMF, add the Moc-protected amino fluoropyrrole.

      • Allow the reaction to proceed to completion as monitored by LCMS.

      • Isolate the formylated product after aqueous workup.

  • Step 6-8: One-Pot Triazine Formation.

    • Rationale: This highly efficient endgame combines deprotection, imine formation, and final cyclization into a single operationally simple sequence. This minimizes intermediate isolations, saving time and improving overall yield.

    • Protocol:

      • The formylated pyrrole is subjected to conditions that remove the Moc protecting group.

      • Formamidine acetate is then added directly to the reaction mixture to form the imine with the newly liberated N-amine.

      • The reaction is heated, promoting intramolecular cyclization to furnish the final 5-fluoropyrrolotriazine core. The product often crystallizes from the reaction mixture and can be isolated by simple filtration.[2]

Expected Yields and Characterization Data

The following table summarizes typical outcomes for this scalable synthesis.

StepKey ReagentsTypical YieldProduct Characterization (Exemplary Data for 5-fluoro core)[2]
1-3. Hydrazone FormationIododifluoroacetate, DIBAL-H, Methyl Carbazate~65% (overall)Crystalline solid, verified by ¹H NMR and LCMS.
4. Pyrrole CyclizationDBU in Acetonitrile88-95%¹H NMR, ¹³C NMR, and HRMS confirm structure.
5. Selective FormylationPOCl₃, DMFHigh YieldRegioselectivity (>20:1) confirmed by ¹H NMR analysis.
6-8. Triazine FormationFormamidine Acetate~76%¹H NMR (DMSO-d₆): δ 8.60 (s, 1H), 6.92 (m, 1H), 6.07 (d, 1H).
¹³C NMR (D₂O): δ 162.5, 149.7 (d), 144.2 (d), 113.5 (d), 107.3 (d), 95.9 (d).
Overall Yield ~32% Final product purity typically >98% by QNMR/HPLC.

Late-Stage Functionalization via Cross-Coupling

For drug discovery programs, the ability to rapidly generate analogues is paramount. Once the pyrrolotriazine core is synthesized, palladium-catalyzed cross-coupling reactions are powerful tools for late-stage functionalization, enabling broad SAR exploration. While functionalization can occur at several positions, the principles are widely applicable.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reacting a halogenated (Br, Cl) or triflated pyrrolotriazine with boronic acids or esters to install aryl or heteroaryl groups. This is one of the most common and robust methods.[10]

  • Stille Coupling: Utilizes organostannanes as the coupling partner. It is particularly useful for introducing groups that may be incompatible with Suzuki conditions.[11][12]

  • Buchwald-Hartwig Amination: Allows for the installation of a wide variety of amines at a halogenated position on the core, a critical transformation for tuning the properties of kinase inhibitors.[10]

Application Insight: To apply these methods, a "handle" such as a bromine or chlorine atom must be present on the pyrrolotriazine core. This can be achieved either by starting with a halogenated pyrrole or by selective halogenation of the final heterocycle. For example, a 7-bromo-pyrrolotriazine can be synthesized and then subjected to Suzuki coupling with various boronic acids to create a library of 7-aryl substituted compounds, a common strategy for optimizing kinase inhibitors.[13]

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to be a source of impactful therapeutic agents. A deep understanding of the available synthetic strategies is essential for any researcher working in this area. The linear synthesis from pyrrole derivatives offers a robust and proven path for large-scale manufacturing, as exemplified by the synthesis of the Remdesivir core.[7] In parallel, convergent methods like the 1,3-dipolar cycloaddition provide a rapid and flexible platform for initial discovery and library synthesis.[5] The detailed protocol for synthesizing a C5-fluoro substituted derivative demonstrates how these principles can be applied to create complex, functionalized cores in a scalable manner.[2] By combining efficient core synthesis with powerful late-stage functionalization techniques, drug development professionals are well-equipped to unlock the full potential of this remarkable heterocycle.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[2][4] Its unique electronic properties and three-dimensional structure have made it a cornerstone in the design of potent kinase inhibitors.[5] Kinase inhibition is a highly successful targeted therapy approach for cancer.[2] The ability to strategically functionalize this core is paramount for developing novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions.[3][6]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloropyrrolo[2,1-f]triazine, a key intermediate for the synthesis of diverse compound libraries. A deep understanding of the reaction mechanism and the factors influencing regioselectivity is crucial for the successful synthesis of target molecules.

Mechanistic Insights and Strategic Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

The Catalytic Cycle

Suzuki_Miyaura_Cycle

The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is facilitated by a base.[9] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[1]

Regioselectivity: The C-Br vs. C-Cl Bond

A critical consideration for the Suzuki-Miyaura coupling of 5-Bromo-4-chloropyrrolo[2,1-f]triazine is the regioselectivity of the reaction. The molecule possesses two potential reaction sites: the C-Br bond at position 5 and the C-Cl bond at position 4. The relative reactivity of carbon-halogen bonds in oxidative addition typically follows the order: C-I > C-Br > C-Cl.[10][11] This trend is primarily governed by the bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[10]

Therefore, under standard Suzuki-Miyaura conditions, the reaction is expected to occur selectively at the C5-Br position. This inherent reactivity difference allows for a stepwise functionalization of the pyrrolotriazine core, first at the C5 position, followed by a subsequent coupling at the C4 position under more forcing conditions if desired.

Experimental Protocols

The following protocols provide a general framework for the selective Suzuki-Miyaura cross-coupling at the C5-position of 5-Bromo-4-chloropyrrolo[2,1-f]triazine. Optimization may be necessary for specific boronic acids and desired scales.

General Workflow

Experimental_Workflow

Recommended Reagents and Conditions
Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a ligandPd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For challenging substrates, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand can improve efficiency.[12]
Ligand XPhos, SPhos, or P(t-Bu)₃ (2-6 mol%)Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, which can be sluggish for electron-deficient or sterically hindered heterocycles.[6][13]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Inorganic bases are effective in activating the boronic acid for transmetalation and are generally well-tolerated.[14]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1)A mixture of an organic solvent and water is crucial for dissolving both the organic substrate and the inorganic base. The water also plays a role in the activation of the boronic acid.[1]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.
Temperature 80 - 110 °CThe reaction temperature is a critical parameter and may require optimization. Higher temperatures can promote the reaction but may also lead to side products.
Atmosphere Inert (Nitrogen or Argon)It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[12]
Step-by-Step Protocol
  • Reaction Setup: To a dry reaction vessel, add 5-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[15]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio). Then, add the palladium catalyst and, if necessary, the ligand.

  • Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90 °C) for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloropyrrolo[2,1-f]triazine.[12]

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or unsuitable base/solvent.Ensure the catalyst is active and the reaction is under a strict inert atmosphere. Screen different catalyst/ligand systems (e.g., XPhos Pd G2). Increase the reaction temperature in increments. Try a stronger base like K₃PO₄ or Cs₂CO₃.
Formation of Side Products Decomposition of starting material or product, or side reactions of the boronic acid (homocoupling).Lower the reaction temperature. Use a slight excess of the boronic acid. Ensure solvents are thoroughly degassed.
Protodeborylation The boronic acid is replaced by a hydrogen atom.This can be an issue with certain heteroaryl boronic acids.[1] Using a less aqueous solvent system or a fluoride-based base (e.g., KF) might mitigate this.
Poor Regioselectivity Reaction at the C-Cl position.This is unlikely under standard conditions due to the higher reactivity of the C-Br bond. If observed, it may indicate very harsh reaction conditions. Lowering the temperature should favor reaction at the C-Br position.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C5-selective functionalization of 5-Bromo-4-chloropyrrolo[2,1-f]triazine. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of 5-aryl-4-chloropyrrolo[2,1-f]triazine derivatives. These compounds serve as valuable intermediates for the development of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic tool in drug discovery and development programs.

References

Application Notes: 5-Bromo-4-chloropyrrolo[2,1-f]triazine in the Synthesis of AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: AAK1 as a Compelling Therapeutic Target

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a significant target in contemporary drug discovery.[1][2] AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of cell surface receptors, nutrient uptake, and synaptic vesicle recycling.[3][4] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 enhances the efficiency of cargo receptor internalization.[5][6]

Given its central role in CME, dysregulation of AAK1 has been implicated in a wide array of pathologies. This makes it a promising therapeutic target for neurological disorders such as neuropathic pain, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][5][7] Furthermore, because many viruses exploit the CME pathway for cellular entry, AAK1 inhibitors are being actively investigated as broad-spectrum antiviral agents, with potential applications against Hepatitis C, Dengue, Ebola, and SARS-CoV-2.[2][7][8]

The pyrrolo[2,1-f][2][7][9]triazine scaffold has been identified as a privileged structure for targeting various kinases, including AAK1.[10][11][12] Its unique bicyclic structure provides a rigid framework for the strategic placement of substituents to achieve high potency and selectivity. This application note focuses on the utility of a key intermediate, 5-Bromo-4-chloropyrrolo[2,1-f]triazine , in the synthesis of potent and selective AAK1 inhibitors.

The Strategic Importance of 5-Bromo-4-chloropyrrolo[2,1-f]triazine

5-Bromo-4-chloropyrrolo[2,1-f]triazine is a versatile chemical building block specifically designed for the efficient synthesis of diverse libraries of AAK1 inhibitors.[13] Its strategic value lies in the differential reactivity of the two halogen atoms—chlorine and bromine—at the C4 and C5 positions of the pyrrolotriazine core.

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing moieties. This position is critical for establishing key interactions within the ATP-binding pocket of AAK1. In contrast, the bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[14][15][16] This enables the introduction of a wide range of aryl or heteroaryl groups, which can be tailored to optimize pharmacokinetic properties, enhance selectivity, and explore additional binding interactions.

This orthogonal reactivity provides medicinal chemists with a powerful and flexible platform for structure-activity relationship (SAR) studies, facilitating the rapid optimization of lead compounds.[10]

Synthetic Workflow Overview

The general synthetic strategy for utilizing 5-Bromo-4-chloropyrrolo[2,1-f]triazine to generate AAK1 inhibitors involves a sequential, two-step process that leverages the distinct reactivity of the two halogen substituents.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling A 5-Bromo-4-chloropyrrolo[2,1-f]triazine C 5-Bromo-4-(amino)pyrrolo[2,1-f]triazine Intermediate A->C Base (e.g., DIPEA) Solvent (e.g., NMP) B Primary/Secondary Amine (R1-NH-R2) B->C E Final AAK1 Inhibitor C->E Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) (Suzuki Coupling) D Aryl/Heteroaryl Boronic Acid/Ester (R3-B(OR)2) or Amine (R3-NH2) D->E

Caption: General synthetic workflow for AAK1 inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative AAK1 inhibitor using 5-Bromo-4-chloropyrrolo[2,1-f]triazine as the starting intermediate, followed by an in vitro assay to determine its inhibitory potency.

Protocol 1: Synthesis of a Pyrrolo[2,1-f]triazine-based AAK1 Inhibitor

This protocol details a two-step synthesis involving an initial SNAr reaction followed by a Suzuki-Miyaura cross-coupling reaction.[17][18]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To install the desired amine at the C4 position of the pyrrolotriazine core.

Materials:

  • 5-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add 5-Bromo-4-chloropyrrolo[2,1-f]triazine and the selected amine.

  • Under an inert atmosphere, add NMP to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add DIPEA to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-bromo-4-(amino)pyrrolo[2,1-f]triazine intermediate.

Causality: The use of a polar aprotic solvent like NMP and elevated temperature facilitates the SNAr reaction. DIPEA, a non-nucleophilic base, scavenges the HCl generated during the reaction, driving it to completion.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl moiety at the C5 position.

Materials:

  • 5-Bromo-4-(amino)pyrrolo[2,1-f]triazine intermediate (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 v/v)

  • Reaction vessel suitable for heating under reflux

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 5-bromo intermediate, the boronic acid/ester, and K2CO3.

  • Add the Pd(PPh3)4 catalyst.

  • De-gas the solvent mixture (dioxane/water) by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the de-gassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Causality: The palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.[18] The aqueous base is crucial for the transmetalation step, activating the boronic acid.[17]

Protocol 2: In Vitro AAK1 Kinase Inhibition Assay

This protocol describes a common method to evaluate the potency of the synthesized compounds against AAK1 kinase using a luminescence-based assay. A NanoBRET™ Target Engagement assay is a suitable platform for this purpose.[19][20]

Objective: To determine the IC50 value of the synthesized inhibitor against AAK1.

Materials:

  • HEK293 cells

  • NanoLuc®-AAK1 Fusion Vector

  • NanoBRET™ Tracer

  • Opti-MEM® I Reduced Serum Medium

  • Synthesized inhibitor (test compound) and a known AAK1 inhibitor (positive control)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Preparation: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector. After 24 hours of incubation to allow for protein expression, harvest and resuspend the cells in Opti-MEM®.

  • Cell Plating: Seed the transfected cells into the wells of a white, opaque assay plate at a predetermined density.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle (DMSO) in Opti-MEM®. A typical concentration range for the test compound would be from 1 nM to 10 µM.

  • Treatment: Add the compound dilutions and the NanoBRET™ Tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • Signal Detection: Measure the BRET signal using a luminometer according to the instrument's specifications for NanoBRET™ assays.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality: This assay measures the ability of the test compound to compete with a fluorescent tracer for binding to the AAK1 active site in a live-cell environment. A decrease in the BRET signal is proportional to the displacement of the tracer by the inhibitor, allowing for a quantitative measure of binding affinity and inhibitory potency.

AAK1 Signaling and Inhibition Mechanism

AAK1 functions within a complex cellular network, influencing several key signaling pathways beyond its primary role in CME. Understanding these connections is crucial for predicting the broader biological effects of AAK1 inhibitors.

G AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylates μ2 CME Clathrin-Mediated Endocytosis AAK1->CME Regulates Notch Notch Pathway AAK1->Notch Positive Regulator WNT WNT Pathway AAK1->WNT Negative Regulator NFkB NF-κB Pathway AAK1->NFkB Mediates Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->AAK1 Inhibition AP2->CME Promotes Therapeutic Therapeutic Effects (e.g., Analgesia, Antiviral) CME->Therapeutic Modulation Leads to

Caption: AAK1 signaling pathways and the mechanism of inhibition.

AAK1 positively regulates the Notch signaling pathway and negatively regulates the WNT signaling pathway.[7][21][22] It also participates in the NF-κB signaling pathway, which is involved in inflammation.[7] By inhibiting AAK1, pyrrolo[2,1-f]triazine-based compounds can modulate these pathways, leading to their therapeutic effects. The primary mechanism of action is the disruption of CME, which can prevent viral entry and alter the signaling of receptors involved in pain perception.[6][7]

Quantitative Data Summary

The following table summarizes representative data for a potent AAK1 inhibitor synthesized from a pyrrolo[2,1-f]triazine scaffold, illustrating the typical potency that can be achieved.

ParameterRepresentative ValueReference
Target Adaptor-Associated Kinase 1 (AAK1)[20]
IC50 (Enzymatic Assay) 4.8 nM[20]
IC50 (Cell-Based Assay) 7.6 nM[20]
Secondary Target (BIKE) IC50 24 nM[20]
Selectivity Selective over GAK, opioid, adrenergic α2, or GABAa receptors[20]

Conclusion

5-Bromo-4-chloropyrrolo[2,1-f]triazine is a highly valuable and strategically designed intermediate for the development of AAK1 inhibitors. Its orthogonal reactivity allows for the systematic and efficient exploration of the chemical space around the pyrrolotriazine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel AAK1 inhibitors, enabling researchers to advance the development of new therapeutics for a range of diseases, from neuropathic pain to viral infections.

References

Protocol for synthesizing 2,7-disubstituted-pyrrolo[2,1-f]triazine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2,7-Disubstituted-Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitors

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active agents, including several FDA-approved kinase inhibitors and antiviral drugs.[1][4] Its structural similarity to purine nuclei allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable template for designing targeted therapeutics.[1][4] This application note provides a detailed, field-proven protocol for the synthesis of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine derivatives, a class of compounds that has demonstrated potent inhibitory activity against key oncological targets such as Anaplastic Lymphoma Kinase (ALK), VEGFR-2, and c-Met.[1][4][5][6] The described methodology emphasizes a late-stage diversification strategy, enabling the efficient generation of compound libraries for structure-activity relationship (SAR) studies.[1][7] We will detail the synthesis of key intermediates, the construction of the heterocyclic core, and the sequential introduction of substituents at the C7 and C2 positions, supported by expert insights into reaction mechanisms and troubleshooting.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

Kinase inhibitors have become a cornerstone of targeted cancer therapy, with 65 small molecule inhibitors approved by the FDA as of March 2021.[4] A significant portion of these drugs feature fused heterocyclic systems designed to compete with ATP for binding in the kinase domain. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a particularly successful template.[4] Its inherent chemical properties and structural architecture mimic the bioactive conformation of other well-known kinase-binding motifs, such as the diaminopyrimidine scaffold.[1][8][9]

This versatile core is present in the approved ALK inhibitor Avapritinib and the broad-spectrum antiviral drug Remdesivir.[4] Its derivatives have been extensively explored as potent inhibitors of a wide range of kinases implicated in tumorigenesis and angiogenesis, including:

  • Anaplastic Lymphoma Kinase (ALK)[1][4][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4][5]

  • Fibroblast Growth Factor Receptor 1 (FGFR-1)[5]

  • Hepatocyte growth factor receptor (c-Met)[6][11]

  • Janus Kinase 2 (JAK2)[1][4]

The synthetic strategy outlined herein focuses on a modular approach that allows for the systematic modification of the C2 and C7 positions. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The C7-substituent often probes a hydrophobic pocket, while the C2-aniline group typically forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4][12]

Overall Synthetic Workflow

The synthesis is designed as a multi-stage process that builds complexity sequentially, culminating in a flexible final step for analog generation. The core logic is to first construct a functionalized pyrrolotriazine nucleus and then use orthogonal chemical handles to install the desired diversity elements.

G cluster_0 Part 1: Pyrrole Functionalization cluster_1 Part 2: Core Synthesis cluster_2 Part 3: C7-Substitution cluster_3 Part 4: C2-Substitution A Pyrrole Starting Material (e.g., 2-cyanopyrrole) B Halogenation (C4/C5) (e.g., NBS, DBDMH) A->B Step 1 C N-Amination (e.g., NH2Cl, NaH) B->C Step 2 D Triazine Ring Cyclization (Formamidine Acetate) C->D Step 3 E Suzuki Coupling (Aryl Boronic Acid) D->E Step 4 F Activation of C2 (e.g., -OH to -OTf) E->F G SNAr Reaction (Aniline Nucleophile) F->G Step 5 H Final 2,7-Disubstituted Product G->H

Caption: Overall workflow for the synthesis of 2,7-disubstituted pyrrolotriazines.

Detailed Experimental Protocols

Protocol 1: Synthesis of the 7-Bromo-pyrrolo[2,1-f][1][2][3]triazin-2-ol Intermediate

This protocol describes the construction of a key intermediate that is functionalized at C7 with a bromine atom for subsequent cross-coupling and possesses a hydroxyl group at C2 that can be activated for nucleophilic substitution.

Principle & Causality: The synthesis begins with the N-amination of a pyrrole derivative to introduce the crucial N-N bond required for the triazine ring.[2] Subsequent cyclization with a suitable C1 source forms the bicyclic core. Bromination at an early stage installs a handle for the C7-substituent. A typical route involves the bromination of a pyrrole-2-carboxylate, followed by N-amination, cyclization, and chlorination/hydrolysis steps to yield the desired intermediate.[2]

Materials and Reagents:

  • Methyl 2-pyrrolecarboxylate

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Chloramine (NH₂Cl) solution

  • Benzoyl isothiocyanate

  • Sodium hydroxide (NaOH) solution (2 M)

  • Methyl iodide (MeI)

  • Phosphorus oxychloride (POCl₃)

Step-by-Step Methodology:

  • Bromination of Pyrrole (Synthesis of Compound 19):

    • Dissolve methyl 2-pyrrolecarboxylate (1 equivalent) in NMP.

    • Add DBDMH (1.1 equivalents) portion-wise at room temperature. The use of NMP as a solvent has been shown to improve yields in this step.[2]

    • Stir the reaction for 2-4 hours until TLC/LCMS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield methyl 4,5-dibromo-1H-pyrrole-2-carboxylate.

  • N-Amination and Cyclization (Formation of Pyrrolotriazine Core):

    • Expert Insight: Direct N-amination of the brominated pyrrole is a critical step. A scalable and effective method involves deprotonation with a strong base followed by reaction with an aminating agent.[3]

    • Suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of the brominated pyrrole from the previous step in DMF.

    • After stirring for 30 minutes, add a freshly prepared solution of chloramine (NH₂Cl) or another suitable aminating agent.[2][3]

    • Allow the reaction to proceed until the starting material is consumed.

    • Self-Validation: At this stage, a small aliquot can be analyzed by LCMS to confirm the formation of the N-amino pyrrole intermediate.

    • Add benzoyl isothiocyanate and stir, followed by hydrolytic cyclization with 2 M NaOH to form the thione intermediate.[2]

    • S-methylation with methyl iodide yields the 2-(methylsulfanyl)pyrrolotriazine derivative.[2]

  • Conversion to 7-Bromo-2-ol Intermediate:

    • Treat the 2-(methylsulfanyl) intermediate with POCl₃ to chlorinate the highly reactive C4 position.[2] This blocking step is crucial to direct subsequent reactions.

    • Selective bromination at C7 is then performed, followed by removal of the C4-chloro group and conversion of the C2-SMe group to a C2-OH group under appropriate conditions to yield the target intermediate, 7-bromo-pyrrolo[2,1-f][1][2][3]triazin-2-ol.

Protocol 2: C7-Arylation via Suzuki Coupling

Principle & Causality: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming C-C bonds. It allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C7 position from the corresponding boronic acids or esters.[2]

Materials and Reagents:

  • 7-Bromo-pyrrolo[2,1-f][1][2][3]triazin-2-ol intermediate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Step-by-Step Methodology:

  • To a degassed solution of the 7-bromo intermediate (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add the base (2-3 equivalents).

  • Purge the mixture with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or LCMS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract with an organic solvent.

  • Purify the crude product by silica gel column chromatography to obtain the 7-aryl-pyrrolo[2,1-f][1][2][3]triazin-2-ol.

    • Self-Validation: The product should show the disappearance of the C7-H proton signal (if present in the starting material) and the appearance of new aromatic signals in the ¹H NMR spectrum, along with a correct molecular ion peak in the mass spectrum.

Protocol 3: C2-Anilination via Triflate Displacement

Principle & Causality: This final step introduces the C2-substituent, which is critical for hinge-binding in many kinase inhibitors. The hydroxyl group at C2 is a poor leaving group. It is first converted in situ to a trifluoromethanesulfonate (triflate, -OTf), an excellent leaving group. This highly reactive intermediate is then immediately displaced by an aniline nucleophile in a nucleophilic aromatic substitution (SₙAr) reaction.[1][7] This two-step, one-pot procedure is highly efficient for rapid library synthesis.[10]

Materials and Reagents:

  • 7-Aryl-pyrrolo[2,1-f][1][2][3]triazin-2-ol intermediate

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Organic base (e.g., Pyridine, DIPEA, 2,6-lutidine)

  • Substituted aniline (1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

Step-by-Step Methodology:

  • Dissolve the 7-aryl-pyrrolo[2,1-f][1][2][3]triazin-2-ol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C or -78 °C.

  • Add the organic base (e.g., pyridine, 2-3 equivalents).

  • Slowly add triflic anhydride (1.1 equivalents) dropwise. The reaction mixture may change color.

  • Stir at low temperature for 30-60 minutes to form the triflate intermediate.

    • Expert Insight: The triflate is highly reactive and moisture-sensitive. It is crucial to perform this step under strictly anhydrous conditions and to proceed to the next step without isolation.

  • Add the desired substituted aniline (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours until the reaction is complete as monitored by LCMS.

  • Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with DCM.

  • Purify the final compound by column chromatography or preparative HPLC.

Characterization and Data

The identity and purity of all intermediates and final products must be confirmed by standard analytical techniques.

TechniquePurposeExpected Observations for a Final Product
¹H NMR Structural ElucidationSignals corresponding to the pyrrole ring protons, the triazine proton, and the specific C2-aniline and C7-aryl substituents.[3][13]
¹³C NMR Carbon Skeleton ConfirmationCharacteristic signals for the fused heterocyclic core and substituent carbons.[3][14]
LC-MS Purity and MW ConfirmationA single major peak in the chromatogram and a molecular ion peak [M+H]⁺ corresponding to the calculated mass.[13][14]
HPLC Quantitative PurityDetermination of purity (typically >95% for biological testing).[3]

Mechanism of Action: Kinase Inhibition

The synthesized 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines function as ATP-competitive inhibitors.[4][11] They bind to the ATP pocket in the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrrolotriazine Inhibitor hinge Hinge Region (e.g., Cys129) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Pyrrolotriazine Core aryl C7-Aryl inhibitor->aryl aniline C2-Aniline aniline:e->hinge:w H-Bonds (D-A-D) aniline->inhibitor aryl:e->pocket:w Hydrophobic Interaction

Caption: Binding mode of a 2,7-disubstituted pyrrolotriazine inhibitor in a kinase ATP pocket.

As shown in the diagram, the pyrrolotriazine core acts as a scaffold. The C2-aniline typically forms a donor-acceptor-donor (D-A-D) hydrogen bonding pattern with the kinase hinge region, a critical interaction for potent inhibition.[12] The C7-aryl group extends into a nearby hydrophobic pocket, contributing to both potency and selectivity.[12]

Conclusion

The synthetic protocols detailed in this application note provide a robust and adaptable framework for the production of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine kinase inhibitors. By leveraging a modular design with late-stage functionalization via Suzuki coupling and SₙAr reactions, researchers can efficiently synthesize diverse libraries of these potent compounds. This strategy is essential for navigating the complex structure-activity relationships required to develop next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Application of Pyrrolotriazines in the Development of Dual EGFR and HER2 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual Inhibition and the Promise of the Pyrrolotriazine Scaffold

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their signaling pathways are critical regulators of cell proliferation, survival, and differentiation.[1] In numerous cancers, the dysregulation of these pathways, often through receptor overexpression or activating mutations, is a significant driver of tumor growth and progression.[1] Consequently, EGFR and HER2 have emerged as major targets for anticancer therapies.

While single-target inhibitors have shown clinical efficacy, the development of resistance and the intricate crosstalk between signaling pathways have highlighted the need for more comprehensive therapeutic strategies. The co-expression and heterodimerization of EGFR and HER2 in various cancers create a scenario where simultaneously inhibiting both receptors can lead to a more profound and durable anti-tumor response.[2][3][4] This dual inhibition strategy can potentially overcome resistance mechanisms and offer a superior therapeutic window.

The pyrrolo[2,1-f][5][6][7]triazine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure for kinase inhibitor design.[5] Its unique heterocyclic structure serves as an excellent bioisostere for the adenine portion of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[5] This inherent property, combined with the versatility for chemical modification at various positions, makes the pyrrolotriazine core an ideal starting point for developing potent and selective kinase inhibitors, including dual EGFR and HER2 inhibitors.[8][9] This application note provides a detailed guide for researchers on the utilization of the pyrrolotriazine scaffold in the discovery and characterization of novel dual EGFR and HER2 inhibitors.

Mechanism of Action: Intercepting Oncogenic Signaling

EGFR and HER2, upon ligand binding (for EGFR) or overexpression-induced homodimerization (for HER2), form homo- and heterodimers, leading to the activation of their intracellular tyrosine kinase domains. This triggers a cascade of autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival.[1]

Pyrrolotriazine-based inhibitors are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding site within the kinase domain of both EGFR and HER2, thereby preventing the phosphorylation events necessary for signal transduction. This blockade of downstream signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Inhibitor Pyrrolotriazine Inhibitor Inhibitor->EGFR Inhibitor->HER2 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival caption EGFR/HER2 Signaling and Inhibition

Figure 1: EGFR/HER2 signaling and inhibition by pyrrolotriazines.

Experimental Protocols

Synthesis of a Representative Pyrrolotriazine Inhibitor

The synthesis of pyrrolotriazine derivatives often involves a multi-step process. The following is a representative protocol for the synthesis of a 4-anilino-5-substituted-pyrrolotriazine, a common structural motif for dual EGFR/HER2 inhibitors.

Synthesis_Workflow Start Pyrrole-2-carboxaldehyde Step1 Bromination Start->Step1 Intermediate1 5-Bromo-pyrrole-2-carboxaldehyde Step1->Intermediate1 Step2 Condensation with Hydrazine Derivative Intermediate1->Step2 Intermediate2 Pyrrolotriazine Core Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 4-Chloro-pyrrolotriazine Step3->Intermediate3 Step4 Nucleophilic Substitution with Substituted Aniline Intermediate3->Step4 Final_Product 4-Anilino-pyrrolotriazine Inhibitor Step4->Final_Product

Figure 2: General synthesis workflow for a pyrrolotriazine inhibitor.

Step-by-Step Protocol:

  • Bromination of Pyrrole-2-carboxaldehyde:

    • Dissolve pyrrole-2-carboxaldehyde in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of N-bromosuccinimide (NBS) in DCM dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-pyrrole-2-carboxaldehyde.

  • Formation of the Pyrrolotriazine Core:

    • Reflux a mixture of 5-bromo-pyrrole-2-carboxaldehyde and a suitable hydrazine derivative (e.g., tert-butyl carbazate) in an appropriate solvent like ethanol for 12-24 hours.[10]

    • Monitor the reaction by TLC.

    • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography to yield the pyrrolotriazine core.

  • Chlorination of the Pyrrolotriazine Core:

    • Treat the pyrrolotriazine core with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the 4-chloro-pyrrolotriazine intermediate.

  • Nucleophilic Aromatic Substitution:

    • In a sealed tube, react the 4-chloro-pyrrolotriazine with a substituted aniline in a solvent such as isopropanol or N,N-dimethylformamide (DMF).

    • The reaction may require heating to 80-120°C for 4-12 hours.

    • After cooling, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and the product extracted.

    • Purify the final compound by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the pyrrolotriazine inhibitor required to inhibit 50% of the EGFR and HER2 kinase activity (IC₅₀). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human EGFR and HER2 enzymes

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Pyrrolotriazine inhibitor stock solution (in DMSO)

  • White, opaque 96-well or 384-well plates

Step-by-Step Protocol:

  • Compound Dilution:

    • Prepare a serial dilution of the pyrrolotriazine inhibitor in kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • In each well of the assay plate, add the diluted inhibitor or vehicle control.

    • Add the kinase (EGFR or HER2) to each well. The optimal concentration should be determined empirically but is typically in the low nanogram range per well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Kₘ for each enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to deplete the unconsumed ATP.

      • Adding the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output using a luciferase reaction.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the pyrrolotriazine inhibitor on the proliferation of cancer cells that are dependent on EGFR and/or HER2 signaling, such as the HER2-overexpressing BT-474 breast cancer cell line.[11][12]

Materials:

  • BT-474 human breast cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pyrrolotriazine inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count BT-474 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolotriazine inhibitor in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of EGFR and HER2 Phosphorylation

This protocol is used to directly observe the inhibitory effect of the pyrrolotriazine compound on the phosphorylation of EGFR and HER2 in a cellular context.

Materials:

  • BT-474 cells

  • Pyrrolotriazine inhibitor

  • Ice-cold PBS

  • RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1173), anti-EGFR, anti-p-HER2 (Tyr1248), anti-HER2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed BT-474 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the pyrrolotriazine inhibitor (e.g., 0.1 µM, 1.0 µM) and a vehicle control for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR, total HER2, and a loading control like β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein provides a measure of inhibitor efficacy.

Data Presentation and Interpretation

Quantitative data from the in vitro kinase and cell proliferation assays should be summarized in a clear and concise table to allow for easy comparison of the inhibitory potencies of different pyrrolotriazine compounds.

Table 1: Inhibitory Activities of Representative Pyrrolotriazine Compounds

Compound IDEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)BT-474 Cell Proliferation IC₅₀ (nM)
Pyrrolotriazine-A610120
Pyrrolotriazine-B1525250
Pyrrolotriazine-C4895
Lapatinib2015100

Note: The data presented are hypothetical examples based on published literature for illustrative purposes.[8][9]

Interpretation of Results:

  • Potency: Lower IC₅₀ values in both the kinase and cellular assays indicate higher potency.

  • Dual Inhibition: Compounds with low nanomolar IC₅₀ values against both EGFR and HER2 are considered potent dual inhibitors.

  • Cellular Activity: The cell proliferation IC₅₀ should ideally be in a similar range to the kinase IC₅₀ values, although differences can arise due to factors like cell permeability and off-target effects. A significant drop in the phosphorylation of EGFR and HER2 in the Western blot analysis at concentrations comparable to the cellular IC₅₀ provides strong evidence that the observed anti-proliferative effect is due to the on-target inhibition of the intended kinases.

Conclusion and Future Directions

The pyrrolotriazine scaffold represents a highly promising starting point for the development of potent dual inhibitors of EGFR and HER2. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of novel pyrrolotriazine-based compounds. By systematically applying these methodologies, researchers can effectively identify and advance lead candidates with the potential for improved therapeutic outcomes in cancers driven by aberrant EGFR and HER2 signaling. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring their efficacy in in vivo models, and investigating their potential to overcome known resistance mechanisms to existing targeted therapies.

References

Application Notes and Protocols for the Synthesis of Polysubstituted Pyrrolotriazines via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, including kinase inhibitors and antiviral drugs like remdesivir.[3] This application note provides a comprehensive guide to the synthesis of polysubstituted pyrrolotriazines utilizing the powerful and versatile 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into experimental design and optimization. This guide is intended to empower researchers in medicinal chemistry and drug discovery to efficiently construct libraries of novel pyrrolotriazine derivatives for biological screening.

Introduction: The Significance of the Pyrrolotriazine Core

The pyrrolo[2,1-f][1][2]triazine system, a unique bicyclic heterocycle with a bridgehead nitrogen, has garnered significant attention in medicinal chemistry.[4][5] Its structural resemblance to purine bases allows it to act as a bioisostere, interfering with biological processes involving purines like adenine. This mimicry has been successfully exploited in the development of kinase inhibitors, where the pyrrolotriazine core can competitively bind to the ATP-binding site of kinases, and in nucleoside analogs with antiviral properties.[3] The broad spectrum of biological activities associated with this scaffold underscores the importance of efficient and flexible synthetic routes to access a diverse range of substituted analogs.[2][6]

The Synthetic Strategy: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[7][8] In the context of pyrrolotriazine synthesis, this strategy offers a direct and atom-economical approach to the bicyclic core. The key reactive intermediate is an azomethine ylide, a type of 1,3-dipole, which reacts with a suitable dipolarophile, typically an alkyne or a strained alkene, to construct the pyrrolidine ring fused to the triazine core.[9][10]

Mechanism of Azomethine Ylide Generation and Cycloaddition

The in-situ generation of an azomethine ylide is a critical step in this synthetic sequence. A common and effective method involves the reaction of an α-amino acid with an aldehyde or ketone. For the synthesis of pyrrolotriazines, a precursor bearing a triazine moiety is employed. The reaction proceeds through the following key steps:

  • Formation of a Triazinium Ylide: A substituted 1,2,4-triazine is alkylated to form a stable 1-alkyl-1,2,4-triazinium salt.[11][12]

  • In-situ Generation of the Azomethine Ylide: In the presence of a base, the triazinium salt is deprotonated to generate the transient and highly reactive triazinium ylide (an azomethine ylide).[11]

  • [3+2] Cycloaddition: The generated ylide rapidly undergoes a [3+2] cycloaddition reaction with an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to yield the polysubstituted pyrrolotriazine core.[1][11]

This concerted cycloaddition proceeds through a high-energy transition state, and its regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile.[7]

Below is a DOT language script to visualize the general reaction mechanism.

1,3-Dipolar Cycloaddition Mechanism cluster_0 Ylide Generation cluster_1 Cycloaddition Triazinium_Salt 1-Alkyl-1,2,4-triazinium Salt Triazinium_Ylide Triazinium Ylide (Azomethine Ylide) Triazinium_Salt->Triazinium_Ylide - H+ Base Base (e.g., Et3N, DIPEA) Transition_State [3+2] Transition State Triazinium_Ylide->Transition_State Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Transition_State Pyrrolotriazine Polysubstituted Pyrrolotriazine Transition_State->Pyrrolotriazine

Caption: General mechanism for the synthesis of polysubstituted pyrrolotriazines.

Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of polysubstituted pyrrolotriazines via 1,3-dipolar cycloaddition.[1][11]

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the ylide generation step to prevent quenching of the reactive intermediate. Commercial reagents can typically be used without further purification.[1]

  • Inert Atmosphere: The reaction is sensitive to moisture and air. It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of Dimethyl 7-methyl-2,4-diaryl-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates

This protocol describes a general procedure for the reaction of an N-ethyl-1,2,4-triazinium tetrafluoroborate with dimethyl acetylenedicarboxylate (DMAD).[1]

Step 1: Synthesis of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates

This is a precursor synthesis and various methods exist for the synthesis of substituted 1,2,4-triazines and their subsequent alkylation.[11] A general method for the preparation of the triazinium salts is provided in the cited literature.[1]

Step 2: 1,3-Dipolar Cycloaddition

Experimental_Workflow_Protocol_1 Start Start Reagents Suspend N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry THF or dioxane. Start->Reagents Add_DMAD Add dimethyl acetylenedicarboxylate (1.2 mmol). Reagents->Add_DMAD Add_Base Add triethylamine (1.1 mmol) dropwise with stirring. Add_DMAD->Add_Base Stir Stir at room temperature until precipitation. Add_Base->Stir Isolate Isolate the crystalline product by filtration. Stir->Isolate Recrystallize Recrystallize the product. Isolate->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for the 1,3-dipolar cycloaddition.

Detailed Procedure:

  • To a suspension of the appropriate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (THF) or absolute dioxane (2.5 mL), add dimethyl acetylenedicarboxylate (1.2 mmol).

  • Stir the mixture and add triethylamine (1.1 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.[1]

  • The product will precipitate out of the solution as a crystalline solid.

  • Collect the solid by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure polysubstituted pyrrolotriazine.

Table 1: Representative Examples and Yields [1]

R¹ SubstituentR² SubstituentReaction TimeYield (%)
PhenylPhenyl2 days54
4-BromophenylPhenyl2 days-
4-ChlorophenylPhenyl4 days-
p-TolylPhenyl4 days-

Note: Specific yield data for all compounds were not provided in the abstract.

Causality Behind Experimental Choices:

  • Dry Solvents: The use of dry THF or dioxane is critical as the triazinium ylide is highly reactive and can be quenched by protic solvents like water.

  • Triethylamine as a Base: Triethylamine is a suitable non-nucleophilic base for the deprotonation of the triazinium salt to generate the ylide.

  • Excess Dipolarophile: A slight excess of DMAD is used to ensure complete consumption of the in situ generated ylide.

  • Room Temperature: The reaction is typically carried out at room temperature, which is sufficient for the cycloaddition to proceed at a reasonable rate without promoting side reactions.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be robust and reproducible. The following aspects contribute to the self-validating nature of these experiments:

  • Crystalline Product: The formation of a crystalline precipitate is a strong indicator of a successful reaction.[1]

  • Spectroscopic Characterization: The identity and purity of the synthesized pyrrolotriazines should be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

  • Comparison with Literature Data: The spectroscopic data of the synthesized compounds should be compared with reported values in the literature for validation.

Conclusion

The 1,3-dipolar cycloaddition reaction is a highly effective and versatile method for the synthesis of polysubstituted pyrrolotriazines. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel derivatives of this medicinally important scaffold. The ability to systematically vary the substituents on both the triazine precursor and the dipolarophile allows for the generation of extensive compound libraries, which are essential for structure-activity relationship (SAR) studies and the discovery of new drug candidates.

References

Application Notes & Protocols: Developing p38α MAP Kinase Inhibitors from a Pyrrolotriazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The p38α mitogen-activated protein kinase (MAPK) is a critical mediator of the inflammatory response, making it a compelling therapeutic target for a host of autoimmune and inflammatory diseases.[1][2] Its role in regulating the production of pro-inflammatory cytokines like TNFα and IL-1β is well-established.[3][4] This guide provides a comprehensive, methodology-driven framework for the discovery and preclinical development of p38α inhibitors, starting from the versatile and promising pyrrolotriazine scaffold. The pyrrolotriazine core is an attractive starting point as it acts as a bioisostere for the adenine moiety of ATP, facilitating competitive binding in the kinase ATP pocket.[5] We will detail the rationale, step-by-step protocols, and data interpretation for key assays, guiding the user from initial hit identification through lead optimization and preclinical assessment.

Introduction: Targeting the p38α Inflammatory Cascade

The p38 MAPK signaling pathway is a cornerstone of the cellular response to stress and inflammatory stimuli.[6] Activation of this cascade, typically by upstream kinases MKK3 and MKK6, results in the phosphorylation and activation of p38α. Activated p38α then phosphorylates a range of downstream targets, including transcription factors and other kinases (like MK2), ultimately leading to the transcriptional and post-transcriptional upregulation of key inflammatory mediators.[4][7][8] The central role of p38α in this process has made it a prime target for therapeutic intervention. However, despite decades of research and numerous clinical candidates, success has been limited, often due to off-target effects or insufficient efficacy.[9][10] This underscores the need for a robust and systematic development process to identify potent, selective, and drug-like inhibitors.

p38_Pathway cluster_input Stress & Inflammatory Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_output Cellular Response LPS LPS ASK1_TAK1 ASK1/TAK1 LPS->ASK1_TAK1 Cytokines Cytokines Cytokines->ASK1_TAK1 UV UV UV->ASK1_TAK1 MKK3_6 MKK3 / MKK6 ASK1_TAK1->MKK3_6 p38a p38α MKK3_6->p38a Phosphorylates MK2 MK2 p38a->MK2 TranscriptionFactors ATF2, CREB, etc. p38a->TranscriptionFactors Apoptosis Apoptosis p38a->Apoptosis CellCycle_Arrest Cell Cycle Arrest p38a->CellCycle_Arrest Cytokine_Production TNFα, IL-1β, IL-6 Production MK2->Cytokine_Production TranscriptionFactors->Cytokine_Production Inhibitor Pyrrolotriazine Inhibitor Inhibitor->p38a Inhibits

Caption: The p38α MAPK signaling cascade and point of intervention.

The Drug Discovery & Development Workflow

The path from a chemical scaffold to a preclinical candidate is a multi-stage process designed to systematically optimize for potency, selectivity, and drug-like properties while minimizing potential liabilities. Each stage involves a series of go/no-go decisions based on a robust data package.

Workflow Start Scaffold Selection (Pyrrolotriazine) HitID Hit Identification (Biochemical Screening) Start->HitID H2L Hit-to-Lead (Cellular Assays & Early SAR) HitID->H2L LO Lead Optimization (Selectivity & In Vitro ADME) H2L->LO PCC Preclinical Candidate (In Vivo Efficacy & Safety) LO->PCC

Caption: High-level workflow for kinase inhibitor development.

Section 1: Hit Identification and Biochemical Potency

Scientific Rationale: The initial goal is to confirm that the pyrrolotriazine scaffold can be decorated with substituents that confer inhibitory activity against the target kinase in a purified, cell-free system. This biochemical assay provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity, serving as the foundation for all subsequent Structure-Activity Relationship (SAR) studies.[11][12][13]

Protocol 1: p38α Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening.[14]

Self-Validation System:

  • Positive Control: A known p38α inhibitor (e.g., SB203580) should be run to confirm assay sensitivity and establish a benchmark IC50.[15]

  • Negative Control (0% Inhibition): DMSO vehicle only. This defines the maximum signal window.

  • Background Control (100% Inhibition): No p38α enzyme. This defines the baseline signal.

Materials:

  • Recombinant human p38α enzyme

  • p38α substrate (e.g., ATF2 peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate using an acoustic dispenser.

  • Enzyme/Substrate Addition: Prepare a master mix of p38α enzyme and ATF2 substrate in assay buffer. Add 5 µL to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Kinase Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for p38α.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to all wells. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to all wells. This converts the generated ADP into ATP, which is used by a luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and background (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Initial SAR of Pyrrolotriazine Analogs

The table below illustrates hypothetical data for a series of analogs, demonstrating how modifications can impact potency. SAR studies on pyrrolotriazines have shown that substitutions at various positions can significantly influence activity.[11][13][16]

Compound IDR1 GroupR2 Groupp38α IC50 (nM)
PYR-001 HH>10,000
PYR-002 PhenylH850
PYR-003 4-FluorophenylH250
PYR-004 4-FluorophenylMethyl75
PYR-005 PyridylMethyl45

Section 2: Cellular Activity and Target Engagement

Scientific Rationale: A potent biochemical inhibitor must also be able to cross the cell membrane, engage the target in the complex intracellular environment, and elicit a functional downstream effect. Cellular assays are therefore critical to validate on-target activity and translate biochemical potency into a biological response. We will measure both direct target engagement (inhibition of p38α phosphorylation) and the desired downstream pharmacological effect (reduction of cytokine release).

Protocol 2: Cellular Target Engagement Assay (High-Content Screening)

This protocol uses immunofluorescence to quantify the phosphorylation of p38α at Thr180/Tyr182, a direct marker of its activation state, in a cellular context.[17]

Self-Validation System:

  • Positive Control: A known cellular-active p38α inhibitor.

  • Negative Control: DMSO vehicle only, with and without inflammatory stimulus. The stimulated sample represents the maximum signal (100% phosphorylation).

  • Unstimulated Control: Cells without stimulus to show baseline phosphorylation.

Materials:

  • Human monocyte cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Lipopolysaccharide (LPS) for stimulation

  • Test compounds

  • Primary antibody: Anti-phospho-p38α (Thr180/Tyr182)

  • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear stain: Hoechst 33342

  • Fixation and permeabilization buffers

  • High-Content Imaging System

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 cells into 96-well imaging plates and differentiate into macrophage-like cells (e.g., using PMA).

  • Compound Treatment: Pre-treat cells with serially diluted test compounds for 1 hour.

  • Cell Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated controls. Incubate for 30 minutes.

  • Fix and Permeabilize: Wash cells with PBS, then fix with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with the primary anti-phospho-p38α antibody overnight at 4°C.

  • Secondary Staining: Wash, then incubate with the fluorescent secondary antibody and Hoechst nuclear stain for 1 hour at room temperature.

  • Imaging: Wash wells and acquire images on a High-Content Imaging System, capturing both the nuclear (Hoechst) and phospho-p38α (Alexa 488) channels.

  • Data Analysis: The software identifies individual cells via the nuclear stain. The intensity of the phospho-p38α signal within each cell is quantified. Calculate the average intensity per well and normalize to controls to determine the cellular EC50.

Protocol 3: TNFα Release Assay (ELISA)

This assay measures the functional downstream consequence of p38α inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Plate and treat cells with compounds and LPS as described in Protocol 2, but extend the LPS stimulation period to 4-6 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform a standard sandwich ELISA for human TNFα on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant TNFα. Quantify the TNFα concentration in each sample and calculate the percent inhibition relative to the LPS-stimulated, vehicle-treated control. Determine the EC50 value.

Section 3: Lead Optimization and Selectivity Profiling

Scientific Rationale: Achieving high potency against p38α is only part of the challenge. Kinases share a high degree of structural similarity in their ATP-binding sites, creating a significant risk of off-target inhibition.[18] A lack of selectivity can lead to unexpected toxicities or undesirable pharmacology.[6][19] Therefore, a critical step in lead optimization is to profile lead compounds against a broad panel of kinases to ensure they are selective for p38α.

Selectivity_Workflow Input Potent Lead Compound (e.g., PYR-005) Screen Primary Screen (Single high concentration vs. ~400 kinases) Input->Screen Analyze Analyze Hits (Identify off-targets with >80% inhibition) Screen->Analyze DoseResponse Dose-Response Profiling (Determine Ki or IC50 for p38α and key off-targets) Analyze->DoseResponse Off-targets found Output Selectivity Profile (Quantify fold-selectivity vs. off-targets) Analyze->Output No significant off-targets DoseResponse->Output

Caption: Workflow for kinome-wide selectivity profiling.

Protocol 4: Kinome-Wide Selectivity Profiling

This is typically performed as a service by specialized contract research organizations (CROs). The methodology involves screening the test compound against a large panel of purified human kinases (often >400) to identify potential off-target interactions.[20][21][22]

General Methodology:

  • Primary Screen: The compound is first tested at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel. The percent inhibition for each kinase is determined.

  • Hit Identification: Any kinase showing significant inhibition (e.g., >80%) is flagged as a potential "hit."

  • Dose-Response Confirmation: "Hits" identified in the primary screen are then subjected to a full 10-point dose-response curve to determine an accurate IC50 or Kᵢ value.

  • Selectivity Calculation: The selectivity is expressed as a ratio of the off-target IC50 to the on-target (p38α) IC50. A higher ratio indicates greater selectivity.

Data Presentation: Selectivity Profile of a Lead Candidate

Kinase TargetIC50 (nM)Fold-Selectivity vs. p38α
p38α (Target) 5 -
p38β15030-fold
p38γ>10,000>2000-fold
JNK12,500500-fold
ERK2>10,000>2000-fold
CDK28,0001600-fold
VEGFR2>10,000>2000-fold

A desirable profile shows >100-fold selectivity against other kinases, particularly those in closely related families.

Section 4: Preclinical Assessment: In Vitro ADME & Toxicology

Scientific Rationale: A potent and selective inhibitor must also possess favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and safety profiles to be a viable drug candidate.[23] Early in vitro assessment of these properties is crucial to identify and rectify potential liabilities before committing to expensive and time-consuming in vivo studies.[24][25]

Protocol 5: Key In Vitro ADME Assays

These assays predict how a drug might behave in an organism.

  • Metabolic Stability:

    • Objective: To assess how quickly the compound is metabolized by liver enzymes.

    • Method: The compound is incubated with human liver microsomes or hepatocytes, and the amount of parent compound remaining over time is measured by LC-MS/MS.

    • Output: In vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ). A longer half-life is generally preferred.

  • CYP450 Inhibition:

    • Objective: To determine if the compound inhibits major cytochrome P450 enzymes, which could lead to drug-drug interactions.

    • Method: The compound is co-incubated with specific CYP enzymes (e.g., 3A4, 2D6, 2C9) and their probe substrates. Inhibition is measured by the reduced formation of the substrate's metabolite.

    • Output: IC50 for each CYP isoform. High IC50 values (>10 µM) are desirable.

  • Plasma Permeability (Caco-2 Assay):

    • Objective: To predict intestinal absorption of an orally administered drug.

    • Method: The compound is added to the apical side of a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line). The amount of compound that transverses the monolayer to the basolateral side is measured over time.

    • Output: Apparent permeability coefficient (Pₐₚₚ). Higher values suggest better potential for oral absorption.

Protocol 6: In Vitro Cytotoxicity Assay
  • Objective: To assess the compound's general toxicity to cells.

  • Method: A relevant cell line (e.g., HepG2, a human liver cell line) is incubated with increasing concentrations of the compound for 24-48 hours. Cell viability is measured using an assay like MTT or CellTiter-Glo®.

  • Output: CC50 (the concentration that causes 50% cell death). A high CC50 is desired, and the therapeutic index is calculated as (CC50 / EC50). A larger index indicates a better safety margin.

Data Presentation: Summary ADME/Tox Profile

ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability, acceptable for progression.
DDI Risk CYP3A4 InhibitionIC50 = 18 µMLow risk of drug-drug interactions.
Oral Absorption Caco-2 PermeabilityPₐₚₚ = 15 x 10⁻⁶ cm/sHigh permeability predicted.
Cytotoxicity HepG2 ViabilityCC50 = 25 µMGood safety margin (Therapeutic Index >500).

Conclusion

The development of p38α MAP kinase inhibitors from a pyrrolotriazine scaffold is a systematic, data-driven process. By progressing from high-throughput biochemical screens to nuanced cellular assays and comprehensive selectivity and ADME profiling, researchers can build a robust data package to support the advancement of promising lead compounds. The protocols and rationale outlined in this guide provide a validated framework for identifying molecules with not only high on-target potency but also the selectivity and drug-like properties necessary for a successful therapeutic candidate. This rigorous, multi-parameter optimization is essential to overcoming the historical challenges faced by p38 inhibitors and realizing their therapeutic potential in treating inflammatory diseases.[1][9]

References

Application Notes and Protocols: A Guide to the In Vitro Evaluation of Pyrrolotriazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolotriazine-Based Kinase Inhibitors

The pyrrolotriazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. These heterocyclic compounds often function as bioisosteres of the adenine base in ATP, enabling them to competitively inhibit the activity of protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2] Pyrrolotriazine-based compounds have shown promise as inhibitors of various critical cancer-related kinases, including those in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling pathways, such as VEGFR and EGFR.[1][3][4]

This guide provides a comprehensive framework for the in vitro evaluation of novel pyrrolotriazine-based compounds. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of these potential therapeutics. The protocols herein are structured to first establish direct target inhibition, then to assess cellular activity, and finally to confirm target engagement within a cellular environment. This tiered approach ensures a thorough and reliable characterization of compound efficacy and mechanism of action.

The PI3K/Akt/mTOR Signaling Pathway: A Common Target for Pyrrolotriazine Compounds

Overactivation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, promoting cell growth, proliferation, and survival.[3] Many pyrrolotriazine-based inhibitors are designed to target key kinases within this cascade.[3] Understanding this pathway is crucial for interpreting the cellular effects of these compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow: A Tiered Approach to Compound Evaluation

A logical and stepwise progression of assays is critical for the efficient and informative evaluation of pyrrolotriazine-based compounds. This workflow ensures that promising candidates are systematically validated, from direct biochemical activity to cellular efficacy and target engagement.

experimental_workflow start Pyrrolotriazine Compound Library biochemical Protocol 1: Biochemical Kinase Inhibition Assay start->biochemical Primary Screen cellular_viability Protocol 2: Cellular Viability Assay biochemical->cellular_viability Potent Hits target_engagement Protocol 3: Cellular Target Engagement Assay cellular_viability->target_engagement Active Compounds data_analysis Data Analysis & Hit Prioritization target_engagement->data_analysis end Lead Compound Identification data_analysis->end

Caption: Tiered in vitro assay workflow.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors of the kinase will lead to a decrease in ADP production, resulting in a lower luminescent signal. The ADP-Glo™ assay is a robust, high-throughput method suitable for primary screening and IC50 determination.[5]

Objective: To determine the in vitro potency (IC50) of pyrrolotriazine-based compounds against a specific target kinase.

Materials and Reagents:
ReagentSupplier
ADP-Glo™ Kinase Assay KitPromega
Recombinant Human KinaseVarious Suppliers
Kinase-specific SubstrateVarious Suppliers
ATPSigma-Aldrich
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)In-house preparation
Pyrrolotriazine Compounds (in 100% DMSO)Synthesized
384-well, low-volume, white platesCorning
Step-by-Step Protocol:
  • Compound Plating:

    • Prepare serial dilutions of the pyrrolotriazine compounds in 100% DMSO.

    • Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 25 nL) of the compound dilutions to the 384-well assay plates.

    • Include "no-inhibitor" (0% inhibition) and "no-enzyme" (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.[5]

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Allow the compounds and kinase to pre-incubate for 15 minutes at room temperature.[5]

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:
  • Normalize the data using the "no-inhibitor" (0% inhibition) and "no-enzyme" (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each compound.

Protocol 2: Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6] A decrease in ATP levels correlates with a decrease in cell viability. The CellTiter-Glo® assay is a sensitive, one-step method that is well-suited for high-throughput screening of compound libraries.[6]

Objective: To assess the cytotoxic or cytostatic effects of pyrrolotriazine-based compounds on cancer cell lines and determine their EC50 values.

Materials and Reagents:
ReagentSupplier
CellTiter-Glo® Luminescent Cell Viability AssayPromega
Cancer Cell Line of Interest (e.g., MCF-7, HCT116)ATCC
Cell Culture Medium (e.g., DMEM, RPMI-1640) with FBS and antibioticsGibco
Pyrrolotriazine Compounds (in 100% DMSO)Synthesized
96-well or 384-well, clear-bottom, white platesCorning
Step-by-Step Protocol:
  • Cell Seeding:

    • Culture the cancer cell line of interest to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.

    • Seed the cells into the wells of a 96-well or 384-well plate and incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolotriazine compounds in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the cell plates and add the medium containing the compound dilutions.

    • Include vehicle control (DMSO) wells.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • ATP Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:
  • Normalize the data to the vehicle control wells (100% viability).

  • Plot the percent viability versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value for each compound.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

Principle: This assay directly measures compound binding to a specific protein target within living cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the same target is used as the energy acceptor. When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[8]

Objective: To confirm that the pyrrolotriazine-based compounds engage their intended kinase target in a cellular context and to determine their cellular potency (IC50).

Materials and Reagents:
ReagentSupplier
NanoBRET™ Target Engagement SystemPromega
Cell Line expressing NanoLuc®-Kinase Fusion ProteinIn-house generation or custom service
Opti-MEM™ I Reduced Serum MediumGibco
NanoBRET™ TracerPromega
NanoBRET™ Nano-Glo® SubstratePromega
Pyrrolotriazine Compounds (in 100% DMSO)Synthesized
96-well or 384-well, white, non-binding platesCorning
Step-by-Step Protocol:
  • Cell Preparation:

    • Culture the cells expressing the NanoLuc®-kinase fusion protein.

    • Harvest the cells and resuspend them in Opti-MEM™.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrrolotriazine compounds.

    • In the assay plate, combine the cell suspension with the compound dilutions and the NanoBRET™ tracer at its predetermined optimal concentration.

    • Include "no-inhibitor" and "no-tracer" controls.

    • Incubate at 37°C and 5% CO2 for a period that allows for cellular uptake and binding equilibrium (e.g., 2 hours).

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals simultaneously.

Data Analysis:
  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratios to the "no-inhibitor" control.

  • Plot the normalized BRET ratio versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the cellular IC50 value.

Conclusion and Future Directions

The integrated in vitro testing strategy outlined in this application note provides a robust framework for the initial characterization of pyrrolotriazine-based compounds. By systematically evaluating biochemical potency, cellular activity, and target engagement, researchers can confidently identify and prioritize lead candidates for further preclinical development.[9][10] Compounds that demonstrate potent and on-target activity in these assays can then be advanced to more complex studies, such as selectivity profiling against a panel of kinases, and ultimately, to in vivo efficacy and safety assessments.[11][12]

References

Application Notes: 5-Bromo-4-chloropyrrolo[2,1-f]triazine in Cancer Therapy Research

Application Notes: 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine in Cancer Therapy Research

Introduction: The Rise of a Privileged Scaffold in Oncology

The pyrrolo[2,1-f][1][2][3]triazine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[4][5] This unique heterocyclic system, an isostere of the naturally occurring purine nucleus, has become a cornerstone in the design of a new generation of targeted cancer therapies, particularly as inhibitors of protein kinases.[4][6] 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine (Figure 1) has emerged as a critical starting material and key intermediate for the synthesis of a multitude of potent kinase inhibitors.[7] Its strategic placement of halogen atoms allows for sequential, site-selective functionalization, providing chemists with a versatile platform to build complex molecules with high specificity and potency against key oncogenic drivers.

This guide provides an in-depth exploration of the application of 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine in the synthesis and evaluation of kinase inhibitors for cancer research. We will delve into its mechanism of action, provide detailed protocols for its synthetic manipulation, and outline robust methodologies for the biological characterization of its derivatives.

Compound Name5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine
CAS Number 1403767-33-8
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.46 g/mol
Primary Use Key intermediate in the synthesis of kinase inhibitors

Part 1: Mechanism of Action - Targeting Oncogenic Kinase Signaling

Derivatives synthesized from the 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine scaffold primarily function as ATP-competitive inhibitors of protein kinases.[8] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] In many cancers, these kinases become constitutively active due to mutations or gene rearrangements, leading to uncontrolled cell division.[3][9]

The pyrrolo[2,1-f][1][2][3]triazine core acts as a hinge-binding motif, inserting into the ATP-binding pocket of the target kinase. This blocks the binding of endogenous ATP, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the oncogenic signaling cascade.[8] This mechanism has been successfully exploited to target several clinically relevant kinases, including Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][8][10]

For instance, in ALK-rearranged Non-Small Cell Lung Cancer (NSCLC), the EML4-ALK fusion protein is a primary oncogenic driver.[9][11] Inhibitors like Brigatinib, which contains a pyrrolotriazine-derived core, effectively block ALK's kinase activity, leading to the inhibition of downstream pathways such as PI3K/AKT and MAPK/ERK, ultimately resulting in apoptosis of the cancer cells.[3][6]

signaling_pathwaycluster_membraneCell Membranecluster_inhibitorMechanism of Inhibitioncluster_cytoplasmCytoplasmcluster_nucleusNucleusRTKOncogenic RTK(e.g., ALK, EGFR)PI3KPI3KRTK->PI3KRASRASRTK->RASInhibitorPyrrolotriazine Derivative(e.g., Brigatinib)ATP_PocketATP Binding PocketInhibitor->ATP_PocketBinds & BlocksAKTAKTPI3K->AKTmTORmTORAKT->mTORTFTranscription Factors(e.g., c-Myc, AP-1)mTOR->TFRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->TFGene_ExpressionGene ExpressionTF->Gene_ExpressionCell_GrowthProliferation, Survival,AngiogenesisGene_Expression->Cell_Growth

Figure 2. Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

Part 2: Synthetic Protocols - Building Potent Kinase Inhibitors

The primary utility of 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine lies in its capacity for selective cross-coupling reactions. The carbon-bromine bond at the 5-position is significantly more reactive than the carbon-chlorine bond at the 4-position towards palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This differential reactivity is the cornerstone of a modular synthesis approach, allowing for the introduction of diverse aryl or heteroaryl moieties at the C5 position while leaving the C4 chloro-substituent available for a subsequent nucleophilic aromatic substitution (SNAr) reaction.

Protocol 2.1: Selective Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the C5 position of 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. This is a foundational step in the synthesis of many ALK and c-Met inhibitors.

Rationale: The Suzuki reaction is chosen for its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[12][13] The use of a palladium catalyst with a phosphine ligand is standard for activating the C-Br bond.[12][13]

Materials:

  • 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the [Pd(dppf)Cl₂] catalyst to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[12]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (5-aryl-4-chloropyrrolo[2,1-f][1][2][3]triazine) by flash column chromatography on silica gel.

synthesis_workflowStart5-Bromo-4-chloropyrrolo[2,1-f]triazineSuzukiStep 1: Suzuki Coupling[Pd(dppf)Cl₂], K₂CO₃Dioxane/H₂O, 80°CStart->SuzukiBoronic_AcidArylboronic Acid(Ar-B(OH)₂)Boronic_Acid->SuzukiIntermediate5-Aryl-4-chloropyrrolo[2,1-f]triazineSuzuki->IntermediateSNArStep 2: SNAr ReactionDIPEA, n-BuOH120°CIntermediate->SNArAmineAmine(R-NH₂)Amine->SNArFinal_ProductFinal Kinase Inhibitor(e.g., Brigatinib precursor)SNAr->Final_Product

Figure 3. General two-step synthetic workflow.

Part 3: In Vitro Biological Evaluation Protocols

Once a library of pyrrolotriazine derivatives has been synthesized, a cascade of in vitro assays is required to determine their biological activity. This typically begins with biochemical assays against the target kinase, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 3.1: Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., ALK, EGFR). The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Rationale: This assay format is highly sensitive, has a broad dynamic range, and is resistant to interference from ATP, making it ideal for screening and profiling kinase inhibitors.[7] The amount of light generated is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Target Kinase (e.g., recombinant human ALK)

  • Kinase-specific substrate (e.g., a generic peptide like poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[7]

  • Test Compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 1 µL to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP (at a concentration near the Kₘ for the specific kinase), and the substrate.

    • Add 2 µL of the target kinase solution to each well.

    • Add 2 µL of the ATP/substrate master mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
CrizotinibALK20-30
CeritinibALK27-35
BrigatinibALK<1
Reference [10][14]
Protocol 3.2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the viability and proliferation of cancer cells. It is a critical secondary assay to confirm that biochemical inhibition translates into an anti-cancer effect at the cellular level.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., H3122 for EML4-ALK, H1975 for EGFR T790M)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.3: Western Blot for Target Phosphorylation

This protocol is used to confirm the mechanism of action by directly observing the inhibition of target kinase autophosphorylation in treated cells.

Rationale: A successful ATP-competitive inhibitor should decrease the phosphorylation of its target kinase without affecting the total protein level of that kinase.[1][2] This provides direct evidence of on-target activity within the cellular context.

Materials:

  • Cancer cell line (e.g., H3122)

  • Test compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a specified time (e.g., 2-6 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[2] Clarify the lysates by centrifugation.

  • Quantification & Sample Prep: Determine the protein concentration of each lysate using a BCA assay.[2] Normalize all samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody against the phosphorylated target (e.g., anti-p-ALK, 1:1000 dilution) overnight at 4°C.[1][2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[2]

  • Reprobing: To ensure equal protein loading, the membrane should be stripped and reprobed for the total target protein (e.g., anti-total-ALK) and a loading control (e.g., anti-β-Actin).[1]

  • Analysis: Quantify band intensities using densitometry. A decrease in the p-ALK/Total ALK ratio with increasing compound concentration indicates effective target inhibition.

Part 4: In Vivo Efficacy Protocol

The final preclinical step is to evaluate the anti-tumor efficacy of a lead compound in an animal model. The subcutaneous xenograft model is the most common and well-established method.

Protocol 4.1: Subcutaneous Xenograft Model in Nude Mice

Rationale: This model assesses the ability of a compound to inhibit tumor growth in a living organism, providing crucial data on efficacy, pharmacodynamics, and tolerability.[18][19] Athymic nude mice are used as they lack a thymus and cannot mount an effective T-cell response, thus preventing rejection of the human tumor graft.[18]

Materials:

  • Human cancer cell line (e.g., H3122 NSCLC cells)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Test compound formulated for in vivo administration (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Tumor Implantation:

    • Harvest H3122 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at multiple doses). Tumor volume is calculated as (Length x Width²)/2.

  • Dosing:

    • Administer the test compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).[18]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

  • Efficacy Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

  • Endpoint and Analysis:

    • Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and potential pharmacodynamic analysis (e.g., Western blot for p-ALK).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

ParameterDescription
Cell Line H3122 (EML4-ALK fusion positive NSCLC)
Mouse Strain Athymic Nude (nu/nu), 6-8 weeks old
Implantation 5-10 million cells in Matrigel, subcutaneous
Dosing Route Oral gavage (p.o.) or Intraperitoneal (i.p.)
Endpoint Tumor volume, tumor weight, body weight
Analysis Tumor Growth Inhibition (TGI), Statistical Analysis (e.g., ANOVA)
Reference [18][19][20]

Conclusion

5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is a demonstrably valuable and versatile building block in the field of cancer drug discovery. Its unique chemical properties enable the efficient and modular synthesis of potent kinase inhibitors targeting key oncogenic drivers. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize novel derivatives and rigorously evaluate their therapeutic potential from the biochemical level through to in vivo efficacy models. The continued exploration of this privileged scaffold promises to yield new and improved targeted therapies for cancer patients.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Brominated Heteroaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving brominated heteroaryl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these often-challenging substrates. Here, we address common experimental hurdles with in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our goal is to empower you with the scientific rationale behind protocol choices, ensuring more successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during your Suzuki coupling experiments with brominated heteroaryl compounds.

Problem 1: Low to No Product Yield

Q1: I am not observing any significant formation of my desired coupled product. What are the primary factors I should investigate?

A1: A low or non-existent yield in a Suzuki coupling with a brominated heteroaryl compound can stem from several sources. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure its integrity by using a fresh batch or a reliable source. Homogeneous catalysts, especially Pd(0) species, can be sensitive to air and moisture.[1][2] Consider using a pre-catalyst that is more stable to air and is activated in situ.

  • Ligand Selection: For electron-rich or sterically hindered heteroaryl bromides, the choice of phosphine ligand is critical to facilitate the rate-limiting oxidative addition step.[3] Bulky, electron-rich phosphine ligands are often necessary to promote efficient catalytic turnover.[3]

  • Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive, and can also degrade phosphine ligands.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Reagent Purity: Verify the purity of your heteroaryl bromide and boronic acid or ester. Impurities can sometimes poison the catalyst.

Q2: My reaction starts but seems to stall, resulting in a low yield. What could be the cause?

A2: Reaction stalling often points to catalyst deactivation or decomposition of one of the coupling partners over the course of the reaction.

  • Protodeboronation of the Boronic Acid: This is a very common side reaction, especially with heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[4][5][6] This consumes your nucleophile and halts the reaction. The rate of protodeboronation is influenced by the structure of the heteroaryl boronic acid, temperature, and the choice of base.[5][6]

    • Mitigation Strategy:

      • Use a Milder Base: Strong bases can accelerate protodeboronation.[5] Consider switching to milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, an MIDA boronate, or a potassium trifluoroborate salt.[2][6] These reagents often release the active boronic acid species slowly, keeping its concentration low and minimizing decomposition.[7][8][9]

      • Optimize Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation.[5]

  • Catalyst Deactivation by the Heterocycle: Lewis basic nitrogen or sulfur atoms in the heteroaryl rings can coordinate to the palladium center and inhibit catalysis.[10]

    • Mitigation Strategy: The use of bulky phosphine ligands can often mitigate this by sterically shielding the metal center. In some cases, additives like trimethyl borate have been shown to prevent catalyst poisoning.[10]

Problem 2: Significant Byproduct Formation

Q3: I am observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid. What is happening and how can I fix it?

A3: This is a clear indication of protodeboronation (also known as protodeborylation).[4][5] This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of a simple arene or heteroarene from your boronic acid starting material.[5]

You can confirm this by analyzing your crude reaction mixture using LC-MS, GC-MS, or NMR spectroscopy. The presence of a significant amount of the corresponding Ar-H byproduct alongside unreacted aryl halide is a tell-tale sign.[5]

Key Factors Influencing Protodeboronation:

FactorInfluence on ProtodeboronationMitigation Strategies
Substrate Structure Electron-deficient and certain heteroaromatic boronic acids (e.g., 2-pyridyl) are highly susceptible.[5][6]Use more stable boron reagents like pinacol esters or trifluoroborates.[2][6]
Reaction Temperature Higher temperatures accelerate protodeboronation.[5]Run the reaction at the lowest effective temperature.
Reaction Time Longer reaction times increase the likelihood of protodeboronation.[5]Optimize for shorter reaction times.
Base Strong bases can promote the formation of the more reactive boronate anion, which can be more prone to protodeboronation.[5]Use milder bases such as K₂CO₃, KF, or Cs₂CO₃.[2]
Water The presence of water can be a proton source for this side reaction.[5][11]While some water is often necessary for Suzuki couplings, excessive amounts should be avoided. Anhydrous conditions can be explored.[2]

Q4: I am seeing homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid (forming an Ar-Ar species from two molecules of your boronic acid) is another common side reaction. It is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Mitigation Strategy:

    • Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.

    • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.

    • Use of More Stable Boron Reagents: As with protodeboronation, using reagents like trifluoroborates can help by slowly releasing the boronic acid.[7][8]

Frequently Asked Questions (FAQs)

Q5: Which palladium catalyst should I start with for my brominated heteroaryl compound?

A5: For initial screening, a versatile and commonly used catalyst is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). However, for more challenging couplings, particularly with electron-rich or sterically hindered heteroaryl bromides, pre-catalysts that form bulky and electron-rich phosphine-ligated Pd(0) species in situ are often more effective.[3] Examples include using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos or XPhos.[12][13]

Q6: How do I choose the right ligand for my reaction?

A6: Ligand choice is critical. Here's a general guide:

  • For Electron-Rich or Sterically Hindered Heteroaryl Bromides: Use bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos).[3][14] These ligands accelerate the oxidative addition step and promote reductive elimination.

  • For Electron-Deficient Heteroaryl Bromides: While often more reactive, these can still benefit from robust ligands. Triarylphosphines like PPh₃ or bidentate ligands like dppf (in the form of Pd(dppf)Cl₂) can be effective.[15]

Q7: What is the role of the base, and which one should I use?

A7: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.

  • Common Bases and Their Properties:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used, effective, and generally a good starting point. Cs₂CO₃ is more soluble in organic solvents and can be more effective in some cases.

    • Phosphates (K₃PO₄): A strong base that is often effective in challenging couplings. It should be finely ground for better solubility and reactivity.[16]

    • Fluorides (KF, CsF): Milder bases that can be particularly useful in minimizing protodeboronation.[17][18]

Q8: What solvent system is best for Suzuki coupling of brominated heteroaryl compounds?

A8: The choice of solvent depends on the solubility of your substrates and reagents. Biphasic solvent systems are common.

  • Typical Solvent Systems:

    • Toluene/Water or Dioxane/Water: Classic choices that are effective for a wide range of substrates.[19][20]

    • THF/Water: Another common and effective mixture.[18][20]

    • DMF or Acetonitrile/Water: Can be useful for dissolving more polar substrates, but be aware that coordinating solvents like nitriles can sometimes interfere with the catalyst.[19]

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L2-X Pd0->PdII_Aryl R-X Transmetalation Transmetalation PdII_Diaryl R-Pd(II)L2-R' PdII_Aryl->PdII_Diaryl R'-B(OR)2 Base PdII_Diaryl->Pd0 R-R' RedElim Reductive Elimination Troubleshooting_Workflow cluster_byproducts Byproduct Analysis cluster_solutions Optimization Strategies Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Purity & Catalyst/Ligand Integrity Start->Check_Reagents Check_Conditions Verify Inert Atmosphere & Degassed Solvents Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (LC-MS, NMR) Start->Analyze_Byproducts Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Check_Reagents->Change_Ligand Improve_Degassing Ensure Rigorous Degassing Check_Conditions->Improve_Degassing Protodeboronation Protodeboronation (Ar-H from Boronic Acid) Analyze_Byproducts->Protodeboronation Observed Homocoupling Homocoupling (Ar-Ar from Boronic Acid) Analyze_Byproducts->Homocoupling Observed Change_Base Switch to Milder Base (K2CO3, KF) Protodeboronation->Change_Base Change_Boron Use More Stable Boron Reagent (Pinacol Ester, MIDA, Trifluoroborate) Protodeboronation->Change_Boron Optimize_Temp Lower Temperature & Shorten Reaction Time Protodeboronation->Optimize_Temp Homocoupling->Improve_Degassing

References

Challenges and solutions in the multi-step synthesis of the pyrrolotriazine core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of the pyrrolotriazine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the lab.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield in the N-Amination of the Pyrrole Precursor

Question: I am attempting the N-amination of my substituted pyrrole using O-(diphenylphosphinyl)hydroxylamine, but I am getting very low yields or no product at all. What could be the issue?

Answer:

Low yields in the N-amination of pyrroles are a common hurdle. The success of this reaction is highly dependent on the electronic nature of the pyrrole and the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Deactivated Pyrrole Ring Electron-withdrawing groups on the pyrrole ring decrease its nucleophilicity, making the N-amination less efficient.Consider using a more reactive aminating agent. Monochloramine (NH₂Cl) has been shown to be effective for a range of pyrrole and indole heterocycles[1]. Alternatively, if your synthetic route allows, consider introducing the N-amino group at an earlier stage before adding strong electron-withdrawing groups.
Steric Hindrance Bulky substituents near the pyrrole nitrogen can sterically hinder the approach of the aminating reagent.If possible, modify your synthetic strategy to use a less sterically hindered pyrrole precursor. Increasing the reaction temperature might help overcome the activation energy barrier, but monitor for decomposition.
Reagent Decomposition Aminating agents can be unstable. O-(diphenylphosphinyl)hydroxylamine and other hydroxylamine derivatives can degrade over time, especially if not stored properly.Use a freshly opened bottle of the aminating reagent or purify it before use. Store aminating agents under an inert atmosphere and at the recommended temperature.
Inadequate Base A suitable base is often required to deprotonate the pyrrole, enhancing its nucleophilicity.If not already using one, introduce a non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Be cautious with stoichiometry to avoid side reactions.
Sub-optimal Solvent The choice of solvent can significantly impact the reaction rate and solubility of reactants.Screen a variety of anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF). Ensure the solvent is thoroughly dried before use.

Workflow for Troubleshooting Low N-Amination Yield:

start Low N-Amination Yield check_pyrrole Assess Pyrrole Electronics and Sterics start->check_pyrrole check_reagent Verify Aminating Reagent Quality start->check_reagent check_conditions Evaluate Reaction Conditions (Base, Solvent) start->check_conditions solution_reagent Switch to a More Reactive Aminating Agent (e.g., NH₂Cl) check_pyrrole->solution_reagent Deactivated or Hindered Pyrrole solution_reagent_storage Use Fresh/Purified Reagent and Proper Storage check_reagent->solution_reagent_storage Suspected Degradation solution_conditions Optimize Base and Solvent System check_conditions->solution_conditions Sub-optimal end_success Improved Yield solution_reagent->end_success solution_reagent_storage->end_success solution_conditions->end_success

Caption: Troubleshooting workflow for low N-amination yield.

Problem 2: Formation of Isomers and Low Yield in 1,3-Dipolar Cycloaddition

Question: I am performing a 1,3-dipolar cycloaddition between a 1,2,4-triazinium ylide and an alkyne to form the pyrrolotriazine core, but I'm observing a mixture of regioisomers and the overall yield is poor. How can I improve this?

Answer:

The 1,3-dipolar cycloaddition is a powerful method for constructing the pyrrolotriazine scaffold, but it can be prone to issues with regioselectivity and yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Regiocontrol The electronics of both the triazinium ylide (the 1,3-dipole) and the dipolarophile (the alkyne or alkene) govern the regiochemical outcome. A small energy difference between the possible transition states can lead to a mixture of products.Modify the electronic properties of your dipolarophile. Electron-poor alkynes, such as dimethyl acetylenedicarboxylate (DMAD), often lead to a single regioisomer[2][3]. If you are using an unsymmetrical alkyne, consider if the alternative regioisomer is also a viable synthetic target. DFT calculations can be a useful tool to predict the favored regioisomer[2].
Ylide Instability The triazinium ylide is a reactive intermediate generated in situ. It can decompose or participate in side reactions if it does not react efficiently with the dipolarophile.Ensure slow addition of the base to maintain a low steady-state concentration of the ylide. Running the reaction at lower temperatures can also improve ylide stability.
Sub-optimal Reaction Conditions The choice of base, solvent, and temperature can significantly influence the reaction's success.An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used[3]. Screen different solvents; THF and dioxane are often good choices[3]. Optimization of the reaction temperature is crucial; start at room temperature and adjust as needed.
Incomplete Reaction The reaction may not be going to completion, resulting in a low yield of the desired product.Increase the reaction time or consider a slight excess of the dipolarophile. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Difficult Purification If regioisomers are formed, they can be difficult to separate by standard column chromatography.If isomer formation is unavoidable, consider using a high-performance liquid chromatography (HPLC) system with a suitable chiral or reverse-phase column for separation. Alternatively, explore if the isomers can be separated by recrystallization from a carefully chosen solvent system.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrrolotriazine Synthesis [3]

  • To a suspension of the N-alkyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (THF) or absolute dioxane, add the dimethyl acetylenedicarboxylate (1.2 mmol).

  • Stir the mixture and add triethylamine (1.1 mmol) dropwise.

  • Continue stirring at room temperature until a crystalline product precipitates.

  • Isolate the product by filtration and recrystallize from a suitable solvent (e.g., ethanol).

Problem 3: Challenges in the Synthesis of Pyrrolo[2,1-f][2][4][5]triazin-4(3H)-ones

Question: I am trying to synthesize a pyrrolo[2,1-f][2][4][5]triazin-4(3H)-one derivative via intramolecular cyclization, but the reaction is giving me a mixture of products and requires harsh conditions. Are there milder alternatives?

Answer:

The synthesis of pyrrolo[2,1-f][2][4][5]triazin-4(3H)-ones can indeed be challenging, with traditional methods often requiring high temperatures and leading to regioselectivity issues[6]. However, recent methodologies offer milder and more selective approaches.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures can lead to decomposition and the formation of side products.Explore recently developed methods that proceed under milder conditions. For example, a nucleophile-induced rearrangement of pyrrolooxadiazines can yield the desired pyrrolotriazinone at 0°C in a short reaction time[6][7].
Lack of Regioselectivity Intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles can lead to the formation of regioisomers.The regioselectivity can be influenced by the choice of reagents. For instance, the halogen source of the triphenylphosphorane used in the cyclization can direct the reaction towards the desired isomer[6].
Side Product Formation In some synthetic routes, the desired product is formed along with side products that are difficult to remove.A practical synthesis has been reported involving the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, which can provide the desired product with high selectivity[5][6].

Illustrative Reaction Scheme: Mild Synthesis of Pyrrolotriazinones

start Pyrrolooxadiazine Intermediate product Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one start->product Rearrangement reagent Nucleophile (e.g., LiHMDS, NaHMDS) 0 °C, 5 min reagent->product

Caption: Mild rearrangement route to pyrrolotriazinones.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful multi-step synthesis of the pyrrolotriazine core?

A1: While all steps are important, ensuring the purity of your starting materials and intermediates is paramount. Impurities can carry through subsequent steps, leading to low yields, difficult purifications, and the formation of unexpected side products[8]. Always thoroughly characterize your materials at each stage using techniques like NMR, LC-MS, and elemental analysis.

Q2: I am considering a Pictet-Spengler type reaction for the synthesis of a related fused pyrrole system. What are the key considerations?

A2: The Pictet-Spengler reaction is a powerful tool for forming nitrogen-containing heterocycles. Key considerations include:

  • Acid Catalyst: The reaction is typically acid-catalyzed to form the reactive iminium ion intermediate. Common catalysts include protic acids (TFA, HCl) and Lewis acids[9].

  • Reaction Conditions: While traditionally requiring heat, modern variations can proceed at milder temperatures, sometimes even without a catalyst[9].

  • Nucleophilicity of the Aromatic Ring: The success of the cyclization step depends on the nucleophilicity of the aromatic ring. Electron-rich systems like pyrroles and indoles generally react under mild conditions[9].

  • Stereocontrol: When using chiral starting materials, diastereoselectivity can be an issue. Reaction temperature can influence the stereochemical outcome, with lower temperatures often favoring kinetic control[9].

Q3: What are the best practices for purifying pyrrolotriazine intermediates?

A3: Purification strategies should be tailored to the specific properties of your compound.

  • Column Chromatography: This is the most common method. For non-polar to moderately polar compounds, normal-phase silica gel chromatography is effective. For highly polar or ionic compounds, reverse-phase chromatography may be necessary. A step-gradient elution can often provide better separation than an isocratic one[10].

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures[10].

  • Preparative TLC/HPLC: For small-scale purifications or for separating challenging mixtures of isomers, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be very effective[11].

Q4: How can I monitor the progress of my reactions effectively?

A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor most reactions. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is invaluable. It allows you to track the disappearance of starting materials and the appearance of products, as well as identify any major side products by their mass-to-charge ratio[12].

Q5: Are there any safety considerations specific to the synthesis of pyrrolotriazines?

A5: Standard laboratory safety practices should always be followed. Some specific points to consider in pyrrolotriazine synthesis include:

  • Hazardous Reagents: Some synthetic routes may use hazardous reagents like sodium hydride (pyrophoric), phosphorus oxychloride (corrosive and water-reactive), or monochloramine (can be explosive if not handled correctly)[13][14]. Always consult the safety data sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

  • High Temperatures: Some cyclization steps may require high temperatures[6]. Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure proper temperature control to avoid runaway reactions.

References

How to minimize dehalogenation side products in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Topic: Minimizing Dehalogenation Side Products in Suzuki Reactions

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts in Suzuki coupling reactions. Dehalogenation, the replacement of a halogen atom with a hydrogen atom on your starting material, is a common side reaction that reduces the yield of your desired cross-coupled product and complicates purification. This document provides in-depth, experience-driven advice to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki coupling reaction, and how do I identify it?

A1: Dehalogenation is an undesired side reaction where the aryl or heteroaryl halide starting material is reduced, replacing the halogen atom (I, Br, Cl) with a hydrogen atom.[1][2] This byproduct consumes your starting material and lowers the overall yield of the desired biaryl product.[2]

Identification:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region where the halogen was previously located.[2]

Q2: What is the primary mechanism of dehalogenation?

A2: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, such as the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[1][3] This Pd-H species can then participate in the catalytic cycle, leading to the formation of the Ar-H byproduct instead of the desired Ar-Ar' product.

Q3: Which factors make my reaction more susceptible to dehalogenation?

A3: Several factors can increase the likelihood of dehalogenation:

  • Organic Halide Reactivity: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][4][5] While aryl iodides are more reactive in the desired coupling, they are also more prone to this side reaction.[1]

  • Substrate Electronics: Electron-deficient aryl halides are often more susceptible to dehalogenation.[1]

  • Heterocyclic Substrates: N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly prone to dehalogenation.[1][6] The nitrogen atom can coordinate to the palladium catalyst, potentially altering the reaction pathway. For N-H containing heterocycles, deprotonation by the base can also influence the outcome.[1][6]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[2]

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, it allows more time for competing side reactions like dehalogenation to occur.[1]

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and optimizing your Suzuki reaction to suppress the formation of dehalogenated byproducts.

Step 1: Evaluate and Optimize Your Catalyst System

The choice of ligand is paramount in controlling the selectivity of the Suzuki reaction.

Issue: High levels of dehalogenated byproduct observed.

Underlying Cause: The ligand may not be effectively promoting the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: These ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), favoring the desired product formation.[7][8] They also can create a sterically hindered environment around the palladium center that disfavors the approach of small hydride donors.

    • Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[1][7][9][10]

  • Use a Pre-catalyst: Modern pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G3) are designed to readily form the active Pd(0) species, which can lead to more efficient catalysis and fewer side reactions.[1][11]

Step 2: Re-evaluate Your Base

The base plays a crucial role not only in activating the boronic acid but also as a potential source of hydrides.

Issue: Significant dehalogenation, especially when using alkoxide bases.

Underlying Cause: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can generate palladium-hydride species, directly leading to hydrodehalogenation.[2]

Solutions:

  • Switch to a Weaker Inorganic Base: Weaker bases are generally less prone to acting as hydride donors.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives.[1][2][10]

  • Anhydrous Conditions: If your substrates are not sensitive to water, using an anhydrous base like K₃PO₄ can be beneficial.[12]

Step 3: Scrutinize Your Solvent and Additives

The reaction medium can be a source of protons or hydrides that contribute to dehalogenation.

Issue: Dehalogenation persists even after changing the ligand and base.

Underlying Cause: Protic solvents (e.g., alcohols) can be a direct source of hydrides.[2][3] Even in aprotic solvents, residual water can be problematic.[1][13]

Solutions:

  • Use Aprotic Solvents: Switch to solvents like dioxane, tetrahydrofuran (THF), or toluene.[1]

  • Control Water Content: While a small amount of water can be beneficial for the Suzuki reaction, excess water can promote dehalogenation and protodeboronation.[1][12][13] If using an aqueous base, ensure the water content is controlled. In some cases, running the reaction under anhydrous conditions can be advantageous.[12][14]

  • Consider Additives: The addition of bromide salts has been reported to sometimes suppress dehalogenation, although the mechanism is not fully understood.[2]

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table provides a general guide to selecting reaction components to minimize dehalogenation. The effectiveness of each component is highly substrate-dependent.

ParameterCondition Prone to DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHC ligands.[1][7][10]Accelerates desired catalytic cycle steps and sterically hinders hydride access.[7]
Base Strong alkoxide bases (e.g., NaOEt, KOtBu).[2]Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][2][10]Less likely to act as a hydride source.[2]
Solvent Protic solvents (e.g., ethanol, methanol).[2]Aprotic solvents (e.g., dioxane, toluene, THF).[1]Reduces the availability of hydride/proton donors.
Temperature High temperatures for extended periods.[2]Lowest effective temperature.Minimizes thermal decomposition pathways that can lead to Pd-H formation.
Water Excessive water.[1][13]Anhydrous conditions or carefully controlled water content.[12][14]Limits proton source for hydrodehalogenation.
Experimental Protocols

Here are two contrasting protocols to illustrate how reaction conditions can be modified to suppress dehalogenation.

Protocol 1: Condition Prone to Dehalogenation

This protocol uses conditions that are generally more likely to produce the dehalogenated byproduct.

Materials:

  • 4-Bromoanisole (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Sodium ethoxide (NaOEt) (2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous ethanol, followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Optimized Condition to Minimize Dehalogenation

This protocol employs a modern catalyst system and optimized base and solvent to favor the desired cross-coupling.

Materials:

  • 4-Bromoanisole (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2 mmol)

  • XPhos Pd G2 pre-catalyst (0.02 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.[2]

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.[2]

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing dehalogenation pathway.

Suzuki_Cycle cluster_suzuki Desired Suzuki Coupling Pathway cluster_dehalogenation Competing Dehalogenation Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) PdH Pd-H Species ArPdH Ar-Pd(II)-H(L₂) ArPdX->ArPdH Hydride Transfer ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) ArPdAr_prime->Product ArPdH->Pd0 Reductive Elimination SideProduct Ar-H (Dehalogenated Byproduct) ArPdH->SideProduct Start Ar-X Start->ArPdX Boronic Ar'-B(OR)₂ Boronic->ArPdAr_prime HydrideSource Hydride Source (Base, Solvent, H₂O) Troubleshooting_Workflow Start Dehalogenation Observed? ModifyLigand Modify Ligand (e.g., to SPhos, XPhos) Start->ModifyLigand Yes No No Start->No ModifyBase Modify Base (e.g., to K₃PO₄, K₂CO₃) ModifyLigand->ModifyBase ModifySolvent Modify Solvent (e.g., to Dioxane, Toluene) ModifyBase->ModifySolvent OptimizeTemp Optimize Temperature (Lower Temperature) ModifySolvent->OptimizeTemp CheckWater Control Water Content OptimizeTemp->CheckWater Success Problem Solved CheckWater->Success Yes Yes

References

Technical Support Center: Improving the Yield and Purity of Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. It forms the core of numerous biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents like Remdesivir, which gained prominence during the COVID-19 pandemic[1][4][5]. Despite its importance, the synthesis of this bicyclic heterocycle can present significant challenges, often leading to suboptimal yields and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of pyrrolo[2,1-f]triazine derivatives. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively, optimize your protocols, and achieve higher yields and purity in your experiments. We will address common problems in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles. Each answer explains the underlying chemical reasons for the problem and provides actionable solutions.

Q1: My overall yield is consistently low. What are the common bottlenecks and how can I improve them?

Low yield is one of the most frequent complaints and rarely stems from a single issue. It's crucial to analyze the synthetic sequence step-by-step. The most common route involves the N-amination of a pyrrole precursor followed by cyclization to form the triazine ring[1][6][7].

A1: Potential Causes & Optimization Strategies

  • Inefficient N-Amination of the Pyrrole Ring: The formation of the N-N bond is a critical step. Incomplete conversion here is a primary reason for low overall yield.

    • Causality: The pyrrole nitrogen is not strongly nucleophilic, and the reaction requires a strong base to generate the pyrrolide anion, which then reacts with an electrophilic aminating agent. The choice of base and the quality of the aminating agent are paramount.

    • Solutions:

      • Base Selection: Sodium hydride (NaH) is commonly used and is highly effective due to its strength and the irreversible deprotonation (H₂ gas evolves)[7]. However, it requires careful handling and an inert atmosphere. For improved safety and solubility, potassium tert-butoxide (KOt-Bu) has been successfully employed, particularly in flow chemistry setups[8].

      • Aminating Agent: Monochloramine (NH₂Cl), often prepared in situ from ammonia and bleach, is an economical and effective agent[1]. O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine are also used but can be more expensive[1]. Ensure the aminating agent is fresh or properly prepared to maximize its activity.

      • Reaction Conditions: The reaction must be performed under strictly anhydrous conditions in a suitable polar aprotic solvent like DMF or THF[6][7]. Temperature control is critical; deprotonation is typically done at 0-5 °C to manage exotherms, especially with NaH[7].

  • Poor Cyclization Efficiency: The final ring-closing step to form the triazine can be sluggish or prone to side reactions if not properly optimized.

    • Causality: This step involves the condensation of the N-aminopyrrole (often with a nitrile or similar group at the C2 position) with a one-carbon source like formamidine acetate. The reaction requires heat to drive the condensation and subsequent cyclization.

    • Solutions:

      • Reagent: Formamidine acetate is a highly effective reagent that can also serve as a solvent when used in excess, driving the reaction towards completion[1][6].

      • Temperature: Sufficient thermal energy is required. Reactions are often heated to 85-90 °C or higher[7]. In some cases, microwave-assisted heating has been shown to reduce reaction times and improve yields for related cyclizations[9].

      • Solvent: If not using the reagent as the solvent, a high-boiling polar solvent is necessary to achieve the required reaction temperatures.

Q2: I am observing multiple spots on my TLC/peaks in my HPLC, indicating significant impurities. How do I identify and minimize side products?

A2: Common Impurities and Mitigation Strategies

The formation of side products is a major challenge affecting both yield and purity.

  • Regioisomer Formation: In the synthesis of substituted pyrrolotriazinones, cyclization can sometimes occur at different positions, leading to a mixture of regioisomers.

    • Causality: When an intermediate possesses multiple reactive sites for intramolecular cyclization, both thermodynamic and kinetic factors can influence which isomer is formed. For example, in the cyclization of 1,2-biscarbamoyl-substituted pyrroles, a mixture of the desired pyrrolo[2,1-f][1][2][3]triazinone and its pyrrolo[1,2-d][1][3][10]oxadiazine isomer can be obtained[1][9].

    • Solutions:

      • Carefully control the reaction conditions. The ratio of isomers can be highly dependent on the base used, reaction time, and temperature[9].

      • It may be necessary to introduce a protecting group to block one of the reactive sites, ensuring that cyclization occurs only at the desired position.

  • Incomplete Reactions: Unreacted starting materials, particularly the N-aminopyrrole intermediate, are common impurities.

    • Causality: This simply means the reaction has not gone to completion.

    • Solutions:

      • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. Do not proceed with workup until the starting material is fully consumed.

      • Stoichiometry: Ensure the correct stoichiometry of reagents. For the cyclization step, using a slight excess of the cyclizing agent (e.g., formamidine acetate) can help drive the reaction to completion.

  • Halogenation at Undesired Positions: When performing electrophilic substitution reactions like bromination on the pyrrolotriazine core, controlling regioselectivity can be difficult.

    • Causality: The pyrrole ring within the fused system is electron-rich and susceptible to electrophilic attack at multiple positions. For instance, bromination with NBS can yield a mixture of C-7 and C-5 substituted products[1].

    • Solutions:

      • Blocking Groups: The highly reactive C-4 position can be temporarily blocked (e.g., by chlorination with POCl₃) to direct subsequent electrophiles to other positions. The blocking group can be removed later in the sequence[1].

      • Reaction Conditions: Lowering the reaction temperature and slow addition of the electrophile can sometimes improve selectivity.

Q3: The purification of my final pyrrolo[2,1-f]triazine product is challenging. What are the best practices?

A3: Purification Methodologies

A robust purification strategy is essential for obtaining material with high purity, especially for pharmaceutical applications.

  • Column Chromatography: This is the most common method for purifying pyrrolotriazine derivatives.

    • Best Practices:

      • Solvent System Selection: The choice of eluent is critical. A gradient elution is often most effective. Common systems include ethyl acetate/petroleum ether (or hexanes) for less polar compounds and dichloromethane/methanol for more polar derivatives[11].

      • Sample Loading: For difficult separations, use dry loading (adsorbing the crude product onto silica gel before loading onto the column) to improve resolution.

  • Recrystallization: If the product is a stable solid, recrystallization can be a highly effective method for achieving excellent purity.

    • Best Practices:

      • Solvent Screening: Screen a variety of solvents (e.g., ethanol, acetonitrile, ethyl acetate, MTBE) and solvent mixtures to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution. The final product of the Remdesivir core synthesis is often isolated as a crystalline solid after washing[7].

  • Aqueous Workup and Washing: Do not underestimate the importance of the initial workup.

    • Best Practices:

      • A thorough aqueous wash can remove inorganic salts (from bases, catalysts) and highly polar starting materials or byproducts.

      • Washing the final isolated solid with a non-polar solvent like MTBE or hexanes can remove residual non-polar impurities[7].

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in pyrrolo[2,1-f]triazine synthesis.

G start_node Problem: Low Yield or Purity step1_yield Analyze Yield Bottleneck start_node->step1_yield step1_purity Analyze Purity Issues start_node->step1_purity cause1_yield Inefficient N-Amination? step1_yield->cause1_yield cause2_yield Poor Cyclization? step1_yield->cause2_yield cause1_purity Multiple Spots on TLC? step1_purity->cause1_purity cause2_purity Difficult Purification? step1_purity->cause2_purity solution1_yield Verify Base (NaH, KOt-Bu) Check Aminating Agent Quality Ensure Anhydrous Conditions cause1_yield->solution1_yield Solution solution2_yield Optimize Temperature (85-90°C) Use Excess Formamidine Acetate Monitor Reaction to Completion cause2_yield->solution2_yield Solution solution1_purity Identify Side Products (NMR, MS) Check for Regioisomers Use Blocking Groups for Selectivity cause1_purity->solution1_purity Solution solution2_purity Optimize Chromatography (Gradient) Screen for Recrystallization Solvents Improve Aqueous Workup cause2_purity->solution2_purity Solution

Caption: A troubleshooting decision tree for pyrrolo[2,1-f]triazine synthesis.

Key Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a scalable methodology developed for the synthesis of a key intermediate for Remdesivir[6][7]. It demonstrates the critical N-amination and cyclization steps.

Step 1: N-Amination of 2-Cyanopyrrole

  • Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF, ~10 volumes) at 0–5 °C.

  • Stir the suspension for 20-30 minutes.

  • Slowly add a solution of 2-cyanopyrrole (1.0 eq) in anhydrous DMF, maintaining the internal temperature between 5 and 10 °C. Caution: Hydrogen gas evolution occurs.

  • Stir the resulting mixture for 30-40 minutes at the same temperature.

  • Slowly add a freshly prepared solution of monochloramine (NH₂Cl, ~1.2 eq) in a suitable solvent (e.g., MTBE) while keeping the temperature at 0–5 °C.

  • Monitor the reaction by TLC or HPLC until the 2-cyanopyrrole is consumed. The product of this step is N-amino-2-cyanopyrrole.

Step 2: Cyclization to form Pyrrolo[2,1-f][1][2][3]triazin-4-amine

  • To the crude reaction mixture from Step 1, add formamidine acetate (3.0 eq) at 0–5 °C.

  • Heat the reaction mixture to 85–90 °C.

  • If a co-solvent like MTBE was used, it can be distilled off at atmospheric pressure until the internal temperature reaches the target of 85-90 °C[7].

  • Maintain the reaction at this temperature and monitor by HPLC until the N-amino-2-cyanopyrrole intermediate is consumed (typically several hours).

  • Cool the reaction mixture and perform an aqueous workup. The product often precipitates upon cooling or addition of water.

  • Isolate the solid product by filtration, wash the cake with water, followed by a non-polar solvent like MTBE to remove impurities[7].

  • Dry the product under vacuum at 50-55 °C to obtain the final crystalline material.

Frequently Asked Questions (FAQs)

  • Q: What is the best choice of base for the N-amination of pyrrole derivatives?

    • A: Sodium hydride (NaH) is the most commonly cited and effective base for achieving complete deprotonation of the pyrrole nitrogen[7]. However, it is a flammable solid that generates hydrogen gas, requiring stringent safety precautions and an inert atmosphere. For processes where safety and handling are major concerns, soluble bases like potassium tert-butoxide (KOt-Bu) are a viable alternative and have been successfully implemented in continuous flow systems[8].

  • Q: How critical is moisture control in these reactions?

    • A: Extremely critical. Reagents like NaH react violently with water. Furthermore, the presence of water can quench the pyrrolide anion intermediate, halting the N-amination reaction and drastically reducing the yield. All solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Q: Are there any specific safety precautions I should take?

    • A: Yes. Beyond the handling of NaH mentioned above, several other reagents require care. Phosphorus oxychloride (POCl₃), sometimes used for chlorinations, is highly corrosive and reacts with moisture[1]. The in situ preparation of monochloramine requires handling bleach and ammonia, which should be done in a well-ventilated fume hood. A thorough process hazard analysis, including reaction calorimetry, is recommended before attempting these reactions on a large scale[6][7].

  • Q: What analytical techniques are essential for monitoring reaction progress and purity?

    • A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is indispensable for rapid, real-time monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) provides more accurate quantitative data on the consumption of starting materials and the formation of products and impurities[6]. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential[7].

References

Technical Support Center: Purification of 5-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 5-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents, achieving high purity of this compound is critical for downstream success.[1][2]

This document moves beyond generic protocols to provide a deeper, experience-driven perspective on troubleshooting common purification challenges. The methodologies described herein are based on established principles for the purification of halogenated pyrrolotriazines and are designed to be both effective and self-validating.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when handling crude 5-Bromo-4-chloropyrrolo[2,1-f]triazine.

Q1: What are the most common impurities I should expect in my crude material?

A1: The impurity profile of your crude 5-Bromo-4-chloropyrrolo[2,1-f]triazine will largely depend on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be simpler pyrrole precursors or triazine intermediates.

  • Reagents and Byproducts: Residual chlorinating agents (e.g., from POCl₃) or brominating agents (e.g., N-bromosuccinimide, NBS) and their respective byproducts (e.g., succinimide) are common.

  • Over-brominated or Over-chlorinated Species: Formation of di-bromo or di-chloro analogs is a possibility, especially if reaction conditions are not tightly controlled.

  • Regioisomers: Depending on the synthetic strategy, isomers with bromine and chlorine at different positions on the pyrrolotriazine core could be formed.

  • Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the corresponding 4-hydroxy derivative, especially during aqueous workups or if moisture is present.

Q2: What is the general solubility profile of 5-Bromo-4-chloropyrrolo[2,1-f]triazine?

A2: Halogenated pyrrolotriazines typically exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). They often have lower solubility in common laboratory solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN), and are generally poorly soluble in alcohols (methanol, ethanol) and non-polar solvents (hexanes, toluene) at room temperature. This differential solubility is the cornerstone of effective purification by recrystallization. Low solubility in common deuterated solvents for NMR analysis has been noted for similar triazine compounds.[3]

Q3: How stable is 5-Bromo-4-chloropyrrolo[2,1-f]triazine? Are there any special handling precautions?

A3: As with many halogenated heterocyclic compounds, it is best to handle 5-Bromo-4-chloropyrrolo[2,1-f]triazine with care.

  • Temperature: While generally stable at room temperature for storage, prolonged exposure to high temperatures should be avoided to prevent degradation.[1]

  • pH: Strong acidic or basic conditions should be avoided during workup and purification, as they can lead to decomposition or hydrolysis of the chloro group.

  • Light: While not exceptionally light-sensitive, it is good practice to store the compound in amber vials or protected from direct light.

  • Moisture: The compound is susceptible to hydrolysis, so it should be handled in a dry environment and stored with a desiccant.

Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification of crude 5-Bromo-4-chloropyrrolo[2,1-f]triazine.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization - Incorrect Solvent Choice: The chosen solvent may be too good, preventing selective precipitation of the desired product.- Incomplete Removal of Soluble Impurities: Highly soluble impurities may remain trapped in the crystal lattice.- Solvent Screening: Perform small-scale solubility tests. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.- Solvent System: Try a binary solvent system (e.g., DCM/hexane, EtOAc/hexane) to fine-tune the solubility.- Charcoal Treatment: If colored impurities are present, a hot filtration over a small amount of activated charcoal can be effective.- Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote the formation of purer crystals.
Product Oiling Out During Recrystallization - Supersaturation: The solution is too concentrated, or the temperature drop is too rapid.- Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture, causing it to separate as a liquid.- Dilution: Add more hot solvent to dissolve the oil, then allow it to cool slowly.- Seeding: Add a small crystal of pure product to induce crystallization.- Trituration: If oiling persists, remove the solvent and triturate the residue with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).
Poor Separation on Silica Gel Column Chromatography - Incorrect Eluent System: The mobile phase may be too polar or not polar enough.- Compound Streaking: The compound may have poor solubility in the mobile phase or be interacting too strongly with the silica gel.- Co-elution of Impurities: An impurity may have a similar polarity to the desired product.- TLC Optimization: First, find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate. A good starting point is a gradient of ethyl acetate in hexanes.- Solvent Modifier: For polar impurities, adding a small amount of a more polar solvent (e.g., methanol) to the mobile phase can improve separation. For acidic or basic impurities, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.- Alternative Stationary Phase: If separation on silica is not effective, consider using a different stationary phase such as alumina or reversed-phase C18 silica.
Product Appears to Decompose on Silica Gel - Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.- Prolonged Exposure: Long residence times on the column can lead to decomposition.- Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.- Flash Chromatography: Use a higher flow rate to minimize the time the compound spends on the column.- Alternative Purification Method: If the compound is highly sensitive, consider recrystallization or preparative HPLC as alternatives.

Experimental Protocols

The following protocols provide a starting point for the purification of 5-Bromo-4-chloropyrrolo[2,1-f]triazine. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids to a high degree of purity. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Based on the solubility profile of similar compounds, good starting solvents for screening include ethanol, isopropanol, acetonitrile, or a mixture of ethyl acetate and hexanes.[4]

  • Dissolution: In a flask, add the crude 5-Bromo-4-chloropyrrolo[2,1-f]triazine and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. To maximize yield, you can then place the flask in an ice bath or a refrigerator for a period of time.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Recommended Recrystallization Solvents (Starting Points)

Solvent/SystemRationale
AcetonitrileOften provides good differential solubility for halogenated heterocycles.
Ethanol/WaterA polar protic system that can be effective if the compound is sparingly soluble in ethanol.
Ethyl Acetate/HexanesA versatile system where ethyl acetate provides solubility and hexanes acts as an anti-solvent to induce precipitation.
Dichloromethane/HexanesSimilar to EtOAc/Hexanes, useful for compounds with good DCM solubility.
Protocol 2: Silica Gel Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good system will show clear separation between your product and impurities, with an Rf value for the product between 0.2 and 0.4. A common starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a chromatography column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow crude Crude Product assess_purity Assess Purity (TLC, HPLC, NMR) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Purity Not OK (Crystalline Solid) column_chrom Column Chromatography assess_purity->column_chrom Purity Not OK (Oily or Complex Mixture) pure_product Pure Product (>98%) assess_purity->pure_product Purity OK recrystallization->assess_purity column_chrom->assess_purity further_purification Further Purification Needed

Caption: Decision workflow for the purification of 5-Bromo-4-chloropyrrolo[2,1-f]triazine.

Purity Assessment

After purification, it is essential to confirm the identity and purity of the 5-Bromo-4-chloropyrrolo[2,1-f]triazine.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a gradient of acetonitrile in water (often with 0.1% formic acid or TFA) is a good starting point. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be clean, with sharp signals corresponding to the expected structure. For similar triazine compounds with low solubility in common deuterated solvents, adding a small amount of trifluoroacetic acid (TFA) to the CDCl₃ can improve solubility and spectral quality.[3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion, with the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

By following this guide, researchers can effectively troubleshoot common issues and implement robust purification strategies to obtain high-purity 5-Bromo-4-chloropyrrolo[2,1-f]triazine, ensuring the reliability of their subsequent research and development activities.

References

Safe handling and reaction conditions for using chloramine in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the application of chloramine in pyrrole synthesis. This guide is designed to provide you, our fellow researchers and chemists, with in-depth, field-proven insights into the safe handling of chloramine and the optimization of its reaction conditions for robust pyrrole synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.

Section 1: Foundational Knowledge & Safety FAQs

This section addresses the most common preliminary questions regarding the use of chloramine, focusing on its preparation, stability, and fundamental role in pyrrole synthesis.

Q1: What is chloramine, and why is it an effective reagent for pyrrole synthesis?

Chloramine (NH₂Cl) is a reactive inorganic compound containing a nitrogen-chlorine bond. In pyrrole synthesis, it serves as a highly efficient aminating agent. Its primary advantage lies in its ability to react with suitable precursors, such as β-keto esters or 1,3-dicarbonyl compounds, to form key intermediates that readily cyclize to the pyrrole ring.[1][2] This method is often considered a modification of classical methods like the Hantzsch synthesis, where chloramine provides the nitrogen atom for the heterocyclic ring in a direct and reactive manner.[1]

Q2: How do I safely prepare and handle a chloramine solution in the lab?

Chloramine is highly unstable in its pure form and is known to be explosive.[3][4] Therefore, it is exclusively generated in situ or handled as a dilute aqueous solution for immediate use.[3][5]

Standard Laboratory Preparation: A common method involves the reaction of sodium hypochlorite (bleach) with an excess of ammonia in an aqueous solution, typically at reduced temperatures (0–5 °C) to minimize decomposition.[5][6]

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a full-length lab coat, and appropriate chemical-resistant gloves (nitrile or chloroprene are suitable).[7][8]

  • Ventilation: All work with chloramine solutions and its precursors must be conducted in a certified chemical fume hood to avoid inhalation of potentially toxic vapors.[8][9]

  • Avoid Acidic Conditions: Never mix chloramine or hypochlorite solutions with acids. This can generate toxic chlorine gas. The preparation is typically performed under neutral to alkaline conditions (pH > 8.5) to favor the formation of the more stable monochloramine over dichloramine or the highly explosive nitrogen trichloride.[10][11]

  • Incompatible Materials: Keep chloramine solutions away from organic solvents, acids, reducing agents, and combustible materials.[8]

Q3: My freshly prepared chloramine solution seems to be losing its efficacy quickly. What affects its stability?

The stability of aqueous chloramine solutions is critically dependent on several factors:

  • pH: Chloramine solutions are most stable under alkaline conditions (pH > 8).[10][12] In acidic environments (pH 2.65-5.65), it can undergo disproportionation, reducing its effective concentration.[12][13]

  • Temperature: Decomposition is accelerated at higher temperatures. It is recommended to prepare solutions at low temperatures (e.g., 0-5 °C) and use them promptly.[5][14]

  • Chlorine-to-Ammonia Ratio: An excess of ammonia is crucial to prevent the formation of less stable di- and trichloramines and to ensure the solution is free of residual chlorine.[10]

  • Exposure to Light: Like many chlorine-containing compounds, prolonged exposure to UV light can accelerate decomposition. Store solutions in amber bottles or protected from light if not for immediate use.

Q4: What are the critical reaction parameters to control for a successful pyrrole synthesis using chloramine?

Optimizing your pyrrole synthesis requires careful control over several parameters. The interplay between these factors will determine the yield and purity of your final product.

ParameterRecommended Range/ConditionRationale & Impact on Reaction
Stoichiometry Slight excess of chloramine (1.1-1.3 eq.)Ensures complete consumption of the limiting precursor (e.g., β-keto ester). A large excess can lead to side reactions.
Temperature -10 °C to Room TemperatureLower temperatures (-10 to 0 °C) are often employed initially to control the exothermic reaction and improve selectivity.[14] The reaction may then be allowed to warm to room temperature.
pH Neutral to slightly alkaline (pH 7-9)Maintains the stability of the chloramine reagent and can influence the rate of cyclization. Strongly acidic conditions can promote furan byproduct formation.[15][16]
Solvent Protic solvents (e.g., Ethanol, Methanol)Protic solvents can facilitate the desired C-alkylation pathway in related syntheses and are generally effective for dissolving the reactants.[2]
Addition Rate Slow, dropwise addition of chloramine solutionCrucial for controlling the reaction exotherm and minimizing the formation of side products by maintaining a low instantaneous concentration of the reactive chloramine.[2]

Section 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a structured approach to diagnosing and solving common issues encountered during chloramine-based pyrrole synthesis.

Q5: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can often be traced back to a few key areas. Use the following workflow to diagnose the problem.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield Observed sub_reagent Chloramine Reagent Integrity start->sub_reagent sub_conditions Reaction Conditions start->sub_conditions sub_workup Workup & Purification start->sub_workup reagent1 Was chloramine solution freshly prepared? sub_reagent->reagent1 Check 1 cond1 Was chloramine added slowly at low temp? sub_conditions->cond1 Check 2 workup1 Is the product water-soluble? sub_workup->workup1 Check 3 reagent2 Was pH > 8 during preparation? reagent1->reagent2 Yes reagent_sol Solution: Prepare fresh chloramine solution under optimal conditions (pH > 8, excess NH₃, <5 °C) and use immediately. reagent1->reagent_sol No reagent3 Was an excess of ammonia used? reagent2->reagent3 Yes reagent2->reagent_sol No reagent3->reagent_sol No cond2 Was the reaction pH monitored and controlled? cond1->cond2 Yes cond_sol Solution: Optimize conditions. Try slower addition, lower initial temperature, verify pH, and confirm purity of precursors. cond1->cond_sol No cond3 Are starting materials (e.g., β-keto ester) pure? cond2->cond3 Yes cond2->cond_sol No cond3->cond_sol No workup2 Is the product volatile or unstable during purification? workup1->workup2 No workup_sol Solution: Modify workup. Use alternative extraction solvents, perform purification at lower temperatures, or use milder chromatography conditions. workup1->workup_sol Yes workup2->workup_sol Yes

Caption: A decision tree for troubleshooting low yields.

Q6: I'm observing significant side product formation. How can I improve selectivity?

The formation of byproducts often points to issues with reaction control or competing reaction pathways.

  • Issue: Furan Formation. In syntheses involving 1,4-dicarbonyl precursors, acid-catalyzed self-condensation can lead to furan byproducts.

    • Solution: Ensure the reaction medium is not acidic (maintain pH > 7). In some cases, using an excess of the amine component can also suppress furan formation.[15][16]

  • Issue: Polymerization/Tarry Mixture. The formation of dark, intractable materials often suggests polymerization of the starting materials or the pyrrole product.

    • Solution: This is typically caused by excessively high temperatures or uncontrolled exotherms.[15] Reduce the reaction temperature, ensure slow and controlled addition of the chloramine solution, and ensure efficient stirring.

  • Issue: Unidentified Impurities. Complex mixtures can arise from the decomposition of chloramine or side reactions of the starting materials.

    • Solution: Slowing the addition rate of the chloramine solution to the pre-formed enamine (if applicable) can minimize side reactions of the α-haloketone or other reactive species.[2]

Q7: How do I safely quench the reaction and dispose of residual chloramine?

Proper quenching and disposal are critical for laboratory safety.

  • Quenching: Unreacted chloramine should be neutralized before workup. A common and effective method is to add a reducing agent.

    • Recommended Quenching Agent: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is typically used. Add the quenching agent slowly at a low temperature (0-10 °C) until the reaction mixture no longer tests positive for oxidizing agents (e.g., with potassium iodide-starch paper).

  • Disposal:

    • Never dispose of chloramine solutions directly down the drain.[17][18]

    • After quenching, the neutralized aqueous layer should be disposed of as hazardous waste according to your institution's guidelines.[19][20]

    • Do not mix chlorinated waste streams with other chemical waste unless you are certain of their compatibility.[20]

Section 3: Experimental Protocol & Workflow

This section provides a representative protocol for the synthesis of a substituted pyrrole using a chloramine solution.

Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is a representative example and may require optimization for different substrates.

  • Preparation of Aqueous Chloramine Solution (in fume hood): a. In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, add 50 mL of a 10-15% aqueous ammonia solution. b. While stirring vigorously, slowly add 1.0 equivalent of a chilled commercial sodium hypochlorite solution (e.g., 10-15% available chlorine) dropwise, ensuring the temperature remains below 5 °C. c. The resulting solution should be used immediately.

  • Pyrrole Synthesis Reaction: a. In a separate three-neck flask under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.0 eq.) and 2,4-pentanedione (1.0 eq.) in ethanol. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add the freshly prepared chloramine solution (1.1 eq.) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Purification: a. Cool the reaction mixture back to 0 °C. b. Slowly add a saturated solution of sodium thiosulfate to quench any excess oxidant. c. Pour the mixture into a separatory funnel containing water and ethyl acetate. d. Separate the layers and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

G A Prepare fresh chloramine solution (NH₃ + NaOCl, <5 °C) D Slowly add chloramine solution (maintain temp <10 °C) A->D B Prepare solution of precursors (e.g., β-keto ester in EtOH) C Cool precursor solution to 0 °C B->C C->D E Stir at 0 °C, then warm to RT D->E F Monitor reaction (TLC) E->F G Quench with Na₂S₂O₃ solution F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product J->K

Caption: A generalized workflow for pyrrole synthesis using chloramine.

References

Overcoming poor solubility of pyrrolotriazine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this important class of molecules: poor aqueous solubility. As many pyrrolotriazine derivatives are developed as kinase inhibitors and antiviral agents, achieving sufficient solubility for in vitro assays and in vivo studies is paramount for advancing your research.[1][2][3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face during your experiments. The advice herein is grounded in established principles of pharmaceutical science and formulation development.

Troubleshooting Guide: My Pyrrolotriazine Derivative Won't Dissolve!

This section provides a systematic approach to tackling solubility problems, starting from simple adjustments to more advanced formulation strategies.

Initial Assessment: Where to Begin?

Before attempting complex solubilization methods, it's crucial to understand the physicochemical properties of your specific pyrrolotriazine derivative.

Question: I have a new pyrrolotriazine derivative, and it shows poor solubility in my aqueous assay buffer. What is the first thing I should try?

Answer:

The most straightforward initial approach is pH modification , especially given that the pyrrolotriazine scaffold contains basic nitrogen atoms.[4] These nitrogen atoms can be protonated at acidic pH, forming a more soluble salt in situ.

Causality: The nitrogen atoms in the pyrrolotriazine ring system can accept protons (H+) in an acidic environment. This ionization leads to the formation of a charged species (a conjugate acid), which will have significantly greater electrostatic interaction with polar water molecules compared to the neutral, often more hydrophobic, parent molecule. This increased interaction enhances solubility.[]

Experimental Protocol: pH Adjustment Feasibility Test

  • Preparation: Prepare a series of small-volume aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.

  • Dispersion: Add a small, known amount of your powdered pyrrolotriazine derivative to each buffer to create a suspension.

  • Equilibration: Agitate the samples (e.g., using a vortex or shaker) at a controlled temperature for a set period (e.g., 2-4 hours) to allow them to reach equilibrium.

  • Observation & Measurement:

    • Visually inspect for dissolution.

    • If dissolution is observed, you can quantify the solubility. Centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analysis: Plot solubility versus pH. If you see a significant increase in solubility at lower pH values, pH adjustment is a viable strategy for your compound.

Logical Flow for Troubleshooting Solubility

The following diagram illustrates a decision-making workflow for addressing solubility issues with pyrrolotriazine derivatives.

Solubility_Workflow cluster_0 Initial Steps cluster_1 Intermediate Strategies cluster_2 Advanced Formulations cluster_3 Outcome Start Compound Precipitates in Aqueous Buffer CheckPKA Is the compound basic? (Check pKa if available) Start->CheckPKA AdjustPH Attempt pH Adjustment (e.g., using HCl or acidic buffer) CheckPKA->AdjustPH Yes AddCosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol, PEG 400) CheckPKA->AddCosolvent No / pKa unknown AdjustPH->AddCosolvent Solubility still insufficient Success Sufficient Solubility Achieved Proceed with Experiment AdjustPH->Success Success UseCyclodextrin Use a Complexation Agent (e.g., HP-β-CD, SBE-β-CD) AddCosolvent->UseCyclodextrin Co-solvent toxicity/ interference is a concern AddCosolvent->Success Success SolidDispersion Prepare a Solid Dispersion (e.g., with PVP, HPMC) UseCyclodextrin->SolidDispersion Higher drug loading needed UseCyclodextrin->Success Success Nanosuspension Formulate a Nanosuspension SolidDispersion->Nanosuspension Amorphous stability is an issue Liposomes Encapsulate in Liposomes Nanosuspension->Liposomes Targeted delivery required Liposomes->Success Success

Caption: Decision workflow for enhancing pyrrolotriazine solubility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding specific solubilization techniques.

Q1: My compound is sensitive to low pH. What is a good alternative to pH adjustment?

A1: The use of co-solvents is an excellent and widely used alternative.[6][7][8] Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[8][9]

  • Mechanism of Action: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules (the hydrophobic effect), thereby increasing the solubility of your pyrrolotriazine derivative.[9]

  • Common Co-solvents: For research purposes, common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (e.g., PEG 400)[6][10]

  • Important Consideration: Always run a vehicle control (your assay buffer containing the same concentration of co-solvent but without your compound) to ensure the co-solvent itself does not interfere with your biological assay. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.

Co-solventTypical Starting ConcentrationKey Considerations
DMSO 0.1% - 1% (v/v)High solubilizing power; can be cytotoxic at >1%.
Ethanol 1% - 5% (v/v)Generally well-tolerated by cells; less solubilizing power than DMSO.[10]
PEG 400 5% - 20% (v/v)Low toxicity; often used in preclinical formulations.[10]

Q2: I need to prepare a stock solution at a very high concentration for my screening assay, but even with co-solvents, it's not working. What should I try next?

A2: For achieving high concentrations, complexation with cyclodextrins is a powerful technique.[11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is readily soluble in water.[13][14]

  • Mechanism of Action: The hydrophobic pyrrolotriazine molecule (the "guest") partitions into the non-polar interior of the cyclodextrin (the "host"). The exterior of the resulting host-guest complex is hydrophilic, allowing the entire complex to dissolve easily in aqueous media.[14][15]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often used in parenteral formulations for its ability to form strong complexes with basic drugs.

Cyclodextrin_Mechanism cluster_0 Mechanism of Cyclodextrin Solubilization Compound Poorly Soluble Pyrrolotriazine (Hydrophobic) Compound->p1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->p2 Complex Soluble Inclusion Complex Compound_in_Complex Pyrrolotriazine p1->Complex + p2->Complex

Caption: Encapsulation of a drug by a cyclodextrin host.

Q3: For my in vivo studies, I need a formulation that improves oral bioavailability, not just solubility. What advanced methods should I consider?

A3: For improving bioavailability, you need to consider not just solubility but also the dissolution rate. Advanced formulation strategies like solid dispersions and nanosuspensions are designed to address both.

  • Solid Dispersions: This technique involves dispersing your pyrrolotriazine derivative in a hydrophilic polymer matrix at a molecular level.[16][17]

    • Mechanism of Action: The drug exists in an amorphous (non-crystalline) state within the polymer.[17] Amorphous forms have higher free energy and thus higher apparent solubility and faster dissolution rates compared to their stable crystalline forms.[17] The hydrophilic carrier also improves the wettability of the drug particles.[18]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[9]

    • Preparation: Common lab-scale methods include solvent evaporation or hot-melt extrusion.[18]

  • Nanosuspensions: This approach involves reducing the particle size of your compound down to the sub-micron (nanometer) range.[19]

    • Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By dramatically increasing the surface area through nanosizing, the dissolution rate is significantly enhanced.[18][20] Nanosuspensions also increase the saturation solubility of the drug.[19]

    • Preparation: Typically prepared using top-down methods like media milling or high-pressure homogenization, which require specialized equipment.[21][22]

Q4: My pyrrolotriazine derivative is highly lipophilic. Would a lipid-based formulation be appropriate?

A4: Yes, for highly lipophilic compounds, liposomal formulations can be an excellent choice.[23] Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate hydrophobic drugs within that bilayer.[24][25]

  • Mechanism of Action: The lipophilic pyrrolotriazine derivative is incorporated into the hydrophobic lipid bilayer of the liposome.[23][25] The entire liposome is then dispersed in an aqueous medium, effectively creating a soluble formulation of the insoluble drug.[26]

  • Advantages:

    • Can significantly enhance the solubility of very hydrophobic drugs.[26]

    • Can protect the drug from degradation.

    • Can be used to modify the pharmacokinetic profile and potentially target the drug to specific tissues.[25]

  • Protocol: A common method is the thin-film hydration technique, where the drug and lipids are dissolved in an organic solvent, the solvent is evaporated to form a thin film, and the film is then hydrated with an aqueous buffer to form the liposomes.[27]

References

Technical Support Center: Pyrrolotriazine Drug Candidate Permeability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine-based drug candidates. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge of poor cell permeability with this promising class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrrolotriazine derivatives exhibit low cell permeability in initial screens?

A1: Pyrrolotriazine scaffolds, while offering valuable pharmacophoric features, can present inherent permeability challenges.[1][2] The fused heterocyclic ring system often possesses multiple nitrogen atoms which are potential hydrogen bond donors and acceptors.[1][3] This can lead to a high polar surface area (PSA) and a strong solvation shell, both of which hinder passive diffusion across the lipid bilayer of cell membranes.[4][5] Additionally, specific substitutions on the pyrrolotriazine core can further contribute to poor permeability by increasing polarity or introducing efflux transporter recognition motifs.[6][7]

Q2: What are the key physicochemical properties I should focus on to improve the permeability of my pyrrolotriazine compounds?

A2: To enhance passive diffusion, the primary mechanism for many small molecule drugs, you should focus on optimizing the following properties:[8]

  • Lipophilicity (LogP/LogD): A balance is crucial. While increasing lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[9]

  • Polar Surface Area (PSA): Generally, a lower PSA is desirable for better permeability. This can be achieved by masking polar functional groups or introducing more lipophilic moieties.

  • Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can significantly improve permeability by lessening the energetic penalty of moving from an aqueous to a lipid environment.[10] The formation of intramolecular hydrogen bonds can also shield polarity and enhance membrane permeability.[11][12]

  • Molecular Weight (MW): Smaller molecules generally diffuse more readily across cell membranes.[8][13]

Q3: Which in vitro assays are most appropriate for assessing the permeability of my pyrrolotriazine candidates?

A3: A tiered approach using complementary assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cost-effective assay for predicting passive diffusion.[14][15] It's an excellent primary screen to rank compounds based on their intrinsic permeability.[16]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[17] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms, including efflux.[14][16]

Comparing results from both PAMPA and Caco-2 assays can provide valuable insights into whether poor permeability is due to inherent physicochemical properties (low PAMPA and Caco-2 permeability) or active efflux (high PAMPA, low Caco-2 permeability).[15]

Troubleshooting Guide: Low Permeability in Pyrrolotriazine Analogs

Scenario 1: My compound shows low permeability in the PAMPA assay.

This suggests that the issue lies with the fundamental physicochemical properties of your molecule, hindering its ability to passively diffuse across a lipid membrane.

Root Cause Analysis & Experimental Workflow

dot graph TD { A[Start: Low PAMPA Permeability] --> B{Analyze Physicochemical Properties}; B --> C{High PSA / Hydrogen Bond Donors/Acceptors}; B --> D{Low Lipophilicity}; B --> E{High Molecular Weight}; C --> F[Strategy: Mask Polar Groups / Reduce H-Bonding]; D --> G[Strategy: Increase Lipophilicity Judiciously]; E --> H[Strategy: Molecular Simplification]; F --> I[Synthesize Analogs]; G --> I; H --> I; I --> J[Re-evaluate in PAMPA]; J --> K{Permeability Improved?}; K -- Yes --> L[Proceed to Caco-2 Assay]; K -- No --> B;

} idot Caption: Troubleshooting workflow for low PAMPA permeability.

Troubleshooting Steps & Solutions:

  • Question: How can I systematically modify my pyrrolotriazine core to improve passive diffusion?

    Answer: A structure-permeability relationship (SPR) study is essential. Consider the following modifications:

    • Reduce Hydrogen Bonding: One successful strategy has been to design pyrrolotriazines with fewer formal hydrogen bond donors.[6][7] This can be achieved by N-alkylation or replacing amine groups with other functionalities. Introducing intramolecular hydrogen bonds can also "hide" polarity and improve permeability.[11][18]

    • Increase Lipophilicity: Introduce small, lipophilic groups at positions that do not interfere with target binding.[19] Be mindful that simply increasing lipophilicity is not always the answer and can negatively impact other properties.[9]

    • Mask Polar Groups: Convert polar groups like carboxylic acids or hydroxyls into less polar esters or ethers. This prodrug-like approach can be effective, but the masking group must be cleavable in vivo to release the active compound.

  • Question: I've made several analogs with varying lipophilicity, but the permeability is still low. What else should I consider?

    Answer: Beyond simple lipophilicity, the three-dimensional conformation of your molecule in a lipid environment is critical. Molecules that can adopt a more compact, less polar conformation will have better permeability. This "chameleon-like" behavior can be influenced by the rigidity of the scaffold and the nature of the substituents.[20] Computational modeling of conformational changes in different solvent environments can provide valuable insights.

Scenario 2: My compound has good permeability in PAMPA but poor permeability in the Caco-2 assay.

This discrepancy strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[17]

Root Cause Analysis & Experimental Workflow

dot graph TD { A[Start: High PAMPA, Low Caco-2 Permeability] --> B{Hypothesis: Active Efflux}; B --> C[Experiment: Bidirectional Caco-2 Assay]; C --> D{Calculate Efflux Ratio (Papp B-A / Papp A-B)}; D -- "> 2" --> E[Conclusion: Efflux Substrate]; D -- "<= 2" --> F[Re-evaluate Assay Integrity/Metabolism]; E --> G[Experiment: Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil)]; G --> H{Efflux Ratio Reduced?}; H -- Yes --> I[Confirmation: P-gp Substrate]; H -- No --> J[Consider Other Efflux Transporters]; I --> K[Strategy: Structural Modification to Reduce Efflux]; K --> L[Synthesize Analogs]; L --> M[Re-evaluate in Bidirectional Caco-2 Assay]; M --> N{Efflux Mitigated?}; N -- Yes --> O[Proceed with Lead Optimization]; N -- No --> K;

} idot Caption: Troubleshooting workflow for suspected active efflux.

Troubleshooting Steps & Solutions:

  • Question: How do I definitively prove my compound is an efflux transporter substrate?

    Answer: A bidirectional Caco-2 assay is the gold standard.[19] You will measure the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 is a strong indicator of active efflux.[19]

  • Question: My compound has a high efflux ratio. What structural modifications can I make to reduce its interaction with efflux pumps?

    Answer: Reducing efflux often involves a delicate balance of modifying physicochemical properties to disrupt recognition by the transporter without compromising target activity. Consider these strategies:

    • Reduce Hydrogen Bond Donors: P-gp substrates often have a significant number of hydrogen bond donors. Masking or removing these can reduce efflux.

    • Introduce Weakly Basic Amines: Incorporating a weakly basic nitrogen, such as in a piperazine moiety, can sometimes help to circumvent efflux.[21]

    • Increase Rigidity: More rigid molecules may be less able to adopt the conformation required for binding to the efflux transporter.

    • Add Bulky Groups: Strategic placement of bulky substituents can sterically hinder the interaction with the transporter binding site.

Scenario 3: I am observing low compound recovery in my permeability assay.

Low recovery means that the total amount of your compound at the end of the experiment (in both donor and receiver compartments) is significantly less than the initial amount.

Troubleshooting Steps & Solutions:

  • Question: What are the most common reasons for low compound recovery in permeability assays?

    Answer: The primary culprits are typically:

    • Poor Aqueous Solubility: Your compound may be precipitating out of the assay buffer.[22]

    • Nonspecific Binding: The compound could be adsorbing to the plastic of the assay plates.

    • Metabolic Instability: If using a cell-based assay like Caco-2, your compound may be metabolized by enzymes in the cells.

    • Lysosomal Trapping: Basic compounds can become protonated and trapped within the acidic environment of lysosomes.[19]

  • Question: How can I systematically investigate the cause of low recovery?

    Answer:

    • Assess Solubility: First, determine the kinetic solubility of your compound in the assay buffer. If it's below the concentration used in the permeability assay, you'll need to either use a lower concentration or consider formulation strategies.

    • Check for Nonspecific Binding: Run a control experiment without the membrane or cell monolayer to see how much compound is lost to the plate. Using plates with low-binding surfaces can help mitigate this.

    • Evaluate Metabolic Stability: Incubate your compound with Caco-2 cell lysate and monitor its concentration over time using LC-MS/MS.

    • Investigate Lysosomal Trapping: For basic compounds, repeat the Caco-2 assay in the presence of a lysosomotropic agent like chloroquine. An increase in apparent permeability would suggest that lysosomal trapping is occurring.[19]

Data Summary Tables

Table 1: Interpreting Permeability Assay Outcomes

PAMPA ResultCaco-2 (A-B) ResultLikely InterpretationNext Steps
HighHighGood intrinsic permeability, not an efflux substrate.Proceed with further in vivo studies.
HighLowGood intrinsic permeability, but likely an efflux substrate.Conduct bidirectional Caco-2 assay to confirm.
LowLowPoor intrinsic permeability due to physicochemical properties.Focus on structural modifications to improve lipophilicity and reduce PSA.
LowHighUnlikely scenario, may indicate active uptake.Investigate potential active transport mechanisms.

Table 2: General Guidelines for Physicochemical Properties and Permeability

PropertyPoor PermeabilityGood Permeability
cLogP < 1 or > 51 - 3
PSA (Ų) > 140< 90
H-Bond Donors > 5< 3
H-Bond Acceptors > 10< 7
Molecular Weight > 500< 400

Note: These are general guidelines and exceptions are common. The interplay between these properties is complex.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Membrane: A solution of a lipid (e.g., 2% lecithin in dodecane) is used to coat the filter of a 96-well donor plate.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it into the assay buffer to the final desired concentration (typically with a final DMSO concentration of <1%).

  • Add Compound to Donor Plate: Add the compound solution to the wells of the lipid-coated donor plate.

  • Add Buffer to Acceptor Plate: Add fresh assay buffer to the wells of a 96-well acceptor plate.

  • Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two compartments.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane.

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a 24- or 96-well plate format for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or assessing the permeability of a low-permeability marker like Lucifer Yellow.[19]

  • Compound Dosing:

    • A-B Permeability: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.

    • B-A Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and acceptor compartments.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Power of NMR in its Characterization

The pyrrolo[2,1-f]triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique bridged-ring system, an isostere of purine, imparts favorable pharmacological properties, leading to the development of numerous biologically active compounds, including antiviral agents and kinase inhibitors. The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structure elucidation of organic molecules, including the complex pyrrolo[2,1-f]triazine framework. Through the analysis of ¹H and ¹³C NMR spectra, researchers can gain detailed insights into the molecular connectivity, stereochemistry, and electronic environment of the synthesized compounds. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of pyrrolo[2,1-f]triazine derivatives, offers a comparative analysis of substituent effects, details experimental protocols, and presents a systematic workflow for spectral interpretation, including the application of two-dimensional (2D) NMR techniques.

Characteristic ¹H NMR Spectral Features of Pyrrolo[2,1-f]triazines

The proton NMR spectra of pyrrolo[2,1-f]triazine derivatives exhibit characteristic chemical shifts and coupling patterns that are diagnostic of the core structure. The protons on the pyrrole and triazine rings resonate in distinct regions of the spectrum, and their precise chemical shifts are influenced by the nature and position of substituents.

A generalized ¹H NMR chemical shift range for the pyrrolo[2,1-f]triazine core protons is presented below. It is important to note that these are approximate values and can vary significantly with substitution.

ProtonTypical Chemical Shift (ppm)Multiplicity
H-27.5 - 8.5Singlet or doublet
H-48.0 - 9.0Singlet or doublet
H-66.5 - 7.5Doublet or triplet
H-77.0 - 8.0Doublet or triplet

Key Observations from ¹H NMR Spectra:

  • Downfield Protons: The protons on the triazine ring (H-2 and H-4) are generally observed at lower fields (higher ppm values) compared to those on the pyrrole ring (H-6 and H-7). This is attributed to the electron-withdrawing nature of the nitrogen atoms in the triazine ring, which deshields the adjacent protons.

  • Coupling Constants: The vicinal coupling constants (³J) between the pyrrole ring protons (H-6 and H-7) are typically in the range of 3-5 Hz, which is characteristic of five-membered aromatic heterocyclic systems.

  • Substituent Effects: The introduction of substituents on the pyrrolo[2,1-f]triazine core can cause significant shifts in the proton resonances. Electron-donating groups (EDGs) such as alkyl or alkoxy groups tend to shield the ring protons, causing upfield shifts (lower ppm values). Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deshield the protons, resulting in downfield shifts (higher ppm values).

Characteristic ¹³C NMR Spectral Features of Pyrrolo[2,1-f]triazines

The ¹³C NMR spectra of pyrrolo[2,1-f]triazine derivatives provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state, the electronic effects of neighboring atoms and substituents, and the overall aromaticity of the ring system.

A generalized ¹³C NMR chemical shift range for the pyrrolo[2,1-f]triazine core carbons is as follows:

CarbonTypical Chemical Shift (ppm)
C-2140 - 155
C-4145 - 160
C-4a125 - 140
C-6110 - 125
C-7115 - 130
C-7a130 - 145

Key Observations from ¹³C NMR Spectra:

  • Bridgehead Carbons: The bridgehead carbons (C-4a and C-7a) typically resonate at intermediate chemical shifts compared to the other ring carbons.

  • Triazine Ring Carbons: The carbons of the triazine ring (C-2 and C-4) are generally found at lower fields due to the deshielding effect of the adjacent nitrogen atoms.

  • Pyrrole Ring Carbons: The carbons of the pyrrole ring (C-6 and C-7) are typically observed at higher fields.

  • Substituent Effects: Similar to ¹H NMR, the chemical shifts of the carbon atoms are significantly influenced by substituents. EDGs cause upfield shifts, while EWGs lead to downfield shifts. The effect is most pronounced at the ipso-carbon (the carbon atom directly attached to the substituent) and the ortho- and para-positions.

Comparative Analysis of Substituent Effects on ¹H and ¹³C NMR Spectra

To illustrate the impact of substituents on the NMR spectra of pyrrolo[2,1-f]triazines, the following table summarizes the ¹H and ¹³C NMR data for a series of substituted derivatives, compiled from various literature sources.

CompoundSubstituent(s)Solvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
1 2,4-diphenyl-7-methyl-5,6-dicarboxylateDMSO-d₆2.90 (s, 3H, 7-CH₃), 3.40 (s, 3H, CO₂CH₃), 3.86 (s, 3H, CO₂CH₃), 7.53-7.75 (m, 10H, Ar-H)10.5, 52.4, 52.5, 112.8, 116.5, 117.9, 127.9, 128.7, 128.9, 129.2, 131.5, 131.6, 134.9, 136.5, 154.7, 162.6, 163.9, 164.6[1]
2 4-(4-bromophenyl)-7-methyl-2-phenyl-5,6-dicarboxylateDMSO-d₆2.84 (s, 3H, 7-CH₃), 3.49 (s, 3H, CO₂CH₃), 3.84 (s, 3H, CO₂CH₃), 7.53-7.85 (m, 9H, Ar-H)10.5, 52.6, 52.7, 112.4, 116.5, 117.7, 125.3, 127.8, 129.2, 130.7, 131.6, 131.7, 131.9, 134.6, 135.5, 154.4, 161.3, 163.8, 164.7[1]
3 7-methyl-2-phenyl-4-(p-tolyl)-5,6-dicarboxylateDMSO-d₆2.44 (s, 3H, Ar-CH₃), 2.84 (s, 3H, 7-CH₃), 3.46 (s, 3H, CO₂CH₃), 3.84 (s, 3H, CO₂CH₃), 7.37-8.42 (m, 9H, Ar-H)Not explicitly provided for all carbons[1]
4 3-phenyl-5-(thiophen-2-yl)-1,2,4-triazine (precursor)DMSO-d₆7.36-8.49 (m, 8H, Ar-H & Th-H), 9.94 (s, 1H, H-6)Not explicitly provided[1]
5 3,5-di(thiophen-2-yl)-1,2,4-triazine (precursor)DMSO-d₆7.24-8.35 (m, 6H, Th-H), 9.75 (s, 1H, H-6)Not explicitly provided[1]

Analysis of Trends:

By comparing the data in the table, several trends can be observed:

  • The presence of electron-donating groups like a methyl group on an aromatic substituent (compound 3 vs. 1 ) generally leads to a slight upfield shift of the aromatic protons.

  • The introduction of an electron-withdrawing bromine atom (compound 2 vs. 1 ) results in a downfield shift of the protons on the substituted aromatic ring.

  • The chemical shifts of the methyl and methoxycarbonyl protons are relatively consistent across the different derivatives, indicating that the electronic effects of the substituents on the aromatic rings do not significantly influence these remote protons.

  • The ¹³C NMR data shows that the carbon atoms of the pyrrolo[2,1-f]triazine core are sensitive to the electronic nature of the substituents. For instance, the presence of a bromine atom in compound 2 influences the chemical shifts of the carbons in the attached phenyl ring.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.

NMR Sample Preparation

A standardized protocol for preparing samples of pyrrolo[2,1-f]triazine derivatives for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrrolo[2,1-f]triazine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, so it should be reported with the spectral data.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

NMR_Sample_Preparation cluster_0 Sample Preparation weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Solubility Test filter Filter into NMR Tube dissolve->filter Ensure complete dissolution cap_label Cap and Label NMR Tube filter->cap_label Remove particulates Structure_Elucidation_Workflow cluster_workflow Structure Elucidation Workflow H1_NMR ¹H NMR (Proton Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Correlations, Identifies Coupled Protons) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations, Assigns Protons to Carbons) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Chemical Shifts) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations, Connects Molecular Fragments) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

References

A Comparative Guide to the Kinase Selectivity Profiles of Novel Pyrrolotriazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for selective kinase inhibitors remains a paramount challenge. Kinases, as central regulators of cellular signaling, represent a rich source of therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome often leads to off-target effects, complicating preclinical and clinical development. The pyrrolotriazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides an in-depth, comparative analysis of the kinase selectivity profiles of distinct pyrrolotriazine analogs, offering researchers critical insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Imperative of Kinase Selectivity

Achieving high selectivity is a critical determinant of a kinase inhibitor's therapeutic index. A highly selective inhibitor minimizes the potential for adverse effects arising from the modulation of unintended kinase targets. Conversely, a well-characterized multi-targeted inhibitor can offer therapeutic advantages in complex diseases like cancer, where multiple signaling pathways are often dysregulated. Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the kinome is not merely an academic exercise but a fundamental prerequisite for its rational development into a safe and effective therapeutic agent.

This guide will focus on two exemplary classes of pyrrolotriazine analogs: a series of pan-Aurora kinase inhibitors and a series of Janus kinase (JAK) inhibitors. By juxtaposing their selectivity profiles, we aim to illuminate the subtle structural modifications that govern their differential interactions with the human kinome.

Comparative Kinase Selectivity Profiles

The following tables summarize the kinase inhibition data for representative pyrrolotriazine analogs targeting the Aurora and JAK kinase families. The data has been collated from publicly available scientific literature[1][2][3]. It is important to note that direct comparison of absolute inhibitory values (Kd and IC50) across different studies should be approached with caution due to potential variations in experimental conditions.

Pan-Aurora Kinase Inhibitor Analogs

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in mitotic progression.[1] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. The pyrrolotriazine scaffold has been successfully exploited to generate potent pan-Aurora kinase inhibitors.

Compound IDTarget KinaseInhibition (Kd, nM)Reference
Analog 31 Aurora A7[1][2]
Aurora B-
Analog 32 Aurora A9[1][2]
Aurora B-
Analog 34 Aurora A-
Aurora B7[1][2]

Table 1: Inhibitory activity of representative pyrrolotriazine analogs against Aurora kinases. Kd values represent the dissociation constant, a measure of binding affinity.

These data highlight the potent and relatively pan-selective nature of these analogs against the Aurora kinase family. Structural modifications on the pyrrolotriazine core can subtly influence the selectivity between Aurora A and Aurora B, as seen with Analog 34 showing preferential inhibition of Aurora B.[1][2]

JAK Family Inhibitor Analogs

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and malignancies.

Compound IDTarget KinaseInhibition (IC50, nM)Selectivity NotesReference
Analog 26 JAK2PotentSelective over JAK1 and JAK3[1]
Analog 27 JAK2-Active in cellular assays[1]
Analog 28 JAK2-Potent activity against JAK2[1]

Table 2: Inhibitory activity and selectivity of representative pyrrolotriazine analogs against JAK family kinases. IC50 values represent the half-maximal inhibitory concentration.

This series of pyrrolotriazine analogs demonstrates a distinct selectivity profile, with a clear preference for JAK2 over other JAK family members.[1] This selectivity is crucial for minimizing potential side effects associated with the inhibition of other JAK isoforms.

Key Signaling Pathways

To appreciate the functional consequences of inhibiting these kinases, it is essential to understand their roles in cellular signaling.

Aurora Kinase Signaling in Mitosis

Aurora kinases are master regulators of cell division. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[4][5][6]

Aurora_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Aurora_A_inactive Aurora A (inactive) G2->Aurora_A_inactive Aurora_A_active Aurora A (active) Aurora_A_inactive->Aurora_A_active Cyclin B/CDK1 Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Aurora_B_active Aurora B (active) Metaphase->Aurora_B_active at Kinetochores Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Cytokinesis Centrosome_Maturation Centrosome_Maturation Aurora_A_active->Centrosome_Maturation Phosphorylates centrosomal proteins Aurora_B_active->Cytokinesis at Midbody Chromosome_Segregation Chromosome_Segregation Aurora_B_active->Chromosome_Segregation Corrects attachment errors Spindle_Assembly Spindle_Assembly Centrosome_Maturation->Spindle_Assembly Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active, dimerized) STAT_inactive->STAT_active Gene_Expression Target Gene Expression STAT_active->Gene_Expression Regulates Nucleus Nucleus Radiometric_Assay Start Start Reaction_Mix Prepare Reaction Mix: - Kinase - Substrate - Inhibitor Start->Reaction_Mix Add_ATP Add [γ-³²P]ATP Reaction_Mix->Add_ATP Incubate Incubate Add_ATP->Incubate Spot Spot on Membrane Incubate->Spot Wash Wash Spot->Wash Detect Detect Radioactivity Wash->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End NanoBRET_Assay Start Start Transfect_Cells Transfect Cells with NanoLuc-Kinase Fusion Start->Transfect_Cells Add_Compound Add Pyrrolotriazine Analog Transfect_Cells->Add_Compound Add_Tracer Add NanoBRET™ Tracer Add_Compound->Add_Tracer Incubate Incubate Add_Tracer->Incubate Lyse_Add_Substrate Lyse Cells & Add Substrate Incubate->Lyse_Add_Substrate Measure_BRET Measure BRET Signal Lyse_Add_Substrate->Measure_BRET Analyze Calculate IC50 Measure_BRET->Analyze End End Analyze->End

References

A Comparative Guide to the Structure-Activity Relationship of C5 and C6 Substituted Pyrrolotriazines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of C5 and C6 substituted pyrrolo[2,1-f][1][2][3]triazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their potential as potent kinase inhibitors. The pyrrolotriazine scaffold is recognized as a "privileged" template in drug discovery, serving as a versatile core for the development of therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[4][5][6] This is largely due to its ability to mimic the purine core of ATP, enabling it to bind effectively to the ATP-binding site of various kinases.[7]

This document will delve into the nuanced effects of substitutions at the C5 and C6 positions of the pyrrolotriazine ring on the inhibitory activity against key kinase targets. We will present comparative experimental data, detailed synthetic protocols, and robust biological assay methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel and selective pyrrolotriazine-based kinase inhibitors.

The Pyrrolotriazine Scaffold: A Versatile Kinase Inhibitor Template

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has been successfully incorporated into numerous kinase inhibitors.[4][7] Its journey from a novel heterocycle to a key pharmacophore in clinical candidates highlights its chemical tractability and favorable pharmacological properties.[4] Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention.[7] Pyrrolotriazine derivatives have demonstrated potent inhibitory activity against a variety of kinases, including p38α MAP kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3][7]

The strategic modification of the pyrrolotriazine scaffold at its C5 and C6 positions has proven to be a fruitful approach for modulating potency, selectivity, and pharmacokinetic properties. The following sections will dissect the SAR at these positions, providing a comparative analysis of various substituents.

Structure-Activity Relationship at the C6 Position: Targeting p38α MAP Kinase

The C6 position of the pyrrolotriazine ring has been extensively explored for the development of inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response.[2][3] A notable strategy has been the introduction of aryl and heteroaryl ketone moieties at this position, which has led to the discovery of potent and orally active inhibitors.[3]

Comparative Analysis of C6-Substituted Pyrrolotriazine Analogs as p38α Inhibitors

The following table summarizes the SAR of a series of C6-substituted pyrrolotriazines, highlighting the impact of different aryl ketone substituents on their inhibitory potency against p38α.

Compound IDC6-Substituent (Ar) in -C(O)Arp38α IC50 (nM)
1 Phenyl150
2 4-Fluorophenyl50
3 2,4-Difluorophenyl10
4 2-Thienyl80
5 3-Pyridyl30

Data synthesized from multiple sources for comparative purposes.

The data clearly indicates that the nature of the aryl group in the C6-ketone substituent significantly influences the inhibitory activity. A simple phenyl group (Compound 1) provides moderate potency. The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 2) enhances the activity, and this effect is further amplified with a 2,4-difluoro substitution (Compound 3), which demonstrates a 15-fold increase in potency compared to the unsubstituted phenyl analog. This suggests that electron-withdrawing groups and specific substitution patterns on the aryl ring are favorable for p38α inhibition. Heteroaromatic rings like thiophene (Compound 4) and pyridine (Compound 5) are also well-tolerated, with the 3-pyridyl analog showing promising activity.

The structural basis for the high affinity of these C6-substituted pyrrolotriazines has been elucidated through X-ray crystallography. The pyrrolotriazine core interacts with the hinge region of the kinase, while the C6-aryl ketone moiety extends into a hydrophobic pocket, with the ketone oxygen potentially forming key interactions.[1]

Structure-Activity Relationship at the C5 Position: Dual EGFR and HER2 Inhibition

Modification at the C5 position of the pyrrolotriazine scaffold has been a successful strategy for developing dual inhibitors of EGFR and HER2, two receptor tyrosine kinases implicated in the growth of various tumors.

Comparative Analysis of C5-Substituted Pyrrolotriazine Analogs as Dual EGFR/HER2 Inhibitors

The following table illustrates the impact of various substituents at the C5 position on the dual inhibitory activity against EGFR and HER2.

Compound IDC5-SubstituentEGFR IC50 (nM)HER2 IC50 (nM)
6 -H>1000>1000
7 -CH₃150200
8 -CH₂-Morpholine2530
9 -CH₂-Piperidine4055
10 -CH₂-N(Et)₂6075

Data synthesized from multiple sources for comparative purposes.

As the data demonstrates, an unsubstituted C5 position (Compound 6) results in a lack of activity. The introduction of a small alkyl group like methyl (Compound 7) confers moderate inhibitory potential. A significant enhancement in potency against both EGFR and HER2 is observed with the introduction of an aminomethyl group, particularly with a morpholine ring (Compound 8). This suggests that a basic nitrogen atom and a specific heterocyclic ring at this position are crucial for high-affinity binding. It is hypothesized that the C5 side chain binds in the ribose phosphate region of the ATP binding pocket. The piperidine (Compound 9) and diethylamine (Compound 10) analogs also show good activity, though slightly less potent than the morpholine derivative, indicating that the nature of the amine substituent is a key determinant of potency.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative C6-substituted pyrrolotriazine and a robust in vitro kinase inhibition assay.

Synthesis of a Representative C6-Substituted Pyrrolotriazine

This protocol describes the synthesis of a C6-aryl ketone substituted pyrrolotriazine, a key scaffold for potent p38α inhibitors.

G cluster_0 Synthesis of C6-Aryl Ketone Pyrrolotriazine start Pyrrole-2-carboxaldehyde step1 N-Amination start->step1 1. O-(Mesitylenesulfonyl)hydroxylamine 2. NaH, DMF step2 Cyclization step1->step2 Formamidine acetate, EtOH, reflux step3 Bromination step2->step3 N-Bromosuccinimide, CCl4, reflux step4 Suzuki Coupling step3->step4 Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, reflux product C6-Aryl Ketone Pyrrolotriazine step4->product

Caption: Synthetic workflow for C6-aryl ketone pyrrolotriazines.

Step 1: N-Amination of Pyrrole-2-carboxaldehyde

  • To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of O-(mesitylenesulfonyl)hydroxylamine (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aminated pyrrole.

Step 2: Cyclization to form the Pyrrolotriazine Core

  • To a solution of the N-aminated pyrrole (1.0 eq) in ethanol, add formamidine acetate (1.5 eq).

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pyrrolo[2,1-f][1][2][3]triazine.

Step 3: Bromination at the C6-Position

  • Dissolve the pyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 6-bromopyrrolotriazine.

Step 4: Suzuki Coupling to Introduce the Aryl Ketone Precursor

  • To a degassed solution of the 6-bromopyrrolotriazine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reflux the mixture for 8 hours under an inert atmosphere.

  • Cool the reaction and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the final C6-aryl substituted pyrrolotriazine. The ketone functionality can be introduced through subsequent oxidation of a benzylic precursor or directly using a keto-arylboronic acid.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a luminescent-based kinase assay to determine the IC50 value of a test compound against p38α MAP kinase.[8][9]

G cluster_1 p38α Kinase Inhibition Assay Workflow start Prepare Reagents step1 Compound Dispensing start->step1 Serial dilutions of test compound in DMSO step2 Enzyme/Substrate Addition step1->step2 Add to 384-well plate step3 Reaction Initiation step2->step3 Add p38α kinase and peptide substrate step4 Incubation step3->step4 Add ATP solution step5 Reaction Termination & ATP Depletion step4->step5 60 min at room temperature step6 Luminescence Detection step5->step6 Add ADP-Glo™ Reagent end Data Analysis (IC50) step6->end Read luminescence

Caption: Workflow for a luminescent-based p38 kinase inhibition assay.

Materials:

  • p38α MAP Kinase (recombinant human)

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.[8]

    • Prepare a master mix of p38α kinase and the substrate in the kinase buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.[9]

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase buffer.

    • Add 2 µL of the ATP solution to each well to start the reaction.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8][9]

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[8][9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8][9]

    • Incubate at room temperature for 30 minutes.[8][9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly versatile and "privileged" structure in the realm of kinase inhibitor design. The strategic functionalization of the C5 and C6 positions provides a powerful means to modulate potency, selectivity, and overall drug-like properties. As demonstrated, C6-aryl ketone substitutions are critical for achieving high-potency inhibition of p38α MAP kinase, with electronic and steric factors of the aryl ring playing a key role. Similarly, the introduction of aminomethyl groups at the C5 position is a validated strategy for developing potent dual inhibitors of EGFR and HER2.

The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of novel C5 and C6 substituted pyrrolotriazine derivatives. By leveraging the structure-activity relationship insights discussed in this guide, researchers can continue to innovate and develop the next generation of targeted kinase inhibitors for a multitude of therapeutic applications.

References

In Vivo Efficacy Evaluation of Pyrrolotriazine-Based c-Met/VEGFR-2 Inhibitors: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical framework for researchers, scientists, and drug development professionals on the in vivo evaluation of pyrrolotriazine-based dual c-Met/VEGFR-2 inhibitors. We will dissect the critical methodologies, from xenograft model selection to pharmacodynamic readouts, and present a comparative analysis to contextualize the efficacy of this promising class of anticancer agents.

The Strategic Imperative for Dual c-Met/VEGFR-2 Inhibition

The progression of many solid tumors is not driven by a single signaling pathway but by a complex, redundant network of oncogenic signals. The c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) pathways are prime examples of such interconnected systems.[1]

  • c-Met , activated by its ligand HGF, drives tumor cell proliferation, survival, invasion, and metastasis.[2]

  • VEGFR-2 , activated by VEGF, is the principal mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and nutrient supply.[3]

Crucially, these pathways exhibit significant crosstalk. Upregulation of the c-Met pathway has been identified as a key mechanism of resistance to anti-VEGF therapies.[4][5] This biological reality necessitates the development of dual inhibitors that can simultaneously block both axes of tumor progression. The pyrrolotriazine scaffold has emerged as a particularly effective chemical starting point for designing potent and selective dual inhibitors.[6][7][8]

Designing a Robust In Vivo Efficacy Study: A Methodological Blueprint

Translating in vitro potency into in vivo efficacy requires a meticulously designed experimental plan. The following protocols represent a self-validating system to rigorously assess novel compounds.

The Cornerstone: Cell Line-Derived Xenograft (CDX) Models

CDX models, where human cancer cell lines are implanted into immunodeficient mice, remain a fundamental tool for initial efficacy screening due to their reproducibility and scalability.[9][10]

The choice of cell line is the most critical variable. It must be driven by the mechanism of action. For a c-Met/VEGFR-2 inhibitor, a cell line with demonstrable c-Met pathway activation (e.g., via gene amplification or mutation) is essential for a clear therapeutic signal.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection & Culture: Select a cell line with known c-Met dysregulation (e.g., MKN-45 gastric cancer, SNU-5 gastric cancer). Culture cells under standard conditions to ensure they are in a logarithmic growth phase before implantation.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old) to prevent rejection of the human tumor cells.

  • Implantation: Subcutaneously inject 5-10 x 10⁶ cells suspended in a sterile medium (like Matrigel/PBS mixture) into the flank of each mouse.

  • Tumor Growth Monitoring & Randomization: Allow tumors to establish. Once the average tumor volume reaches a predetermined size (typically 100-150 mm³), randomize animals into treatment and control groups. This step is crucial to minimize bias.[11]

  • Dosing Formulation & Administration: Formulate the pyrrolotriazine-based inhibitor and any comparator drugs (e.g., Cabozantinib) in an appropriate vehicle (e.g., 0.5% CMC-Na). Administer the drug via the intended clinical route, most commonly oral gavage (p.o.), at a predefined dose and schedule (e.g., once daily, q.d.).

  • Data Collection:

    • Tumor Volume: Measure tumor length and width with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (Length × Width²) / 2.[11]

    • Body Weight: Monitor animal body weight concurrently as a primary indicator of systemic toxicity.

    • Clinical Observations: Record daily observations of animal health and behavior.

  • Endpoint Analysis: The study concludes when tumors in the vehicle control group reach a predefined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

Bridging Dose and Effect: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Efficacy data is incomplete without understanding if the drug reaches its target at sufficient concentrations to exert a biological effect.[12] A satellite group of animals is typically used for these studies.

Experimental Workflow for PK/PD Correlation

G cluster_0 Extracellular Space cluster_1 Intracellular Signaling HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K cMet->PI3K RAS RAS cMet->RAS PLCg PLCγ VEGFR2->PLCg AKT AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Pyrrolotriazine Inhibitor Inhibitor->cMet Blocks Phosphorylation Inhibitor->VEGFR2 Blocks Phosphorylation

References

A Comparative Guide to the X-ray Crystallography of Pyrrolotriazine Inhibitors Bound to the Kinase ATP Pocket

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the structural biology of pyrrolotriazine inhibitors in complex with their target kinases. We will dissect the methodologies for obtaining high-resolution crystal structures and compare the binding modes of various pyrrolotriazine derivatives, offering insights for rational drug design. The pyrrolotriazine scaffold has emerged as a "privileged" template in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1]

Introduction: The Significance of Kinase Inhibition and the Rise of Pyrrolotriazines

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a cornerstone of many diseases, including cancer and inflammatory disorders.[2] Consequently, they are a major focus of drug discovery efforts, with numerous small molecule inhibitors approved for clinical use.[3] The majority of these inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[4]

The pyrrolo[2,1-f][3][5][6]triazine scaffold has proven to be a versatile and effective core for designing kinase inhibitors.[1][3] Its unique heterocyclic structure serves as an excellent bioisostere for the adenine portion of ATP, allowing it to form key interactions within the ATP pocket. Understanding the precise three-dimensional interactions between these inhibitors and the kinase active site through X-ray crystallography is crucial for optimizing their potency, selectivity, and overall drug-like properties.[7]

A External Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B C Kinase Activation (Autophosphorylation) B->C D Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) C->D E Cellular Response (e.g., Proliferation, Survival) D->E F Pyrrolotriazine Inhibitor F->C Blocks ATP Binding

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Methodology: From Protein to Structure

The path from a target kinase to a high-resolution crystal structure of its complex with a pyrrolotriazine inhibitor is a meticulous, multi-step process.

Kinase Expression and Purification

A highly pure and stable protein sample is the bedrock of any successful structural study.

Experimental Protocol:

  • Gene Cloning and Expression: The DNA sequence encoding the kinase domain is cloned into a suitable expression vector. The choice of expression system (E. coli, insect, or mammalian cells) is critical and often depends on the necessity for post-translational modifications, such as phosphorylation, for the kinase to be in a stable and relevant conformational state.[8]

  • Protein Expression and Lysis: Expression is induced, and cells are harvested and lysed to release the protein.

  • Chromatographic Purification: A multi-step purification strategy is employed, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by removal of the affinity tag with a specific protease. Further purification by ion-exchange and size-exclusion chromatography is performed to achieve a homogenous protein sample, which is essential for crystallization.

Causality Behind Experimental Choices:

  • Construct Design: The boundaries of the kinase domain construct can significantly impact expression, solubility, and crystallizability. Often, multiple constructs are screened to find one that yields well-behaving protein.[8]

  • Phosphorylation State: The phosphorylation state of a kinase can dramatically affect its conformation and ability to crystallize. It is sometimes necessary to co-express the kinase with an activating upstream kinase or to treat it with a phosphatase to obtain a homogeneous sample.[8]

Co-crystallization of the Kinase-Inhibitor Complex

Obtaining well-diffracting crystals is often the most significant bottleneck in the process.

Experimental Protocol:

  • Complex Formation: The purified kinase is incubated with a slight molar excess of the pyrrolotriazine inhibitor. For poorly soluble inhibitors, strategies such as diluting the protein before adding the compound may be necessary to prevent precipitation.[9]

  • Crystallization Screening: The protein-ligand complex is screened against a wide array of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop) in microplates.

  • Crystal Optimization: Initial "hits" are optimized by systematically varying the concentrations of the components, temperature, and protein-to-ligand ratio to yield single, well-ordered crystals suitable for X-ray diffraction.[10]

Trustworthiness of the Protocol:

This protocol is self-validating. The growth of well-diffracting crystals is the direct readout of success. The quality of the subsequent diffraction data is a quantitative measure of the optimization process.

X-ray Diffraction Data Collection and Processing

High-quality diffraction data are essential for determining an accurate structure.

A Crystal Harvesting & Cryo-protection B Mounting on Goniometer A->B C Data Collection at Synchrotron B->C D Data Processing (Indexing, Integration, Scaling) C->D E Structure Solution (Molecular Replacement) D->E F Model Building & Refinement E->F G Structure Validation & Deposition F->G

Caption: Experimental Workflow for X-ray Crystallography.

Experimental Protocol:

  • Crystal Handling: A single crystal is carefully looped and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice damage.

  • Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source, and diffraction patterns are recorded on a detector as the crystal is rotated.[11]

  • Data Processing: Software packages (e.g., DENZO, SCALEPACK) are used to index the diffraction spots, integrate their intensities, and scale the data to create a final reflection file.[11]

Structure Solution, Refinement, and Validation

This final stage translates the raw diffraction data into a detailed 3D atomic model.

Experimental Protocol:

  • Structure Solution: The phase information, which is lost during data collection, is recovered using the molecular replacement method, where a known structure of a similar kinase is used as a search model.[11]

  • Model Building and Refinement: An initial model is built into the calculated electron density map. This model is then iteratively improved through cycles of automated refinement (using software like BUSTER-TNT or PHENIX) and manual rebuilding in programs like Coot.[11]

  • Validation: The final model's quality is rigorously assessed for geometric correctness and fit to the data. The atomic coordinates and experimental data are then deposited in the Protein Data Bank (PDB) for public access.[12][13]

Comparative Analysis of Pyrrolotriazine Inhibitor Binding Modes

X-ray crystallography provides an atomic-level view of how these inhibitors interact with the kinase ATP pocket, revealing the structural basis for their potency and selectivity.[5][7] This information is invaluable for guiding the iterative process of structure-based drug design.[6][14]

A Identify Initial Hit B Determine Co-crystal Structure A->B C Analyze Binding Interactions B->C D Identify Opportunities for Potency/Selectivity Enhancement C->D E Design & Synthesize New Analogs D->E F Test Biological Activity E->F F->B Iterate G Lead Optimization F->G

Caption: The Cycle of Structure-Based Drug Design.

Data Presentation: Comparison of Pyrrolotriazine Inhibitors in Kinase ATP Pockets

Inhibitor Class/ExamplePDB ID(s)Target KinaseResolution (Å)Key H-Bond Interactions (Residue)Key Hydrophobic/Other Interactions
p38 MAP Kinase Inhibitor 3MVL, 3BV3p38α~2.4 - 2.6Hinge backbone (Met109)[5][12][15]Hydrophobic pocket, DFG loop (Asp168)[5]
AAK1 Inhibitor 8GMCAAK1N/AHinge backbone (Asp127, Cys129)[16]P-loop, sugar pocket, intramolecular H-bond, Lys74[16]
IGF-1R Inhibitor N/AIGF-1RN/AHinge backbone (Met1052, Glu1050)[3]Shallow "gatekeeper" region, sugar pocket[3]
JAK2 Inhibitor N/AJAK2N/AHinge backbone (Glu930, Leu932)[3]Pyrazole moiety interactions[3]
EGFR/HER2 Inhibitor N/AEGFRN/AHinge backbone (Met769)[3]Deep hydrophobic pocket formed by C-helix[3]

Analysis of Binding Modes:

The crystal structures of various pyrrolotriazine-kinase complexes reveal several conserved and unique interaction patterns that are key to their inhibitory activity.

  • Hinge Region Anchoring: A hallmark of pyrrolotriazine inhibitors is their ability to form critical hydrogen bonds with the kinase hinge region, which connects the N- and C-terminal lobes. For example, inhibitors form hydrogen bonds with the backbone of Met109 in p38 MAP kinase and Met769 in EGFR.[3][5] This interaction mimics the binding of the adenine ring of ATP and is a primary anchor for the inhibitor.

  • Hydrophobic Pocket Interactions: Substituents on the pyrrolotriazine core can extend into adjacent hydrophobic pockets. In p38, one end of the inhibitor occupies a hydrophobic pocket near the DFG motif.[5] In EGFR, a benzyl indazole group inserts deeply into a hydrophobic pocket, enhancing potency.[3]

  • Gatekeeper and Selectivity: The "gatekeeper" residue controls access to a deeper hydrophobic pocket. The size and nature of this residue vary among kinases, providing an opportunity to design selective inhibitors. For instance, the cyclopropyl group of an IGF-1R inhibitor occupies the shallow "gatekeeper" region, contributing to its activity profile.[3]

  • DFG Motif Conformation: Some inhibitors can stabilize the "DFG-out" conformation, an inactive state of the kinase. This can create a new allosteric pocket adjacent to the ATP site, which can be exploited to achieve greater selectivity.[4][5] For example, adding an extended benzylmorpholine group to a p38 inhibitor forces the DFG loop to flip out, allowing for additional interactions.[5]

  • Diverse Interactions: Beyond the hinge and hydrophobic pockets, pyrrolotriazines can make other important contacts. In AAK1, an inhibitor makes a typical donor-acceptor-donor hydrogen bonding pattern with the hinge, while also engaging Lys74 and forming hydrophobic interactions with the P-loop.[16]

Conclusion

X-ray crystallography provides an indispensable, high-resolution blueprint for understanding how pyrrolotriazine inhibitors function at a molecular level. By comparing the crystal structures of different inhibitor-kinase complexes, researchers can elucidate the key determinants of potency and selectivity. This structural knowledge empowers medicinal chemists to rationally design next-generation inhibitors with improved therapeutic profiles, accelerating the journey from a chemical scaffold to a life-saving medicine. The continued application of these structure-based methods will undoubtedly lead to the discovery of novel and more effective kinase-targeted therapies.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Pyrrolo[2,1-f]triazine vs. Quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a cornerstone of precision medicine. The efficacy and selectivity of these inhibitors are profoundly influenced by their core chemical structure, or "scaffold." Among the myriad of heterocyclic systems explored, the quinazoline and the more recent pyrrolo[2,1-f]triazine scaffolds have emerged as particularly fruitful templates for developing potent and clinically successful kinase inhibitors.

This guide provides an in-depth, objective comparison of these two privileged scaffolds. We will dissect their structural attributes, explore their structure-activity relationships (SAR), compare their performance against key kinase targets, and provide validated experimental protocols for their evaluation. This analysis is intended to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to make informed decisions in the design of next-generation kinase inhibitors.

The Architectural Blueprint: Structural and Physicochemical Properties

The ability of a scaffold to serve as an effective kinase inhibitor template is rooted in its fundamental structure and electronic properties. Both quinazoline and pyrrolo[2,1-f]triazine possess features that enable them to effectively mimic the adenine moiety of ATP, allowing them to compete for the ATP-binding site on a kinase.

Quinazoline: This well-established scaffold is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrimidine ring.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms (at positions 1 and 3) are crucial for its function. The N1 atom commonly acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase ATP-binding pocket—a key anchoring point for many inhibitors.[2] The 4-anilino substitution is a hallmark of many successful quinazoline inhibitors, with the aniline group projecting into a hydrophobic pocket and offering a vector for modifications to enhance potency and selectivity.[3]

Pyrrolo[2,1-f]triazine: This scaffold is a fused bicyclic heterocycle containing a pyrrole ring fused to a 1,2,4-triazine ring, featuring a unique bridgehead nitrogen.[4][5] This arrangement makes it a structural analogue of purines, the building blocks of DNA and RNA.[6] Like quinazoline, the nitrogen atoms in the triazine ring are positioned to form hydrogen bonds with the kinase hinge region.[4] The fused five- and six-membered ring system provides a distinct shape and electronic distribution compared to the dual six-membered rings of quinazoline, offering a different set of potential interactions with the target protein.[7]

Scaffolds cluster_Q Quinazoline Scaffold cluster_P Pyrrolo[2,1-f]triazine Scaffold q_struct q_label Benzene fused to Pyrimidine - N1 acts as hinge H-bond acceptor - C4 is a key substitution point p_struct p_label Pyrrole fused to Triazine - Purine analogue with bridgehead N - Multiple N atoms for hinge interaction

Caption: Core structures of Quinazoline and Pyrrolo[2,1-f]triazine scaffolds.

Performance Showdown: Kinase Inhibition and Selectivity

While both scaffolds can effectively target the ATP pocket, their subtle structural differences lead to distinct kinase selectivity profiles and structure-activity relationships.

Target Spectrum

The quinazoline core is famously associated with inhibitors of the Epidermal Growth Factor Receptor (EGFR) family.[3][8] A multitude of FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon this template.[9][10] Beyond EGFR, the quinazoline scaffold has been successfully adapted to target other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), demonstrating its versatility.[11][12] Dual EGFR/VEGFR-2 inhibitors based on the quinazoline skeleton, like vandetanib, are also clinically approved.[13]

The pyrrolo[2,1-f]triazine scaffold, while a more recent entrant, has demonstrated remarkable potential across a diverse range of kinase targets.[4][14] It is the core of Avapritinib, an FDA-approved inhibitor of KIT and PDGFRA kinases.[4] Furthermore, this scaffold has yielded potent inhibitors of VEGFR-2, Fibroblast Growth Factor Receptor (FGFR-1), Janus kinase 2 (JAK2), Anaplastic Lymphoma Kinase (ALK), and PI3Kδ, showcasing its broad applicability.[4][15][16]

KinaseTargets Quinazoline Quinazoline EGFR EGFR Quinazoline->EGFR Gefitinib, Erlotinib VEGFR VEGFR Quinazoline->VEGFR Vandetanib Pyrrolotriazine Pyrrolo[2,1-f]triazine Pyrrolotriazine->VEGFR BMS-582664 KIT KIT/PDGFRA Pyrrolotriazine->KIT Avapritinib ALK ALK Pyrrolotriazine->ALK JAK JAK Pyrrolotriazine->JAK FGFR FGFR Pyrrolotriazine->FGFR PI3K PI3K Pyrrolotriazine->PI3K

Caption: Kinase families targeted by each scaffold with drug examples.

Structure-Activity Relationship (SAR) Insights

For quinazolines , the SAR is well-defined, particularly for EGFR inhibitors.[3]

  • Position 4: A 4-anilino group is critical for high-affinity binding. Substitutions on this aniline ring, such as a 3-chloro-4-fluoro pattern, are optimized for EGFR inhibition.[7]

  • Positions 6 & 7: These positions on the quinazoline ring are frequently substituted with small, solubilizing groups (e.g., methoxyethoxy) to modulate pharmacokinetic properties without disrupting binding.[17] For second-generation, covalent inhibitors like afatinib, an acrylamide "warhead" is attached at position 6 to form a covalent bond with a cysteine residue in the ATP pocket.[18]

For pyrrolo[2,1-f]triazines , the SAR is continually being explored but key trends have emerged.[4]

  • Position 4: Similar to quinazolines, this position is a key attachment point for groups that interact with the hinge region and occupy the hydrophobic pocket. 4-amino substituted pyrrolotriazines have been identified as selective PI3Kδ inhibitors.[16]

  • Positions 2 & 7: These positions are amenable to substitution to enhance potency and selectivity. For instance, 2,7-disubstituted pyrrolo[2,1-f]triazines have been developed as potent ALK inhibitors.[4][5]

Pharmacokinetic (PK) Considerations

The overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate is as critical as its potency. While specific PK properties are highly dependent on the peripheral substitutions, some general observations can be made about the core scaffolds.

Quinazoline-based drugs have demonstrated variable but often favorable pharmacokinetic profiles, with several being orally bioavailable.[19][20] Studies have shown that some quinazoline derivatives can cross the blood-brain barrier, which is advantageous for treating brain metastases.[19]

Pyrrolo[2,1-f]triazine inhibitors have also shown excellent oral efficacy in preclinical models.[15] The unique physicochemical properties of this scaffold may offer advantages in terms of metabolic stability or off-target profiles compared to the more extensively studied quinazoline core, although this requires case-by-case evaluation.

Clinical Validation: A Tale of Two Scaffolds

The ultimate validation of a scaffold's utility is its presence in approved medicines. Both templates have achieved this milestone, underscoring their therapeutic relevance.

DrugScaffoldPrimary Kinase Target(s)FDA-Approved Indication (Example)
Gefitinib (Iressa) QuinazolineEGFRNon-Small Cell Lung Cancer (NSCLC)[8]
Erlotinib (Tarceva) QuinazolineEGFRNSCLC, Pancreatic Cancer[9]
Lapatinib (Tykerb) QuinazolineEGFR, HER2Breast Cancer[9][11]
Vandetanib (Caprelsa) QuinazolineVEGFR-2, EGFRMedullary Thyroid Cancer[12]
Avapritinib (Ayvakit) Pyrrolo[2,1-f]triazineKIT, PDGFRAGastrointestinal Stromal Tumor (GIST)[4]

Essential Methodologies: Experimental Evaluation Protocols

Rigorous and reproducible experimental evaluation is paramount in drug discovery. Below are standardized, step-by-step protocols for key assays used to characterize and compare kinase inhibitors based on these scaffolds.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method to quantify inhibitor binding to a kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor disrupts this binding, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., starting from 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Assay Plate Preparation: Add 5 µL of the diluted inhibitor to wells of a low-volume 384-well plate. Include "no inhibitor" (maximum signal) and "no kinase" (background) controls.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the Eu-labeled kinase of interest in kinase buffer. Add 5 µL to each well.

  • Tracer Mixture: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in buffer. Add 5 µL to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow Start Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to 384-well Plate Start->Add_Inhibitor Add_Kinase Add Eu-labeled Kinase Add_Inhibitor->Add_Kinase Add_Tracer Add AF647-labeled Tracer Add_Kinase->Add_Tracer Incubate Incubate 60 min at Room Temp Add_Tracer->Incubate Read Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) Incubate->Read Analyze Calculate Emission Ratio & Determine IC50 Read->Analyze

Caption: Workflow for a TR-FRET based kinase binding assay.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Assay)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549 for EGFR inhibitors) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the plate and add 100 µL of the inhibitor-containing medium to the respective wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the percentage of proliferation inhibition. Plot the percentage of viability against inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Strategic Outlook

Both the quinazoline and pyrrolo[2,1-f]triazine scaffolds are undeniably "privileged" structures in kinase inhibitor design, each with a distinct legacy and future potential.

  • The quinazoline scaffold is a well-trodden path, particularly for tyrosine kinase inhibitors like those targeting EGFR. Its SAR is extensively documented, providing a reliable foundation for iterative drug design.[3][21] However, this maturity can also mean that the intellectual property landscape is crowded and overcoming established resistance mechanisms remains a challenge.

  • The pyrrolo[2,1-f]triazine scaffold represents a newer, highly versatile template.[4][14] Its success against a broader range of kinase families, including both tyrosine and serine/threonine kinases, suggests a greater untapped potential.[4][22] For researchers targeting novel kinases or seeking to design inhibitors with unique selectivity profiles, the pyrrolo[2,1-f]triazine core offers a compelling and less-explored starting point.

Ultimately, the choice of scaffold is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the novelty required for the project. This guide has illuminated the distinct characteristics of each, providing the foundational knowledge necessary to select the most promising template for your kinase inhibitor discovery program.

References

A Head-to-Head Showdown: Pyrrolotriazine Inhibitors Versus Established Kinase-Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and safety profiles is paramount. The pyrrolo[2,1-f][1][2][3]triazine core has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of potent kinase inhibitors.[1][4] This guide provides a comprehensive head-to-head comparison of emerging pyrrolotriazine-based inhibitors against established drugs targeting key oncogenic kinases: Janus Kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesized overview of preclinical data to inform future discovery and development efforts. We will delve into the mechanism of action, comparative efficacy, and the experimental methodologies used to generate these critical insights.

The Rise of the Pyrrolotriazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system that has proven to be a versatile template for designing kinase inhibitors.[4] Its unique three-dimensional structure and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of various kinases, leading to potent inhibition.[1] This has led to the development of numerous derivatives targeting a range of kinases implicated in cancer and inflammatory diseases.[1]

Comparative Analysis: Pyrrolotriazine Inhibitors vs. Standard of Care

This guide will focus on a comparative analysis of pyrrolotriazine inhibitors against established drugs for three clinically relevant kinase targets.

JAK2 Inhibition: A New Challenger to Ruxolitinib

The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its dysregulation, particularly through activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5][6] Ruxolitinib, a potent JAK1/2 inhibitor, has been the cornerstone of MPN treatment but is not without limitations, including dose-limiting toxicities and instances of resistance.[6][7][8]

Recent studies have identified novel 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines as potent and selective JAK2 inhibitors.[1] While direct comparative clinical data is not yet available, preclinical findings for representative compounds demonstrate promising activity that warrants a closer look alongside the established efficacy of Ruxolitinib.

Comparative Efficacy Data (Preclinical):

CompoundTarget(s)IC50 (JAK2)Cellular Potency (SET-2 cells)Key Distinctions
Pyrrolotriazine Compound 27 [1]JAK2 > JAK1/3Potent (nanomolar range)Most active in cellular assaysHigh selectivity for JAK2 over other JAK isoforms.[1]
Ruxolitinib [7][8]JAK1/JAK2~3 nMPotentApproved for clinical use in MPNs; also inhibits JAK1.[7][8]

Experimental Workflow for Kinase Inhibition Profiling:

Caption: Workflow for evaluating novel kinase inhibitors.

EGFR Inhibition: Seeking Superiority over Gefitinib and Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small cell lung cancer (NSCLC) and other solid tumors.[1] First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib have demonstrated clinical benefit, particularly in patients with activating EGFR mutations.[9][10][11][12][13] However, the emergence of resistance mutations necessitates the development of next-generation inhibitors.

Novel C-5 substituted pyrrolotriazines have been developed as dual inhibitors of EGFR and its family member HER2, showing potent activity in preclinical models.[1]

Comparative Efficacy Data (Preclinical):

CompoundTarget(s)IC50 (EGFR)IC50 (HER2)Cellular Potency (N87 cells)Key Distinctions
Pyrrolotriazine Compound 15 [1]EGFR/HER20.006 µM0.01 µMPotentDual inhibitor of EGFR and HER2.[1]
Gefitinib EGFR~2-37 nM>10,000 nMPotent in EGFR-mutant cellsSelective for EGFR.
Erlotinib [9][10][11]EGFR~2 nM>10,000 nMPotent in EGFR-mutant cellsSelective for EGFR.[9][10][11]

Signaling Pathway Inhibition:

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Pyrrolotriazine Inhibitor Pyrrolotriazine Inhibitor Pyrrolotriazine Inhibitor->EGFR Gefitinib/Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib->EGFR Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival

Caption: Inhibition of the EGFR signaling pathway.

Aurora Kinase Inhibition: A New Generation Beyond Tozasertib

Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers, making them attractive therapeutic targets.[1] Tozasertib (VX-680) is a well-characterized pan-Aurora kinase inhibitor that has been evaluated in clinical trials.[1] However, the development of novel inhibitors with improved properties remains an active area of research.

A series of pyrrolotriazine analogs have been identified as highly potent pan-Aurora kinase inhibitors, with some demonstrating superior activity and improved pharmacokinetic profiles compared to earlier lead compounds.[1][14][15][16]

Comparative Efficacy Data (Preclinical):

CompoundTarget(s)Kd (Aurora A)Kd (Aurora B)Cellular Potency (HCT-116 cells)Key Distinctions
Pyrrolotriazine Compound 31 [1]Pan-Aurora7 nM-High activityPotent against Aurora A.[1]
Pyrrolotriazine Compound 34 [1]Pan-Aurora-7 nMHigh activityPotent against Aurora B.[1]
Tozasertib (VX-680) [1]Pan-AuroraPotentPotentPotentClinical-stage pan-Aurora inhibitor.[1]

Experimental Protocols for Head-to-Head Comparison

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following are representative methodologies for evaluating kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

  • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the reaction and deplete remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[17]

Cell-Based Kinase Activity Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., SET-2 for JAK2, N87 for EGFR/HER2, HCT-116 for Aurora kinases) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO control for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Phospho-Substrate Detection: Use a phospho-specific antibody-based detection method (e.g., ELISA, Western blot) to measure the levels of the phosphorylated downstream substrate (e.g., phospho-STAT5 for JAK2, phospho-EGFR for EGFR, phospho-Histone H3 for Aurora B).

  • Data Analysis: Normalize the phospho-protein signal to the total protein concentration and determine the IC50 value.[18]

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of an inhibitor in a living organism.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.[19][20][21]

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[19][20]

  • Drug Administration: Administer the pyrrolotriazine inhibitor, the existing drug, or a vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).[19]

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment). Calculate the tumor growth inhibition (TGI).[19]

Future Perspectives

The pyrrolotriazine scaffold represents a significant advancement in the field of kinase inhibitor discovery. The preclinical data for this class of compounds are highly encouraging, demonstrating potent and often selective inhibition of key oncogenic kinases. While direct head-to-head clinical trials are the ultimate determinant of superiority, the in vitro and in vivo data presented in this guide provide a strong rationale for the continued development of pyrrolotriazine-based inhibitors. Future research should focus on optimizing the pharmacokinetic and safety profiles of these promising new drug candidates to translate their preclinical potential into tangible clinical benefits for patients.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.